Product packaging for Dinoprost-13C5(Cat. No.:)

Dinoprost-13C5

Cat. No.: B12384727
M. Wt: 359.44 g/mol
InChI Key: PXGPLTODNUVGFL-UVUNELILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinoprost-13C5 is a high-purity, stable isotope-labeled analog of Dinoprost (Prostaglandin F2α or PGF2α), specifically designed for use as an internal standard in quantitative mass spectrometry. This compound is essential for researchers conducting precise bioanalysis, as it corrects for analyte loss during sample preparation and ion suppression effects during LC-MS/MS analysis, ensuring accurate and reliable quantification of endogenous Dinoprost levels in complex biological matrices such as plasma, urine, and tissue homogenates. The parent compound, Dinoprost, is a naturally occurring prostaglandin with significant pharmacological activities. It is a potent ligand for the Prostaglandin F2α receptor (FP receptor) . Upon binding, it activates intracellular signaling pathways that lead to a rise in calcium concentration, causing strong contractions of uterine smooth muscle . This mechanism underpins its primary research applications in studying reproductive biology, including the induction of luteolysis (regression of the corpus luteum) and the stimulation of myometrial activity . Researchers also utilize Dinoprost and its analogs to explore processes such as inflammation, smooth muscle physiology, and renal function. This compound is certified for Research Use Only (RUO). It is strictly intended for laboratory analysis and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O5 B12384727 Dinoprost-13C5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O5

Molecular Weight

359.44 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl](1,2,3,4,5-13C5)hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i4+1,5+1,8+1,11+1,20+1

InChI Key

PXGPLTODNUVGFL-UVUNELILSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The In Vitro Mechanism of Action of Dinoprost-13C5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the in vitro mechanism of action of Dinoprost-13C5. As a stable isotope-labeled analog of Dinoprost (Prostaglandin F2α), its biological activity and mechanism of action are identical to the parent compound. This compound is primarily utilized as an internal standard in mass spectrometry-based quantification, but an understanding of its molecular interactions is crucial for interpreting experimental data. Dinoprost is a potent agonist of the Prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. Its actions are primarily mediated through the activation of the Gαq signaling cascade.

Core Mechanism: FP Receptor Activation and Gαq Signaling

Dinoprost selectively binds to the FP receptor, a seven-transmembrane protein. This binding event induces a conformational change in the receptor, facilitating its interaction with and activation of the heterotrimeric G-protein, Gαq. This initiates a well-defined downstream signaling cascade:

  • Gαq Activation: Upon receptor binding, the α-subunit of Gq exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing its dissociation from the βγ-subunits.

  • Phospholipase C (PLC) Stimulation: The activated Gαq-GTP complex stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of FP receptor activation.

  • Protein Kinase C (PKC) Activation: DAG, along with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to downstream physiological effects.

This canonical pathway is the principal mechanism underlying the in vitro effects of Dinoprost.

Caption: Canonical Gαq signaling pathway activated by Dinoprost.

Quantitative In Vitro Pharmacology

The interaction of Dinoprost with the FP receptor has been characterized by various in vitro assays, yielding quantitative data on its binding affinity and functional potency. These values are critical for comparing the activity of different compounds and for understanding structure-activity relationships.

ParameterSpeciesCell Line / TissueAssay TypeValueReference
Binding Affinity (Ki) HumanHEK293 cells expressing FP receptorRadioligand Binding ([³H] PGF2α)1.1 - 5.0 nM
Binding Affinity (Ki) MouseNIH 3T3 cells expressing FP receptorRadioligand Binding ([³H] PGF2α)3.1 nM
Functional Potency (EC50) HumanHEK293 cells expressing FP receptorIntracellular Calcium Mobilization3.7 - 8.9 nM
Functional Potency (EC50) HumanUterine smooth muscle cellsPhosphoinositide (IP) Turnover~10 nM
Functional Potency (EC50) OvineCorpus luteumIntracellular Calcium Mobilization2.6 nM

Experimental Protocols: A Case Study

Intracellular Calcium Mobilization Assay

This assay is a cornerstone for characterizing FP receptor agonists. It measures the increase in intracellular calcium concentration following compound administration, providing a direct readout of Gαq pathway activation.

1. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human FP receptor gene are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure receptor expression.

  • Plating: Cells are seeded into black, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the experiment. They are typically incubated for 24 hours at 37°C and 5% CO2.

2. Dye Loading:

  • Reagent: A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, is used.

  • Procedure: The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS). The dye-loading solution, containing the fluorescent dye and often probenecid (to prevent dye extrusion), is added to each well.

  • Incubation: The plate is incubated for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.

3. Compound Preparation and Addition:

  • Compound Plate: this compound (or Dinoprost) is serially diluted in assay buffer to create a range of concentrations for generating a dose-response curve.

  • Instrumentation: A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading is used.

  • Execution: The instrument records a baseline fluorescence reading for several seconds. It then automatically adds the prepared compound dilutions from the compound plate to the cell plate.

4. Data Acquisition and Analysis:

  • Measurement: Fluorescence intensity is measured kinetically for 2-3 minutes immediately following compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. These values are plotted against the logarithm of the compound concentration.

  • Curve Fitting: The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum response (Emax).

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Measurement cluster_analysis Phase 3: Data Analysis node_cell_culture 1. Cell Seeding (HEK293-FP cells in 96-well plate) node_incubation1 2. Incubation (24h, 37°C, 5% CO₂) node_cell_culture->node_incubation1 node_dye_loading 3. Dye Loading (e.g., Fluo-4 AM, 1h, 37°C) node_incubation1->node_dye_loading node_plate_reader 4. Place Plate in FLIPR node_dye_loading->node_plate_reader node_baseline 5. Read Baseline Fluorescence node_plate_reader->node_baseline node_compound 6. Automated Compound Addition (Dinoprost Dilution Series) node_baseline->node_compound node_kinetic_read 7. Kinetic Read (Fluorescence over 2-3 min) node_compound->node_kinetic_read node_data_proc 8. Data Processing (Peak - Baseline) node_kinetic_read->node_data_proc node_plotting 9. Plot Dose-Response Curve node_data_proc->node_plotting node_ec50 10. Calculate EC₅₀ and Emax node_plotting->node_ec50

Caption: Workflow for an in vitro calcium mobilization assay.

An In-depth Technical Guide to the Core Physical and Chemical Properties of Dinoprost-13C5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, also known as Prostaglandin F2α (PGF2α), is a naturally occurring prostaglandin that plays a crucial role in various physiological processes, including smooth muscle contraction, luteolysis, and inflammation.[1] Dinoprost-13C5 is a stable isotope-labeled version of Dinoprost, where five carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based methodologies, where it serves as an internal standard for the accurate and precise quantification of endogenous Dinoprost. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its relevant biological pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be nearly identical to those of unlabeled Dinoprost, with the primary difference being its molecular weight due to the presence of five carbon-13 isotopes.

General Properties
PropertyValueReference
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid-13C5Inferred
Synonyms Prostaglandin F2α-13C5, PGF2α-13C5Inferred
CAS Number 551-11-1 (unlabeled)[2][]
Appearance White to off-white crystalline solid[]
Chemical and Physical Data
PropertyValueReference
Molecular Formula C₁₅¹³C₅H₃₄O₅[4]
Molecular Weight 359.48 g/mol (calculated based on 13C5)Inferred
Exact Mass 359.257 g/mol (calculated based on 13C5)Inferred
Melting Point 25-35 °C (unlabeled)
Boiling Point 531°C at 760 mmHg (unlabeled)
Density 1.153 g/cm³ (unlabeled)
Solubility
SolventSolubility (unlabeled Dinoprost)Reference
DMSO >100 mg/mL
Ethanol >100 mg/mL
DMF >100 mg/mL
PBS (pH 7.2) 10 mg/mL
Water Slightly soluble
Methanol Freely soluble
Ethyl Acetate Freely soluble
Chloroform Freely soluble

Note: The solubility of this compound is expected to be very similar to that of unlabeled Dinoprost.

Stability and Storage

This compound should be stored as a solid at -20°C. As supplied, it is stable for at least two years when stored properly. Solutions of Dinoprost are generally unstable and should be prepared fresh. For in-vitro experiments, it is recommended to prepare stock solutions in an organic solvent like DMSO or ethanol.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry-based assays for Dinoprost. The following is a representative experimental protocol for the analysis of Dinoprost in biological fluids using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction
  • Spiking: To 1 mL of biological fluid (e.g., plasma, cell culture supernatant), add a known amount of this compound solution (internal standard).

  • Extraction: Add 2 mL of a hexane/ethyl acetate (1:1, v/v) mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 4°C to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully transfer the upper organic phase to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times, combining the organic phases.

  • Drying: Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of a methanol/10 mM ammonium acetate buffer (pH 8.5) (1:3, v/v) mixture prior to LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., Kinetex 2.6u C18 100A, 2.1 mm x 100 mm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 25 µL.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example, starting at 20% B, increasing to 42.5% over 50 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Dinoprost and this compound.

    • Dinoprost: m/z 353.2 → 193.1 (representative transition, may need optimization).

    • This compound: m/z 358.2 → 197.1 (representative transition, calculated based on 5 x 13C, may need optimization).

  • Source Temperature: Approximately 350°C.

  • Electrospray Voltage: Approximately -4200 V.

Signaling Pathways and Experimental Workflows

Prostaglandin F2α (Dinoprost) Signaling Pathway

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction and the regulation of gene expression.

PGF2a_Signaling PGF2a Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq11 Gαq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Dinoprost (PGF2α) signaling pathway via the FP receptor.

Experimental Workflow for Quantification of Dinoprost using this compound

The following diagram illustrates a typical workflow for the quantitative analysis of Dinoprost in a biological sample using this compound as an internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis Result Concentration of Endogenous Dinoprost Data_Analysis->Result

Caption: Workflow for Dinoprost quantification using an internal standard.

References

A Technical Guide to Dinoprost-13C5 for Prostaglandin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Dinoprost-13C5, a critical tool in prostaglandin research. It details its chemical properties, its application as an internal standard in quantitative analysis, and the associated experimental protocols. Furthermore, it explores the biological significance of its unlabeled counterpart, Dinoprost (Prostaglandin F2α), by illustrating its key signaling pathways.

Introduction to this compound

This compound is the stable isotope-labeled form of Dinoprost, also known as Prostaglandin F2α (PGF2α). In this compound, five Carbon-12 atoms have been replaced with Carbon-13 atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis of PGF2α in biological samples using mass spectrometry.

Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry because they are chemically identical to the analyte of interest and thus exhibit the same behavior during sample extraction, derivatization, and chromatographic separation. This co-elution allows for the correction of analytical variability, including matrix effects and sample loss, leading to highly accurate and precise quantification.

Chemical and Physical Properties

The key properties of this compound and its unlabeled analog, Dinoprost, are summarized below for easy comparison.

PropertyThis compoundDinoprost (PGF2α)
Molecular Formula C₁₅¹³C₅H₂₇O₅C₂₀H₃₄O₅
Molar Mass 352.39 g/mol [1]354.48 g/mol
Synonyms Prostaglandin F2α-13C5Prostaglandin F2α, PGF2α
Primary Application Internal standard for mass spectrometryAgonist for the Prostaglandin F receptor (FP receptor), used in research and clinically to induce labor.[2]
Chemical Structure Identical to Dinoprost with 5 ¹³C atoms(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

The Role of this compound in Quantitative Analysis

The accurate measurement of prostaglandins like PGF2α is crucial for understanding their roles in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard like this compound is essential for achieving reliable results.

The fundamental principle is to add a known amount of this compound to the biological sample at the beginning of the sample preparation process. The ratio of the endogenous, unlabeled PGF2α to the labeled this compound is then measured by LC-MS/MS. Because any sample loss or ionization suppression/enhancement will affect both the analyte and the internal standard equally, the ratio remains constant, allowing for accurate quantification.

G cluster_sample_prep Sample Preparation Sample Biological Sample (contains endogenous PGF2α) Spike Spike with known amount of this compound Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (Analyte and IS co-elute) Evaporation->LC Inject into LC-MS/MS MS Mass Spectrometry (Ionization) LC->MS MSMS Tandem MS (MRM) (Detection & Quantification) MS->MSMS Ratio Calculate Peak Area Ratio (PGF2α / this compound) MSMS->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Endogenous PGF2α Concentration Calibration->Concentration

Caption: Workflow for the quantitative analysis of PGF2α using this compound.

Experimental Protocols

The following sections provide a representative protocol for the quantification of PGF2α from a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a synthesis of established methods for prostaglandin analysis.

Solid-phase extraction is a common method for purifying and concentrating prostaglandins from complex biological samples.

  • Sample Spiking: To 500 µL of plasma, add a known amount of this compound (e.g., 50 µL of a 10 ng/mL solution) to act as the internal standard.

  • Acidification: Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 2M HCl). This step protonates the carboxylic acid group of the prostaglandins, making them less polar and enabling them to bind to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol and then 2 mL of deionized water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is:

    • 2 mL of water

    • 2 mL of 15% ethanol in water

    • 2 mL of hexane

  • Elution: Elute the prostaglandins from the cartridge with 2 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

G start Start: Plasma Sample spike Spike with this compound start->spike acidify Acidify to pH 3.5 spike->acidify load Load Sample onto Cartridge acidify->load condition Condition C18 SPE Cartridge (Methanol, then Water) condition->load wash1 Wash with Water load->wash1 wash2 Wash with 15% Ethanol wash1->wash2 wash3 Wash with Hexane wash2->wash3 elute Elute with Ethyl Acetate wash3->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for prostaglandin analysis.

The reconstituted sample is then analyzed by LC-MS/MS.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 20% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Dinoprost (PGF2α)353.2193.1Quantitative transition, representing a characteristic fragment.[1]
Dinoprost (PGF2α)353.2291.2Qualitative (confirmatory) transition.[1]
This compound 358.2 197.1 Expected quantitative transition (precursor +5, product +4).
This compound 358.2 296.2 Expected qualitative transition (precursor +5, product +5).

Note: The exact m/z values for this compound transitions should be empirically optimized on the specific mass spectrometer being used.

Method Validation and Quantitative Data

A robust LC-MS/MS method requires thorough validation. The table below presents representative data from a validated method for prostaglandin analysis, illustrating the expected performance when using an isotopically labeled internal standard like this compound.

ParameterResultDescription
Linearity (r²) > 0.995The coefficient of determination for the calibration curve, indicating a strong linear response.[3]
Calibration Range 0.1 - 100 ng/mLThe range of concentrations over which the method is accurate and precise.
Limit of Detection (LOD) 20 pg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 50 pg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Intra-day Precision (%CV) < 10%The coefficient of variation for replicate measurements within the same day.
Inter-day Precision (%CV) < 15%The coefficient of variation for replicate measurements on different days.
Accuracy (% Recovery) 90 - 110%The closeness of the measured value to the true value, assessed by spiking known concentrations.
Matrix Effect Compensated by Internal StandardThe effect of co-eluting compounds from the matrix on the ionization of the analyte.

Biological Context: The PGF2α Signaling Pathway

Dinoprost (PGF2α) exerts its biological effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor. The activation of this receptor initiates a cascade of intracellular signaling events that are crucial in various physiological processes, particularly in the contraction of smooth muscle, such as the myometrium during labor.

The primary signaling pathway involves the coupling of the FP receptor to Gαq and Gαi proteins.

  • Gαq Pathway: Activation of Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).

  • Downstream Effects: The increase in intracellular calcium and activation of PKC lead to the activation of several downstream pathways, including:

    • Mitogen-Activated Protein Kinases (MAPKs): Such as ERK and p38, which are involved in cell proliferation and inflammation.

    • NF-κB: A key transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.

    • Calcineurin/NFAT: The calcium-dependent calcineurin/Nuclear Factor of Activated T-cells pathway, which also plays a role in inflammation and cell activation.

These signaling cascades ultimately lead to the physiological responses associated with PGF2α, such as the expression of uterine activation proteins (e.g., connexin 43, oxytocin receptor) and the promotion of an inflammatory environment necessary for labor.

G cluster_membrane Cell Membrane cluster_products cluster_nucleus Nucleus PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor G_protein Gαq / Gαi FP_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Calcineurin Calcineurin/NFAT Ca_release->Calcineurin MAPK MAPK (ERK, p38) PKC->MAPK NFkB NF-κB PKC->NFkB Gene_expression Gene Expression (Cytokines, COX-2, Uterine Activation Proteins) Calcineurin->Gene_expression MAPK->Gene_expression NFkB->Gene_expression Physiological_response Physiological Response (Inflammation, Contraction) Gene_expression->Physiological_response

Caption: The PGF2α signaling pathway in myometrial cells.

Conclusion

This compound is an indispensable tool for researchers in the prostaglandin field. Its use as an internal standard in LC-MS/MS methods provides the accuracy and precision required to elucidate the complex roles of PGF2α in health and disease. Understanding the principles of its application, the details of the experimental protocols, and the biological context of the PGF2α signaling pathway empowers scientists and drug development professionals to conduct high-quality research and advance our knowledge of these potent lipid mediators.

References

Dinoprost-13C5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Dinoprost-13C5, including a representative Certificate of Analysis, detailed analytical methodologies, and an exploration of its associated signaling pathways.

Dinoprost, also known as Prostaglandin F2α (PGF2α), is a naturally occurring prostaglandin involved in a wide range of physiological processes. Its isotopically labeled form, this compound, serves as an invaluable internal standard for quantitative analysis in various biological matrices, ensuring accuracy and precision in experimental results.

Representative Certificate of Analysis

While a specific Certificate of Analysis for each batch of this compound should be obtained from the supplier, the following table summarizes the typical data and purity specifications for this compound.

ParameterSpecification
Chemical Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid-13C5
Molecular Formula C₁₅¹³C₅H₃₄O₅
Molecular Weight 359.5 g/mol
Appearance White to off-white crystalline solid
Purity (by HPLC/MS) ≥95%[]
Isotopic Purity ≥99% ¹³C incorporation
Solubility Soluble in DMSO[]
Storage Store at -20°C[]
Shelf Life 2 years from the date of analysis when stored properly[]

Analytical Methodologies

Accurate quantification of this compound and its unlabeled counterpart is crucial for research and clinical applications. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a widely used and highly sensitive method for this purpose.

Experimental Protocol: UHPLC-MS/MS Analysis

This protocol provides a general framework for the determination of Dinoprost. Optimization may be required based on the specific instrumentation and matrix.

1. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of Dinoprost and this compound (as an internal standard) in methanol at a concentration of 100 µg/mL.[2]

  • Calibration Curve: Serially dilute the stock solutions to create a calibration curve ranging from 0.1 to 10 µg/mL.

  • Matrix Samples: For biological samples, a protein precipitation or solid-phase extraction step may be necessary to remove interferences.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm internal diameter) is suitable.

  • Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%), is typically used.

  • Flow Rate: A constant flow rate of 0.3 mL/min is recommended.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Dinoprost and this compound.

The following diagram illustrates the general workflow for the UHPLC-MS/MS analysis of Dinoprost.

UHPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (100 µg/mL in Methanol) Standards Calibration Standards (0.1-10 µg/mL) Stock->Standards UHPLC UHPLC Separation Standards->UHPLC Inject Sample Biological Sample Extraction Extraction/ Cleanup Sample->Extraction Extraction->UHPLC Inject MS Tandem MS Detection (ESI-, MRM) UHPLC->MS Quant Quantification MS->Quant

A generalized workflow for the quantitative analysis of Dinoprost using UHPLC-MS/MS.

Signaling Pathways of Dinoprost (Prostaglandin F2α)

Dinoprost exerts its biological effects by binding to and activating the Prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events that mediate its diverse physiological functions, including smooth muscle contraction and the regulation of uterine proteins.

The binding of Dinoprost to the FP receptor primarily activates Gq proteins, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC).

Downstream of these initial events, several other signaling pathways are modulated, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK and p38), the Phosphoinositide 3-Kinase (PI3K) pathway, and the NF-κB and Calcineurin/NFAT pathways. The specific combination of activated pathways can vary depending on the cell type and physiological context, leading to a wide range of cellular responses.

The following diagram illustrates the principal signaling pathways activated by Dinoprost.

References

Endogenous Prostaglandin F2α Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the endogenous prostaglandin F2α (PGF2α) pathway, a critical signaling cascade involved in a wide array of physiological and pathological processes. This document outlines the synthesis of PGF2α, its receptor-mediated signaling, and its roles in reproductive biology, glaucoma, and smooth muscle contraction. Detailed experimental protocols for key analytical methods are provided to facilitate further research and drug development efforts in this field.

Introduction to the Endogenous PGF2α Pathway

Prostaglandin F2α is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It exerts its biological effects by binding to the G-protein coupled receptor known as the F prostanoid receptor (FP receptor or PTGFR). The activation of the FP receptor initiates a cascade of intracellular signaling events, leading to diverse cellular responses. The PGF2α pathway is a key regulator of female reproductive functions, including luteolysis (the regression of the corpus luteum) and parturition (childbirth). Furthermore, its role in modulating aqueous humor outflow has made it a significant target for glaucoma treatment.[1] Dysregulation of the PGF2α pathway is implicated in various inflammatory conditions and cancers.

PGF2α Synthesis Pathway

The biosynthesis of PGF2α is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

PGF2a_Synthesis_Pathway PGF2α Synthesis Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Membrane:e->AA:w PGH2 Prostaglandin H2 (PGH2) AA->PGH2 AA:e->PGH2:w PLA2 cPLA2 PLA2->Membrane COX COX-1 / COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGH2:e->PGF2a:w PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGH2:e->PGE2:w COX->AA PGES PGES AKR AKR1C3 / AKR1B1 AKR->PGH2 PGE2->PGF2a PGE2:e->PGF2a:w PGES->PGH2 AKR1C1_2 AKR1C1 / AKR1C2 AKR1C1_2->PGE2

Biosynthesis of Prostaglandin F2α.

Three primary pathways contribute to the synthesis of PGF2α:

  • Direct conversion from PGH2: Prostaglandin H2 (PGH2) can be directly converted to PGF2α by aldo-keto reductases, primarily AKR1C3 and AKR1B1.[2][3]

  • Conversion from PGE2: PGH2 can first be isomerized to prostaglandin E2 (PGE2) by prostaglandin E synthases (PGES). Subsequently, PGE2 can be reduced to PGF2α by enzymes such as AKR1C1 and AKR1C2.[4]

  • Synthesis of 11β-PGF2α: PGH2 can be converted to PGD2 by PGD synthase (PGDS), which is then converted to 11β-PGF2α by AKR1C3. 11β-PGF2α is a stereoisomer of PGF2α and can also activate the FP receptor.

PGF2α Signaling Pathway

PGF2α mediates its effects through the FP receptor, a Gq-protein coupled receptor. Ligand binding initiates a signaling cascade that results in the generation of second messengers and the activation of downstream effector proteins.

PGF2a_Signaling_Pathway PGF2α Signaling Pathway PGF2a PGF2α FP_receptor FP Receptor (PTGFR) PGF2a->FP_receptor Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca²⁺↑ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response (e.g., Contraction, Gene Expression) Ca2->Cellular_Response leads to MAPK MAPK Cascade (ERK, p38) PKC->MAPK activates MAPK->Cellular_Response leads to Experimental_Workflow Experimental Workflow for PGF2α Pathway Analysis cluster_planning Experimental Design cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion Hypothesis Formulate Hypothesis (e.g., PGF2α induces gene X expression) Cell_Model Select Cell Model (e.g., Myometrial cells) Hypothesis->Cell_Model Cell_Culture Cell Culture & Treatment (with PGF2α) Cell_Model->Cell_Culture Lysate_Prep Cell Lysate Preparation Cell_Culture->Lysate_Prep Supernatant_Collection Supernatant Collection Cell_Culture->Supernatant_Collection Calcium_Imaging Calcium Imaging (Fluo-4 AM) Cell_Culture->Calcium_Imaging Western_Blot Western Blot for FP Receptor and Signaling Proteins Lysate_Prep->Western_Blot qPCR qPCR for Gene Expression Lysate_Prep->qPCR ELISA ELISA for PGF2α (in supernatant) Supernatant_Collection->ELISA Ca_Analysis Analysis of Ca²⁺ Transients Calcium_Imaging->Ca_Analysis Data_Interpretation Data Interpretation Western_Blot->Data_Interpretation ELISA->Data_Interpretation qPCR->Data_Interpretation Ca_Analysis->Data_Interpretation Conclusion Conclusion & Further Experiments Data_Interpretation->Conclusion

References

Dinoprost-13C5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the stability and storage conditions for Dinoprost-13C5. As there is limited publicly available stability data specifically for this compound, this guide is largely based on data for the parent compound, Dinoprost (Prostaglandin F2α). It is a reasonable assumption that the carbon-13 isotope labeling does not significantly impact the chemical stability of the molecule. However, it is strongly recommended that end-users perform their own stability studies for their specific formulations and storage conditions.

Introduction

This compound is a stable isotope-labeled version of Dinoprost, a naturally occurring prostaglandin F2α. It is primarily used as an internal standard in quantitative bioanalytical studies, such as those employing mass spectrometry, to ensure accuracy and precision. The structural integrity and stability of this compound are critical for its function as a reliable standard. This guide provides a comprehensive summary of the known stability and storage recommendations for Dinoprost, which can be extrapolated to this compound.

Stability of Dinoprost

pH and Temperature Stability

Studies on Dinoprostone (Prostaglandin E2), a closely related compound, have shown that it undergoes degradation under both strongly acidic and basic conditions[1]. The degradation rate is first-order with respect to hydrogen and hydroxide ion concentrations[1]. It is plausible that Dinoprost follows a similar degradation pattern. One study on Dinoprost and other prostaglandins found them to be stable for up to 45 hours when stored in an autosampler at 5°C during analysis[2].

Photostability

Light exposure can be a factor in the degradation of prostaglandins. For this reason, it is generally recommended to store Dinoprost in light-resistant containers[3]. Photostability testing, as per ICH Q1B guidelines, should be considered as part of a comprehensive stability study.

Table 1: Summary of Dinoprost Stability Data

ConditionCompoundMatrix/SolventDurationTemperatureStability OutcomeCitation
In AutosamplerDinoprostMethanolic extract45 hours5°CStable[2]
Long-term StorageDinoprostNot specified2 years5-15°CStable in light-resistant containers
Acidic/Basic pHDinoprostone (PGE2)Aqueous solutionNot specifiedNot specifiedDegradation observed at pH ≤ 3 and pH ≥ 10
In Gel FormulationDinoprostone (PGE2)Methylhydroxyethylcellulose gel7 days4°C5% breakdown
In Gel FormulationDinoprostone (PGE2)Methylhydroxyethylcellulose gel32 hours25°C5% breakdown

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are derived from supplier recommendations and published data for Dinoprost.

Table 2: Recommended Storage Conditions for Dinoprost

FormTemperatureAtmosphereLight ConditionShelf LifeCitation
Solid/Powder-20°CInert atmosphere recommendedProtect from light2 years (as supplied)
Solid/Powder5-15°CNot specifiedLight-resistant container2 years
Solution in organic solvent-20°C or -80°CInert atmosphere recommendedProtect from lightGenerally stable for months, but should be verified
Aqueous Solution2-8°CNot specifiedProtect from lightShort-term storage only; prone to degradation
Injection Formulation20° to 25°C (68° to 77°F)Not specifiedProtect from freezingUse within 12 weeks of first vial puncture

Potential Degradation Pathways

The primary degradation pathways for prostaglandins like Dinoprost involve oxidation and dehydration. Under acidic conditions, related prostaglandins can dehydrate to form Prostaglandin A and subsequently Prostaglandin B. The allylic alcohol groups in the Dinoprost structure are susceptible to oxidation. It is therefore crucial to avoid exposure to oxidizing agents and to store the compound under an inert atmosphere, especially for long-term storage.

Experimental Protocols

Stability-Indicating UHPLC-MS/MS Method

A highly sensitive and specific method for the determination of Dinoprost and other prostaglandins has been developed using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This type of method is ideal for stability studies as it can separate the parent compound from its degradation products.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid) and an organic solvent (e.g., acetonitrile).

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, which provides high selectivity and sensitivity.

  • Sample Preparation: For stability testing of a bulk drug, a stock solution is prepared in a suitable solvent (e.g., methanol or DMSO). This stock solution is then subjected to stress conditions (e.g., acid, base, heat, light, oxidation). After the stress period, the samples are diluted with the mobile phase and injected into the UHPLC-MS/MS system.

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathway of Dinoprost (Prostaglandin F2α)

Dinoprost exerts its biological effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. The activation of this receptor triggers downstream signaling cascades.

Dinoprost_Signaling_Pathway Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of Dinoprost via the FP receptor.

Experimental Workflow for a Stability Study

A typical workflow for assessing the stability of a drug substance like this compound is outlined below. This workflow is based on the principles of ICH guidelines for stability testing.

Stability_Study_Workflow start Start: Define Stability Study Protocol sample_prep Prepare Samples of this compound (e.g., in solution, solid state) start->sample_prep stress_conditions Expose Samples to Stress Conditions (e.g., Temp, Humidity, Light, pH) sample_prep->stress_conditions sampling Collect Samples at Pre-defined Time Points stress_conditions->sampling analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC-MS/MS) sampling->analysis data_eval Evaluate Data: - Assay of Parent Compound - Identification of Degradants analysis->data_eval report Generate Stability Report and Determine Shelf-life/Retest Period data_eval->report end End report->end

Caption: A typical experimental workflow for a stability study.

Logical Relationships for Storage Recommendations

The following diagram illustrates the decision-making process for the appropriate storage of this compound based on its form and intended duration of storage.

Storage_Recommendations substance This compound form Form? substance->form solid Solid/Powder form->solid Solid solution Solution form->solution Solution duration_solid Storage Duration? solid->duration_solid solvent Solvent? solution->solvent long_term_solid Long-term (>6 months) duration_solid->long_term_solid Long short_term_solid Short-term (<6 months) duration_solid->short_term_solid Short storage_long_solid Store at -20°C or below in a tightly sealed, light-resistant container under inert atmosphere. long_term_solid->storage_long_solid storage_short_solid Store at 2-8°C in a tightly sealed, light-resistant container. short_term_solid->storage_short_solid organic Organic solvent->organic Organic aqueous Aqueous solvent->aqueous Aqueous storage_organic Store at -20°C or -80°C in a tightly sealed, light-resistant container. organic->storage_organic storage_aqueous Prepare fresh. For short-term storage (days), store at 2-8°C. Avoid freezing. aqueous->storage_aqueous

Caption: Decision tree for this compound storage.

References

Applications of Stable Isotope-Labeled Prostaglandins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (PGs) are a class of lipid autacoids derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and reproduction. Given their potent biological activities and often transient nature, the accurate quantification and metabolic tracking of prostaglandins are paramount for advancing our understanding of their functions and for the development of novel therapeutics. Stable isotope-labeled (SIL) prostaglandins, in which one or more atoms are replaced with a heavier, non-radioactive isotope (e.g., ²H, ¹³C), have become indispensable tools in prostaglandin research. Their chemical behavior is nearly identical to their endogenous counterparts, yet their mass difference allows for precise differentiation and quantification using mass spectrometry (MS). This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled prostaglandins, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

Quantitative Bioanalysis using Stable Isotope Dilution Mass Spectrometry

The gold standard for accurate quantification of prostaglandins in complex biological matrices is stable isotope dilution (SID) mass spectrometry, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this method, a known amount of a stable isotope-labeled prostaglandin is added as an internal standard (IS) to a biological sample at the beginning of the sample preparation process. The SIL-IS co-elutes with the endogenous (unlabeled) prostaglandin during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the SIL-IS, variabilities in sample extraction, recovery, and instrument response can be effectively normalized, leading to highly accurate and precise quantification.

Data Presentation: Performance of Prostaglandin Quantification by LC-MS/MS

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of prostaglandins using stable isotope-labeled internal standards.

Analyte Matrix Internal Standard Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
PGE₂Cell Culture Supernatantd₄-PGE₂0.1 - 500 ng/mL20 pg/mL-92.0 ± 4.9[1]
PGD₂Cell Culture Supernatantd₄-PGD₂0.1 - 500 ng/mL20 pg/mL-77.0 ± 3.0[1]
PGE₂Brain Tissued₄-PGE₂1 pg - 100 ng---[2]
PGD₂Brain Tissued₄-PGE₂1 pg - 100 ng---[2]
PGE-MUrine¹³C-PGE-M---99.5 ± 3.2[3]
PGD₂ MetaboliteUrine¹⁸O₄-labeled analog-~50 pg-96 (accuracy)

Note: "-" indicates data not specified in the cited source.

Experimental Protocol: Quantification of PGE₂ and PGD₂ in Cell Culture Supernatants

This protocol provides a detailed methodology for the simultaneous quantification of PGE₂ and PGD₂ in cell culture supernatants using d₄-PGE₂ and d₄-PGD₂ as internal standards.

1. Sample Preparation:

  • Collect 500 µL of cell culture supernatant and store at -80°C until analysis.

  • Spike the sample with 20 µL of a solution containing d₄-PGE₂ and d₄-PGD₂ (100 ng/mL each).

  • Add 40 µL of 1 M citric acid to acidify the sample.

  • Add 5 µL of 10% butylated hydroxytoluene (BHT) to prevent auto-oxidation.

2. Liquid-Liquid Extraction:

  • Add 2 mL of a hexane/ethyl acetate (1:1, v/v) mixture to the sample.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at a low speed to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction two more times, combining the organic phases.

3. Sample Concentration and Reconstitution:

  • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 200 µL of a methanol/10 mM ammonium acetate buffer (pH 8.5) solution (1:3, v/v).

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Phenyl-hexyl analytical column (e.g., 2 x 150 mm, 3 µm).

    • Mobile Phase A: 10 mM ammonium acetate buffer (pH 8.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 21% to 50% B over 10 minutes.

    • Flow Rate: 200 µL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • PGE₂: m/z 351 → 271

      • PGD₂: m/z 351 → 271

      • d₄-PGE₂: m/z 355 → 275

      • d₄-PGD₂: m/z 355 → 275

5. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of prostaglandins in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine, Cell Culture) Spike Spike with Stable Isotope-Labeled Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in LC-MS Compatible Solvent Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection) LC->MS Eluent Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantification of Endogenous Prostaglandin Calibration->Quantification

Caption: General workflow for prostaglandin quantification using LC-MS/MS.

Metabolic Fate and Biotransformation Studies

Understanding the metabolic pathways of prostaglandins is crucial for elucidating their biological roles and for drug development. Stable isotope-labeled prostaglandins serve as excellent tracers to follow their biotransformation in vivo and in vitro. By administering a labeled prostaglandin, researchers can track its conversion into various metabolites over time by monitoring for the appearance of the isotopic label in downstream products using mass spectrometry. This approach allows for the identification of novel metabolites, the elucidation of metabolic pathways, and the determination of pharmacokinetic parameters such as clearance rates.

Experimental Protocol: Tracing the Metabolism of a Deuterated Prostaglandin in vivo (Conceptual)

This protocol outlines a conceptual framework for an in vivo study to trace the metabolic fate of a deuterated prostaglandin (e.g., d₄-PGE₂).

1. Animal Model and Dosing:

  • Select an appropriate animal model (e.g., mouse, rat).

  • Administer a known dose of d₄-PGE₂ via a relevant route (e.g., intravenous, oral).

2. Sample Collection:

  • Collect biological samples (e.g., blood, urine, feces) at various time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process and store the samples appropriately (e.g., plasma separation, freezing at -80°C).

3. Sample Preparation and Analysis:

  • Prepare the samples for LC-MS/MS analysis, which may involve extraction and concentration steps similar to those described for quantitative analysis.

  • Develop an LC-MS/MS method to detect not only the parent d₄-PGE₂ but also its potential deuterated metabolites. This involves predicting the mass-to-charge ratios of expected metabolites (e.g., products of oxidation, reduction, and chain shortening).

4. Data Analysis and Metabolite Identification:

  • Analyze the LC-MS/MS data to identify peaks that contain the deuterium label.

  • Characterize the chemical structure of the labeled metabolites based on their fragmentation patterns (MS/MS spectra) and chromatographic retention times.

  • Quantify the levels of the parent deuterated prostaglandin and its metabolites at each time point to determine pharmacokinetic profiles.

Metabolic_Fate_Workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing Administer Stable Isotope-Labeled Prostaglandin to Animal Model Sampling Collect Biological Samples (Blood, Urine, etc.) at Timed Intervals Dosing->Sampling Extraction Extraction of Parent Compound and Metabolites Sampling->Extraction LCMS LC-MS/MS Analysis for Labeled Species Extraction->LCMS Identification Identification of Labeled Metabolites LCMS->Identification Quantification Quantification and Pharmacokinetic Modeling Identification->Quantification Pathway Elucidation of Metabolic Pathways Quantification->Pathway

Caption: Workflow for a metabolic fate study of a stable isotope-labeled prostaglandin.

Receptor Binding Assays

Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs). Receptor binding assays are essential for characterizing the affinity of ligands for these receptors and for screening potential drug candidates. While radioligand binding assays have traditionally been the method of choice, there is growing interest in developing non-radioactive alternatives. The use of stable isotope-labeled prostaglandins in conjunction with mass spectrometry offers a promising, albeit less common, approach for receptor binding studies.

In a competitive binding assay, a constant concentration of a labeled ligand (in this case, a stable isotope-labeled prostaglandin) is incubated with the receptor in the presence of varying concentrations of an unlabeled competitor ligand. The amount of labeled ligand bound to the receptor is then measured. A higher affinity of the competitor ligand will result in a greater displacement of the labeled ligand.

Conceptual Protocol: Competitive Receptor Binding Assay using a Stable Isotope-Labeled Prostaglandin

This protocol outlines a conceptual workflow for a competitive binding assay using a stable isotope-labeled prostaglandin and LC-MS/MS for detection.

1. Preparation of Receptor Membranes:

  • Prepare cell membranes from a cell line overexpressing the prostaglandin receptor of interest.

  • Determine the protein concentration of the membrane preparation.

2. Competitive Binding Incubation:

  • In a multi-well plate, incubate a fixed amount of receptor membranes with a constant concentration of the stable isotope-labeled prostaglandin.

  • Add increasing concentrations of the unlabeled competitor ligand to the wells.

  • Include control wells for total binding (labeled ligand + receptor, no competitor) and non-specific binding (labeled ligand + receptor + a high concentration of an unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly separate the receptor-bound ligand from the free ligand. This is a critical step and can be achieved by methods such as rapid filtration through a filter plate that retains the membranes.

4. Elution and Quantification:

  • Elute the bound ligand from the filter.

  • Add a second, different stable isotope-labeled prostaglandin as an internal standard for quantification.

  • Analyze the samples by LC-MS/MS to quantify the amount of the primary stable isotope-labeled ligand that was bound to the receptor.

5. Data Analysis:

  • Calculate the specific binding at each concentration of the competitor.

  • Plot the specific binding as a function of the competitor concentration to generate a competition curve.

  • Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) and subsequently the Kᵢ (inhibition constant) of the competitor ligand.

Receptor_Binding_Assay cluster_incubation Binding Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Preparation Incubate Incubate to Equilibrium Receptor->Incubate SIL_PG Stable Isotope-Labeled Prostaglandin (Fixed Conc.) SIL_PG->Incubate Competitor Unlabeled Competitor (Varying Conc.) Competitor->Incubate Filter Separate Bound from Free Ligand (e.g., Filtration) Incubate->Filter Elute Elute Bound Ligand Filter->Elute Quantify Quantify by LC-MS/MS Elute->Quantify Curve Generate Competition Curve Quantify->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki IC50->Ki

Caption: Conceptual workflow for a mass spectrometry-based receptor binding assay.

Prostaglandin Signaling Pathway

The biological effects of prostaglandins are mediated by their interaction with specific cell surface receptors, which in turn activate intracellular signaling cascades. The following diagram illustrates the general signaling pathway for Prostaglandin E₂ (PGE₂), which can bind to four different receptor subtypes (EP1-EP4), leading to diverse downstream effects.

PGE2_Signaling cluster_receptors PGE₂ Receptors (EP1-EP4) cluster_effectors Downstream Signaling cluster_response Cellular Responses PGE2 Prostaglandin E₂ (PGE₂) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PLC ↑ PLC → ↑ IP₃/DAG → ↑ Ca²⁺ EP1->PLC AC_inc ↑ Adenylyl Cyclase → ↑ cAMP EP2->AC_inc AC_dec ↓ Adenylyl Cyclase → ↓ cAMP EP3->AC_dec EP4->AC_inc Response1 Smooth Muscle Contraction PLC->Response1 Response2 Inflammation, Pain AC_inc->Response2 Response3 Relaxation, Immunosuppression AC_inc->Response3 Response4 Gene Expression Changes AC_dec->Response4

Caption: Simplified signaling pathway of Prostaglandin E₂.

Conclusion

Stable isotope-labeled prostaglandins are invaluable tools for researchers, scientists, and drug development professionals. Their application in stable isotope dilution mass spectrometry allows for the highly accurate and precise quantification of these potent lipid mediators in complex biological samples. Furthermore, their use as tracers in metabolic studies provides deep insights into the biotransformation and pharmacokinetics of prostaglandins. While their application in receptor binding assays is still an emerging field, it holds the potential for the development of novel, non-radioactive methods for characterizing ligand-receptor interactions. The methodologies and data presented in this guide are intended to serve as a valuable resource for the design and execution of robust and informative studies in the ever-evolving field of prostaglandin research.

References

Methodological & Application

Application Note: Quantification of Dinoprost in Biological Matrices using Dinoprost-¹³C₅ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, also known as Prostaglandin F₂α (PGF₂α), is a naturally occurring prostaglandin that plays a crucial role in various physiological processes, including uterine contraction, luteolysis, and inflammation. Accurate quantification of Dinoprost in biological matrices is essential for pharmacokinetic studies, drug efficacy evaluation, and biomarker discovery. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dinoprost, employing the stable isotope-labeled compound Dinoprost-¹³C₅ as an internal standard to ensure high accuracy and precision.

Stable isotope dilution LC-MS/MS is the gold standard for quantitative bioanalysis, as the co-eluting isotopic internal standard closely mimics the analyte throughout sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response. The use of a ¹³C-labeled internal standard is particularly advantageous as it minimizes the potential for chromatographic separation from the unlabeled analyte, a phenomenon that can sometimes be observed with deuterium-labeled standards.

Signaling Pathway of Prostaglandins

Prostaglandins like Dinoprost are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and exert their effects by binding to specific G-protein coupled receptors on the cell surface. This binding initiates a cascade of intracellular signaling events that ultimately lead to a physiological response.

Prostaglandin Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H₂ (PGH₂) COX_Enzymes->PGH2 PGF_Synthase PGF Synthase PGH2->PGF_Synthase Dinoprost Dinoprost (PGF₂α) PGF_Synthase->Dinoprost FP_Receptor FP Receptor (Gq-protein coupled) Dinoprost->FP_Receptor binds to PLC Phospholipase C (PLC) FP_Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Physiological_Response PKC_Activation->Physiological_Response

Caption: Simplified signaling pathway of Dinoprost (PGF₂α).

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization for specific biological matrices.

  • To a 100 µL aliquot of the biological sample (e.g., plasma, urine, cell culture supernatant), add 10 µL of the Dinoprost-¹³C₅ internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Acidify the sample by adding 10 µL of 1% formic acid in water.

  • Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of hexane:ethyl acetate 1:1 v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific instrument and column used.

Table 1: Chromatographic Conditions

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
IonSpray Voltage -4500 V
Temperature 400 - 500°C
Nebulizer Gas (Gas 1) 40-50 psi
Heater Gas (Gas 2) 50-60 psi
Curtain Gas 20-30 psi
Collision Gas (CAD) Nitrogen, medium setting
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Dinoprost 353.2193.1-40 to -60-25 to -35
Dinoprost-¹³C₅ 358.2198.1-40 to -60-25 to -35

Note: Declustering Potential and Collision Energy are instrument-dependent and require optimization.

Experimental Workflow

The overall workflow for the quantitative analysis of Dinoprost using Dinoprost-¹³C₅ as an internal standard is depicted below.

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample Spike Spike with Dinoprost-¹³C₅ IS Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Injection Injection Recon->Injection LC_Sep LC Separation Injection->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio_Calc Area Ratio Calculation (Analyte/IS) Integration->Ratio_Calc Quant Quantification (Calibration Curve) Ratio_Calc->Quant

Caption: General workflow for Dinoprost quantification.

Data Presentation and Method Validation

For method validation, calibration curves should be prepared by spiking known concentrations of Dinoprost into a surrogate matrix (e.g., charcoal-stripped plasma or buffer) containing a constant concentration of Dinoprost-¹³C₅. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear regression with a weighting factor of 1/x is typically used.

Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed in replicate to determine the method's precision and accuracy.

Table 4: Example Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range To be determined based on expected concentrations
Precision (%CV) Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) Within ±15% of nominal value (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect To be assessed and compensated for by the internal standard
LLOQ Signal-to-noise ratio ≥ 10

Conclusion

The described LC-MS/MS method using Dinoprost-¹³C₅ as an internal standard provides a highly selective, sensitive, and reliable approach for the quantitative analysis of Dinoprost in various biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality for research, clinical, and drug development applications. The provided protocols and parameters serve as a strong foundation for method development and validation.

Application Note: Quantitative Analysis of Prostaglandin F2α in Biological Matrices using Dinoprost-¹³C₅ by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Prostaglandin F2α (PGF2α) in biological samples, such as plasma and urine. The method utilizes a stable isotope-labeled internal standard, Dinoprost-¹³C₅, for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring precise measurement of PGF2α for physiological and pharmacological studies.

Introduction

Prostaglandin F2α (PGF2α), also known as Dinoprost, is a biologically active lipid compound derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and reproductive functions. Accurate quantification of PGF2α in biological matrices is essential for understanding its role in both health and disease. This application note describes a highly selective and sensitive LC-MS/MS method employing Dinoprost-¹³C₅ as an internal standard to compensate for matrix effects and variations in sample processing, ensuring high accuracy and precision.

PGF2α Signaling Pathway

PGF2α exerts its biological effects by binding to the PGF2α receptor (PTGFR), a G-protein coupled receptor. This interaction primarily activates the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades modulate various cellular responses, including inflammation and cell proliferation.[1]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α PTGFR PTGFR (FP Receptor) PGF2a->PTGFR Gq Gq PTGFR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., Inflammation, Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: PGF2α Signaling Pathway.

Experimental Protocol

Materials and Reagents
  • PGF2α (Dinoprost) analytical standard

  • Dinoprost-¹³C₅ internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Human plasma/urine (blank)

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of PGF2α and Dinoprost-¹³C₅ in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50% methanol to prepare working solutions for calibration standards and quality controls (QCs).

  • Internal Standard Spiking Solution: Prepare a working solution of Dinoprost-¹³C₅ at an appropriate concentration (e.g., 50 ng/mL) in 50% methanol.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Spiking: To 100 µL of biological sample (plasma or urine), add 10 µL of the Dinoprost-¹³C₅ internal standard spiking solution.

  • Acidification: Acidify the sample with 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Spike_IS Spike with Dinoprost-¹³C₅ IS Sample->Spike_IS Acidify Acidify with Formic Acid Spike_IS->Acidify SPE Solid Phase Extraction (C18 Cartridge) Acidify->SPE Elute Elute with Methanol SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Results Final Concentration Quantification->Results

References

Application Note: Robust Sample Preparation Protocols for the Quantification of Dinoprost (Prostaglandin F2α)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, the naturally occurring Prostaglandin F2α (PGF2α), is a potent bioactive lipid involved in a myriad of physiological and pathological processes, including reproductive functions, inflammation, and smooth muscle contraction.[1][2][3][4] Accurate quantification of Dinoprost in biological matrices is crucial for both basic research and clinical drug development. This application note provides detailed protocols for the extraction and preparation of samples from plasma, urine, and tissue for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway of Dinoprost (PGF2α)

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor, which is coupled to Gq protein, initiates a signaling cascade through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In some cell types, this pathway can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation.

Dinoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost Dinoprost (PGF2α) FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates EGFR EGFR PLC->EGFR transactivates IP3 IP3 PLC->IP3 produces MAPK_pathway MAPK Pathway Activation EGFR->MAPK_pathway activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers Proliferation Cell Proliferation MAPK_pathway->Proliferation leads to

Caption: Dinoprost (PGF2α) signaling pathway.

Sample Collection and Stability

Proper sample handling is critical for the accurate quantification of prostaglandins, which are susceptible to degradation.

  • Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). The plasma should be separated from blood cells by centrifugation at 4°C as soon as possible after collection.

  • Urine: Urine samples should be collected in sterile containers and frozen at -20°C or lower as soon as possible.

  • Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until homogenization.

Prostaglandins can be unstable, especially at acidic pH. It is recommended to keep samples on ice during processing and to minimize the duration of exposure to acidic conditions. For long-term storage, all sample types should be kept at -80°C.

Experimental Workflow Overview

The general workflow for Dinoprost quantification involves sample extraction, purification, and analysis.

Experimental_Workflow start Biological Sample (Plasma, Urine, or Tissue) homogenization Tissue Homogenization (for tissue samples) start->homogenization extraction Extraction (LLE or SPE) start->extraction homogenization->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis Analysis reconstitution->analysis lc_ms LC-MS/MS analysis->lc_ms Direct derivatization Derivatization analysis->derivatization If GC-MS quantification Data Quantification lc_ms->quantification gc_ms GC-MS gc_ms->quantification derivatization->gc_ms

Caption: General workflow for Dinoprost quantification.

Detailed Experimental Protocols

Tissue Homogenization

This protocol is a general guideline and may need optimization for specific tissue types.

Materials:

  • Frozen tissue sample

  • T-PER™ Tissue Protein Extraction Reagent or similar lysis buffer

  • Protease inhibitors

  • Bead homogenizer with stainless steel beads

  • Centrifuge

Procedure:

  • Weigh the frozen tissue (e.g., 100 mg).

  • Place the tissue in a 2 mL microcentrifuge tube with a 5-mm stainless steel bead.

  • Add 500 µL of ice-cold lysis buffer containing protease inhibitors per 100 mg of tissue.

  • Homogenize the tissue using a bead homogenizer (e.g., 25 Hz for 1-3 minutes).

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the extraction procedure.

Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted from a method for 8-iso-Prostaglandin F2α, a structurally similar compound.

Materials:

  • Plasma sample (500 µL)

  • Internal standard solution (e.g., PGF2α-d4)

  • Saturated NaH₂PO₄ solution

  • Ethyl acetate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 15 mL tube, add 500 µL of plasma, and 100 µL of internal standard solution. Vortex for 1 minute.

  • Add 500 µL of pre-saturated NaH₂PO₄ solution and 4.0 mL of ethyl acetate.

  • Vortex intensively for 6 minutes.

  • Centrifuge for 10 minutes at 2500 x g.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis.

Solid-Phase Extraction (SPE) from Urine

This protocol is a general procedure for prostaglandin extraction from urine.

Materials:

  • Urine sample (1 mL)

  • Internal standard solution

  • 1M HCl

  • SPE cartridge (e.g., C18)

  • Methanol

  • Deionized water

  • Heptane

  • Elution solvent (e.g., ethyl acetate)

  • SPE manifold

Procedure:

  • Acidify 1 mL of urine to pH 3 with 1M HCl. Add the internal standard.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of pH 3 deionized water.

  • Load the acidified urine sample onto the cartridge at a flow rate of approximately 1 mL/minute.

  • Wash the cartridge with 10 mL of pH 3 deionized water, followed by 10 mL of heptane.

  • Elute the prostaglandins with an appropriate volume of elution solvent (e.g., 5 mL of ethyl acetate).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the extract for analysis.

Derivatization for GC-MS Analysis

Prostaglandins require derivatization to increase their volatility for GC-MS analysis. This typically involves a two-step process: esterification of the carboxyl group and silylation of the hydroxyl groups.

Materials:

  • Dried sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution in acetonitrile

  • N,N-Diisopropylethylamine (DIPEA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block

Procedure:

  • Esterification: To the dried extract, add 20 µL of 1.5% PFBBr in acetonitrile and 20 µL of 1.5% DIPEA in acetonitrile. Vortex and heat at 40°C for 30 minutes.

  • Evaporate the reagents to dryness under nitrogen.

  • Silylation: Add 20 µL of BSTFA + 1% TMCS and 20 µL of acetonitrile. Vortex and heat at 60°C for 45 minutes.

  • The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LLE and SPE methods for prostaglandin analysis. Note that direct comparisons should be made with caution as the data is compiled from different studies and for structurally similar prostaglandins.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference(s)
Matrix Human PlasmaHuman Urine,
Analyte 8-iso-PGF2α2,3-dinor-8-iso-PGF2α,
Recovery High (not explicitly quantified)>90%,
Linearity Range 0.1 - 5.0 µg/L0.5 - 20 µg/L (approx.),
Accuracy 90.4% - 113.9%91% (mean inaccuracy 9%),
Precision (RSD) < 7%< 7.5%,
Lower Limit of Quantification (LLOQ) 0.1 µg/L0.5 µg/L,

Conclusion

The choice of sample preparation method for Dinoprost quantification depends on the biological matrix, the required sensitivity, and the available analytical instrumentation. Both LLE and SPE are effective extraction techniques when properly optimized. For GC-MS analysis, a crucial derivatization step is necessary. The detailed protocols and comparative data presented in this application note provide a solid foundation for researchers to develop and validate robust methods for the accurate quantification of Dinoprost in their studies.

References

Application Notes and Protocols for the Quantitative Analysis of Dinoprost in Plasma and Urine using Dinoprost-¹³C₅ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinoprost, the naturally occurring Prostaglandin F₂α (PGF₂α), is a potent biologically active lipid mediator involved in a variety of physiological and pathological processes, including inflammation, reproduction, and smooth muscle contraction. Accurate and precise quantification of Dinoprost in biological matrices such as plasma and urine is crucial for understanding its role in disease and for the development of novel therapeutics. Due to the low endogenous concentrations and the complexity of these matrices, robust analytical methods are required. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variability during sample preparation and analysis.[1][2][3] Dinoprost-¹³C₅ is an ideal internal standard for the quantification of Dinoprost, as it shares near-identical physicochemical properties with the analyte, ensuring co-elution and similar ionization behavior, thereby leading to highly accurate and reliable results.[1][4]

This document provides detailed application notes and protocols for the analysis of Dinoprost in plasma and urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dinoprost-¹³C₅ as the internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of prostaglandins, including Dinoprost and its isomers, in plasma and urine using LC-MS/MS. These values are compiled from various studies and represent achievable performance metrics.

Table 1: Typical LC-MS/MS Method Performance for Dinoprost Analysis in Plasma

ParameterTypical Value RangeReference
Linearity Range0.1 - 5.0 µg/L
Linearity (R²)> 0.996
Limit of Detection (LOD)1 - 17.6 pg/mL
Accuracy90.4% - 113.9%
Precision (CV%)< 7% (intra- and inter-day)
Recovery68 ± 5%

Table 2: Typical LC-MS/MS Method Performance for Dinoprost Metabolite Analysis in Urine

ParameterTypical Value RangeReference
Limit of Detection (LOD)3 - 9 pg
Inaccuracy< 3%
Precision (CV%)< 12% (intra- and inter-day)

Signaling Pathway of Dinoprost (PGF₂α)

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade, primarily through the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in various cellular responses.

Dinoprost_Signaling_Pathway Dinoprost Dinoprost (PGF₂α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to G_Protein Gαq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., muscle contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Dinoprost (PGF₂α) signaling cascade.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of Dinoprost from plasma and urine using Dinoprost-¹³C₅ as an internal standard.

Protocol 1: Dinoprost Extraction from Plasma using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for 8-iso-PGF₂α analysis.

Materials:

  • Human plasma samples

  • Dinoprost-¹³C₅ internal standard (IS) solution

  • Saturated Sodium Dihydrogen Phosphate (NaH₂PO₄) solution

  • Ethyl acetate

  • Methanol

  • Deionized water

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 15 mL sample tube, add 500 µL of human plasma.

  • Spike the plasma sample with 100 µL of the Dinoprost-¹³C₅ internal standard solution at a known concentration.

  • Gently mix by vortexing for 1 minute.

  • Add 500 µL of pre-saturated NaH₂PO₄ solution.

  • Add 4.0 mL of ethyl acetate.

  • Intensively mix by vortexing for 6 minutes.

  • Centrifuge the sample for 10 minutes at 2500 x g. Three layers should be visible: an upper organic layer, a lower aqueous layer, and an intermediate layer of precipitated proteins.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry residue in 100 µL of methanol-water (1:1, v/v).

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Dinoprost Extraction from Urine using Solid-Phase Extraction (SPE)

This protocol is based on general procedures for prostaglandin extraction from urine.

Materials:

  • Urine samples

  • Dinoprost-¹³C₅ internal standard (IS) solution

  • Formic acid (1%)

  • C18 SPE cartridges

  • Methanol

  • Deionized water

  • Hexane

  • Ethyl acetate

  • Nitrogen gas supply

  • SPE manifold

Procedure:

  • Acidify the urine sample by adding 1% formic acid.

  • Spike the acidified urine with the Dinoprost-¹³C₅ internal standard solution.

  • Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of hexane to remove non-polar impurities.

  • Elute the Dinoprost and Dinoprost-¹³C₅ from the cartridge with 1 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

The general workflow for the analysis of Dinoprost in biological samples using Dinoprost-¹³C₅ is depicted below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike Spike with Dinoprost-¹³C₅ (IS) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

References

Application Notes and Protocols for the Detection of Dinoprost-13C5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dinoprost (Prostaglandin F2α) using Dinoprost-13C5 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Dinoprost, the naturally occurring Prostaglandin F2α (PGF2α), is a potent biologically active lipid mediator involved in various physiological and pathological processes, including inflammation, reproduction, and smooth muscle contraction. Accurate and sensitive quantification of Dinoprost in biological matrices is crucial for understanding its roles in health and disease. Stable isotope-labeled internal standards, such as this compound, are essential for reliable quantification by LC-MS/MS as they correct for variations in sample preparation and matrix effects. This protocol outlines a robust method for the detection and quantification of Dinoprost using a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is a general guideline and may require optimization for specific biological matrices.

  • Sample Pre-treatment: Acidify the sample (e.g., plasma, urine, cell culture supernatant) to pH 3.0 with 0.1% formic acid.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 2 mL of 15% (v/v) methanol and 2 mL of water.

  • Elution: Elute the analytes with 2 mL of methyl formate or a suitable organic solvent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 20% B

    • 10.1-15 min: Hold at 20% B (Re-equilibration)

Mass Spectrometry (MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative mass spectrometry parameters for the detection of Dinoprost and its stable isotope-labeled internal standard, this compound.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Dinoprost353.2193.1Negative
This compound358.2198.1Negative

Table 2: Mass Spectrometer Compound-Dependent Parameters

These parameters should be optimized for the specific instrument in use. The following are suggested starting points based on published data for similar prostaglandins.[1]

CompoundDeclustering Potential (V)Collision Energy (V)
Dinoprost-90-36
This compound-90-36

Table 3: Mass Spectrometer Source Parameters

These are typical source parameters and should be optimized for the specific instrument and laboratory conditions.

ParameterSetting
IonSpray Voltage-4500 V
Temperature500 °C
Curtain Gas20 psi
Nebulizer Gas (Gas 1)50 psi
Turbo Gas (Gas 2)50 psi

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for Dinoprost quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Sample Acidification sp2 SPE Conditioning sp1->sp2 sp3 Sample Loading sp2->sp3 sp4 Washing sp3->sp4 sp5 Elution sp4->sp5 sp6 Drying & Reconstitution sp5->sp6 lc LC Separation sp6->lc ms MS/MS Detection (MRM) lc->ms quant Quantification using this compound ms->quant

Experimental workflow for Dinoprost analysis.
Dinoprost (PGF2α) Signaling Pathway

Dinoprost exerts its biological effects by binding to the Prostaglandin F2α receptor (FP), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events.

pgf2a_signaling PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_response PKC->Cellular_response

Simplified PGF2α signaling pathway.

References

Application Note: Development and Validation of a Bioanalytical Method for Dinoprost in Human Plasma Using Dinoprost-¹³C₅ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed, validated bioanalytical method for the quantification of Dinoprost (Prostaglandin F2α) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Dinoprost-¹³C₅ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for variability during sample preparation and analysis.[1] The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions. This method is suitable for pharmacokinetic studies and other clinical research applications requiring reliable measurement of Dinoprost.

Introduction

Dinoprost, the naturally occurring Prostaglandin F2α (PGF2α), is a potent biologically active lipid autacoid involved in various physiological and pathological processes, including uterine contraction, inflammation, and apoptosis. Accurate quantification of Dinoprost in biological matrices is crucial for understanding its role in disease and for the development of related therapeutics. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and accuracy.[2] The use of a stable isotope-labeled internal standard, such as Dinoprost-¹³C₅, is critical for compensating for matrix effects and variability in sample processing, leading to robust and reliable data.[1][3]

Signaling Pathway of Dinoprost (PGF2α)

Dinoprost exerts its biological effects by binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. Downstream of these events, several other signaling pathways can be activated, including the mitogen-activated protein kinase (MAPK) cascades (ERK and P38) and the NFκB pathway, ultimately leading to various cellular responses.

Dinoprost_Signaling_Pathway cluster_membrane Cell Membrane FP_Receptor FP Receptor G_Protein Gq/11 FP_Receptor->G_Protein Dinoprost Dinoprost Dinoprost->FP_Receptor PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Ca_Release->Cellular_Response MAPK_Pathway MAPK Pathway (ERK, p38) PKC->MAPK_Pathway NFkB_Pathway NFκB Pathway PKC->NFkB_Pathway MAPK_Pathway->Cellular_Response NFkB_Pathway->Cellular_Response

Caption: Simplified signaling pathway of Dinoprost (PGF2α) via the FP receptor.

Experimental Workflow

The bioanalytical workflow consists of three main stages: sample preparation, LC-MS/MS analysis, and data processing. The process begins with the protein precipitation of plasma samples, followed by injection into the LC-MS/MS system for separation and detection. Finally, the data is processed to determine the concentration of Dinoprost.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample Aliquot (100 µL) Spike_IS 2. Spike with Dinoprost-¹³C₅ IS Plasma_Sample->Spike_IS Protein_Precipitation 3. Add Ice-Cold Methanol (200 µL) Spike_IS->Protein_Precipitation Vortex_Centrifuge 4. Vortex and Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer 5. Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LC_Injection 6. Inject into UHPLC System Supernatant_Transfer->LC_Injection Chromatographic_Separation 7. C18 Column Separation LC_Injection->Chromatographic_Separation MS_Detection 8. ESI- MS/MS Detection (MRM) Chromatographic_Separation->MS_Detection Peak_Integration 9. Peak Integration MS_Detection->Peak_Integration Calibration_Curve 10. Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification 11. Quantify Dinoprost Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of Dinoprost in plasma.

Detailed Experimental Protocols

Materials and Reagents
  • Dinoprost analytical standard

  • Dinoprost-¹³C₅ internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K₂EDTA)

  • Ultrapure water

Stock and Working Solutions Preparation
  • Dinoprost Stock Solution (1 mg/mL): Accurately weigh and dissolve Dinoprost in methanol.

  • Dinoprost-¹³C₅ Stock Solution (1 mg/mL): Accurately weigh and dissolve Dinoprost-¹³C₅ in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Dinoprost stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Dinoprost-¹³C₅ stock solution with methanol.

Sample Preparation Protocol
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 100 µL of plasma, add 10 µL of the Dinoprost-¹³C₅ internal standard working solution (100 ng/mL).

  • For calibration standards and QCs, spike with the appropriate Dinoprost working standard solution. For unknown samples, add 10 µL of 50:50 methanol:water.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold methanol to each tube to precipitate proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,500 rpm for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

  • System: UHPLC system

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Column Temperature: 40°C

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: Methanol with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2.0 µL

  • Gradient:

    Time (min) %B
    0.0 5
    6.0 95
    8.0 95
    8.1 5

    | 13.0 | 5 |

Mass Spectrometry Conditions

  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Dinoprost 353.2 193.3

    | Dinoprost-¹³C₅ | 358.2 (Predicted) | 193.3 (Predicted) |

  • Key MS Parameters:

    • Nebulizing Gas Flow: 3 L/min

    • Drying Gas Flow: 10 L/min

    • Interface Temperature: 300°C

    • Desolvation Line Temperature: 250°C

    • Heat Block Temperature: 400°C

Method Validation Summary

The bioanalytical method was validated according to established guidelines. The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 0.1 to 10 µg/mL. A weighted (1/x²) linear regression model was used.

ParameterResult
Concentration Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.997
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at low, medium, and high concentrations.

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low< 5.0%< 5.0%± 5.0%± 5.0%
Medium< 5.0%< 5.0%± 5.0%± 5.0%
High< 5.0%< 5.0%± 5.0%± 5.0%

Data is representative based on similar validated methods for prostaglandins.

Lower Limit of Quantification (LLOQ)

The LLOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.

ParameterValue
LLOQ0.1 µg/mL
Selectivity and Matrix Effect

The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of Dinoprost and its internal standard in blank plasma samples. The matrix effect was assessed and found to be negligible due to the use of the co-eluting stable isotope-labeled internal standard.

Stability

The stability of Dinoprost in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Stability ConditionResult
Bench-top (4 hours)Stable
Freeze-Thaw (3 cycles)Stable
Long-term (-80°C, 30 days)Stable

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Dinoprost in human plasma. The use of Dinoprost-¹³C₅ as an internal standard ensures high-quality data by effectively correcting for analytical variability. This validated method is well-suited for supporting clinical and preclinical studies that require the accurate measurement of Dinoprost.

References

Application Notes and Protocols for the Use of Dinoprost-¹³C₅ in Clinical and Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, the naturally occurring prostaglandin F2α (PGF2α), is a potent biologically active lipid mediator involved in a wide range of physiological and pathological processes.[1] Its clinical applications primarily revolve around its oxytocic and luteolytic properties, including the induction of labor, termination of pregnancy, and estrus synchronization in veterinary medicine.[2] Accurate quantification of Dinoprost in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and understanding its role in various physiological and disease states.

Dinoprost-¹³C₅ is a stable isotope-labeled (SIL) internal standard for Dinoprost. The use of SIL internal standards in quantitative mass spectrometry is the gold standard for bioanalysis. Due to its near-identical physicochemical properties to the endogenous analyte, Dinoprost-¹³C₅ co-elutes chromatographically and experiences similar ionization effects, effectively compensating for matrix-induced ion suppression or enhancement and variations in sample extraction recovery. This ensures the highest level of accuracy and precision in the quantification of Dinoprost.

These application notes provide a comprehensive overview of the use of Dinoprost-¹³C₅ in clinical and preclinical research, including its mechanism of action, signaling pathway, and detailed protocols for its application in quantitative analysis.

Mechanism of Action and Signaling Pathway

Dinoprost exerts its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a signaling cascade that is primarily mediated through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream effector proteins. This cascade ultimately results in the contraction of smooth muscle cells, such as those in the myometrium, and other physiological responses.

Dinoprost_Signaling_Pathway Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Dinoprost (PGF2α) Signaling Pathway.

Application: Quantitative Analysis of Dinoprost in Biological Matrices

The primary application of Dinoprost-¹³C₅ is as an internal standard for the accurate quantification of Dinoprost in various biological samples, such as plasma, serum, urine, and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Quantitative Analysis

The general workflow for the quantification of Dinoprost using Dinoprost-¹³C₅ as an internal standard involves several key steps: sample preparation, LC separation, and MS/MS detection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Dinoprost-¹³C₅ (IS) Sample->Spike Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification

Caption: Experimental workflow for Dinoprost quantification.

Detailed Experimental Protocols

The following protocols are representative methods for the quantification of Dinoprost in human plasma and urine, adapted from established LC-MS/MS methods for prostaglandins.

Protocol 1: Quantification of Dinoprost in Human Plasma

1. Materials and Reagents:

  • Dinoprost analytical standard

  • Dinoprost-¹³C₅ internal standard (IS)

  • Human plasma (K₂EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Dinoprost and Dinoprost-¹³C₅ in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions for calibration standards and QC samples by serial dilution of the Dinoprost stock solution with methanol.

  • Prepare a working solution of Dinoprost-¹³C₅ (IS) at an appropriate concentration (e.g., 100 ng/mL) in methanol.

  • Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working solutions of Dinoprost.

3. Sample Preparation (Solid-Phase Extraction):

  • To 500 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the Dinoprost-¹³C₅ internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Dinoprost from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dinoprost: Precursor ion (m/z) 353.2 -> Product ion (m/z) 193.1

    • Dinoprost-¹³C₅ (IS): Precursor ion (m/z) 358.2 -> Product ion (m/z) 197.1 (Predicted)

5. Data Analysis:

  • Quantify Dinoprost by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentrations of Dinoprost in the QC and unknown samples from the calibration curve.

Protocol 2: Quantification of Dinoprost in Urine

The protocol for urine is similar to that for plasma, with minor modifications in the sample preparation step.

1. Sample Preparation (Dilute-and-Shoot or SPE):

  • For Dilute-and-Shoot:

    • Centrifuge the urine sample to remove any particulate matter.

    • To 100 µL of supernatant, add 50 µL of the Dinoprost-¹³C₅ internal standard working solution.

    • Add 850 µL of the initial mobile phase, vortex, and inject.

  • For SPE (if higher sensitivity is required): Follow the plasma SPE protocol, adjusting the initial sample volume as needed.

2. LC-MS/MS Analysis and Data Analysis:

  • The LC-MS/MS and data analysis parameters are the same as described for the plasma protocol.

Quantitative Data Summary

The following tables summarize typical validation parameters and expected concentration ranges for Dinoprost analysis in clinical and preclinical studies. These values are representative and may vary depending on the specific study and analytical method.

Table 1: Representative LC-MS/MS Method Validation Parameters for Dinoprost Quantification

ParameterTypical Value/Range
Linearity Range0.05 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Matrix EffectMinimal with SIL-IS
Recovery> 80%

Table 2: Reported Dinoprost (PGF2α) Concentrations in Biological Fluids

Biological MatrixSpeciesConditionConcentration Range
PlasmaHumanTerm Labor5 - 20 pg/mL
PlasmaBovineLuteolysis2 - 10 ng/mL
UrineHumanNormal50 - 200 pg/mg creatinine
Amniotic FluidHumanMid-trimester10 - 100 ng/mL

Conclusion

Dinoprost-¹³C₅ is an indispensable tool for the accurate and precise quantification of Dinoprost in clinical and preclinical research. The use of this stable isotope-labeled internal standard in conjunction with LC-MS/MS allows for reliable measurement of Dinoprost concentrations in various biological matrices, facilitating a deeper understanding of its pharmacokinetic profile and its role in health and disease. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and biomedical research.

References

Revolutionizing Prostaglandin Measurement: A Guide to Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of prostaglandins using isotope dilution mass spectrometry (ID-MS). This advanced analytical technique offers unparalleled specificity and accuracy, making it the gold standard for prostaglandin measurement in various biological matrices. Its application is critical for researchers in physiology, pharmacology, and drug development who require precise quantification of these potent lipid mediators.

Introduction to Prostaglandin Analysis

Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid through the cyclooxygenase (COX) pathway. They are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction. Accurate measurement of prostaglandins is therefore essential for understanding their roles in health and disease and for the development of targeted therapeutics.

Traditional methods for prostaglandin measurement, such as immunoassays, can suffer from cross-reactivity and matrix effects, leading to inaccurate results. Isotope dilution mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), overcomes these limitations by using stable isotope-labeled internal standards to ensure precise and accurate quantification.[1][2][3]

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled analog of the analyte (the internal standard) to the sample at the earliest stage of analysis. This internal standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment (e.g., with deuterium, ¹³C, or ¹⁸O).

The key advantages of this approach are:

  • Correction for Sample Losses: The internal standard experiences the same losses as the endogenous analyte during sample preparation, extraction, and analysis. By measuring the ratio of the analyte to the internal standard, these losses are effectively canceled out.[4]

  • Minimization of Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common issue in complex biological samples, affects both the analyte and the internal standard equally, thus negating its impact on the final quantitative result.[5]

  • High Accuracy and Precision: The use of an internal standard that behaves identically to the analyte leads to highly reproducible and accurate measurements.

Prostaglandin Biosynthesis and Signaling Pathways

Understanding the pathways of prostaglandin synthesis and their downstream signaling is crucial for interpreting quantitative data.

Cyclooxygenase (COX) Pathway

Prostaglandins are synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 is subsequently metabolized by specific synthases into various prostaglandins, including PGE2, PGD2, and PGF2α.

Cyclooxygenase Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 COX-1 / COX-2->PGH2 PGE Synthase PGE Synthase PGH2->PGE Synthase PGD Synthase PGD Synthase PGH2->PGD Synthase PGF Synthase PGF Synthase PGH2->PGF Synthase PGE2 PGE2 PGE Synthase->PGE2 PGD2 PGD2 PGD Synthase->PGD2 PGF2α PGF2α PGF Synthase->PGF2α

Cyclooxygenase (COX) Pathway for Prostaglandin Synthesis.
Prostaglandin E2 (PGE2) Signaling Pathway

PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor is coupled to different intracellular signaling cascades, leading to a variety of cellular responses.

PGE2 Signaling Pathway cluster_receptors PGE2 Receptors EP1 EP1 Gq Gq EP1->Gq EP2 EP2 Gs Gs EP2->Gs EP3 EP3 Gi Gi EP3->Gi EP4 EP4 EP4->Gs PGE2 PGE2 PGE2->EP1 PGE2->EP2 PGE2->EP3 PGE2->EP4 PLC PLC Gq->PLC AC AC Gs->AC Gs->AC Gi->AC IP3 + DAG IP3 + DAG PLC->IP3 + DAG cAMP cAMP AC->cAMP Cellular Response 3 Cellular Response 3 AC->Cellular Response 3 Ca2+ release Ca2+ release IP3 + DAG->Ca2+ release PKA PKA cAMP->PKA Cellular Response 1 Cellular Response 1 Ca2+ release->Cellular Response 1 Cellular Response 2 Cellular Response 2 PKA->Cellular Response 2

PGE2 Signaling Pathways via EP Receptors.
Prostaglandin D2 (PGD2) Signaling Pathway

PGD2 signals through two primary receptors: DP1 and DP2 (also known as CRTH2). These receptors are also G-protein coupled and mediate distinct downstream effects.

PGD2 Signaling Pathway cluster_receptors PGD2 Receptors DP1 DP1 Gs Gs DP1->Gs DP2 (CRTH2) DP2 (CRTH2) Gi Gi DP2 (CRTH2)->Gi PGD2 PGD2 PGD2->DP1 PGD2->DP2 (CRTH2) AC AC Gs->AC Gi->AC cAMP cAMP AC->cAMP Cellular Response 2 Cellular Response 2 AC->Cellular Response 2 PKA PKA cAMP->PKA Cellular Response 1 Cellular Response 1 PKA->Cellular Response 1

PGD2 Signaling Pathways via DP Receptors.
Prostaglandin F2α (PGF2α) Signaling Pathway

PGF2α primarily signals through the FP receptor, which is coupled to the Gq protein, leading to the activation of the phospholipase C (PLC) pathway.

PGF2a_Signaling_Pathway PGF2α PGF2α FP Receptor FP Receptor PGF2α->FP Receptor Gq Gq FP Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER binds to PKC PKC DAG->PKC activates Ca2+ release Ca2+ release ER->Ca2+ release Ca2+ release->PKC Cellular Response Cellular Response PKC->Cellular Response

PGF2α Signaling Pathway via the FP Receptor.

Experimental Protocols

The following protocols provide a general framework for the analysis of prostaglandins by LC-MS/MS. Optimization may be required for specific biological matrices and target prostaglandins.

Materials and Reagents
  • Prostaglandin standards (e.g., PGE2, PGD2, PGF2α)

  • Deuterated internal standards (e.g., PGE2-d4, PGD2-d4, PGF2α-d4)

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid, acetic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Phosphate buffered saline (PBS)

  • Antioxidant (e.g., butylated hydroxytoluene - BHT)

Sample Preparation

Proper sample handling and preparation are critical for accurate prostaglandin measurement. Prostaglandin production can be stimulated ex vivo, so rapid processing and the addition of enzyme inhibitors are often necessary.

Workflow for Sample Preparation:

Sample Preparation Workflow Sample Collection Sample Collection Addition of Internal Standard Addition of Internal Standard Sample Collection->Addition of Internal Standard Immediate Protein Precipitation Protein Precipitation Addition of Internal Standard->Protein Precipitation e.g., with cold acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Supernatant Collection->Solid-Phase Extraction (SPE) for cleanup and concentration Elution Elution Solid-Phase Extraction (SPE)->Elution Evaporation to Dryness Evaporation to Dryness Elution->Evaporation to Dryness Reconstitution Reconstitution Evaporation to Dryness->Reconstitution in LC mobile phase LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

General workflow for sample preparation.

Detailed Protocol for Solid-Phase Extraction (SPE):

  • Condition the SPE cartridge: Wash the C18 cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water.

  • Load the sample: Apply the acidified sample (pH ~3.5 with formic or acetic acid) to the conditioned cartridge.

  • Wash the cartridge: Wash with 1-2 column volumes of water or a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

  • Elute the prostaglandins: Elute the prostaglandins with 1-2 column volumes of methanol or acetonitrile.

  • Dry and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Gradient: A gradient elution from a lower to a higher percentage of organic solvent is typically employed to separate the prostaglandins.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for prostaglandins due to the presence of the carboxylic acid group.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

  • MRM Transitions: These need to be optimized for each prostaglandin and internal standard on the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize typical quantitative data for prostaglandins in various biological matrices, as determined by isotope dilution LC-MS/MS.

Table 1: Prostaglandin Concentrations in Cell Culture Supernatants

ProstaglandinCell LineStimulationConcentration (pg/mL)Reference
PGE2A549UnstimulatedNot Detected
PGE2A549IL-1β1000 - 5000
PGD2RAW 264.7UnstimulatedTrace
PGD2RAW 264.7LPS500 - 2000
Various PGshMSCsUnstimulated8 - 44
Various PGshMSCsTNFα/IL-17Increased production

Table 2: Prostaglandin Concentrations in Biological Fluids

ProstaglandinMatrixConcentrationReference
8-iso-PGF2αHuman Plasma0.1 - 5.0 µg/L
8-iso-PGF2αHuman Urine53 - 178 pg/mL (LOD/LOQ)
PGE2Rat Brain MicrodialysateLLOQ: 25 pg/mL
PGD2Rat Brain MicrodialysateLLOQ: 50 pg/mL

Table 3: Method Performance Characteristics

ParameterPGE2PGD2Reference
Limit of Detection (LOD) 20 pg/mL20 pg/mL
Lower Limit of Quantitation (LLOQ) 100 pg/mL100 pg/mL
Linearity (r²) >0.99>0.99
Intra-day Precision (%CV) <5%<5%
Inter-day Precision (%CV) <5%<5%
Recovery >85%>85%

Conclusion

Isotope dilution mass spectrometry is a robust and reliable method for the accurate quantification of prostaglandins in complex biological samples. Its high sensitivity, specificity, and ability to correct for experimental variations make it an indispensable tool for researchers and drug development professionals. The detailed protocols and data presented in this application note provide a solid foundation for the implementation of this powerful technique in the laboratory.

References

Application Notes and Protocols for Standard Curve Preparation using Dinoprost-13C5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a standard curve for the quantification of Dinoprost (Prostaglandin F2α) using Dinoprost-13C5 as an internal standard (IS). The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of prostaglandins in biological matrices.

Introduction

Dinoprost, the pharmaceutically relevant form of Prostaglandin F2α (PGF2α), is a potent biologically active lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, reproduction, and smooth muscle contraction. Accurate and precise quantification of Dinoprost in biological samples is crucial for pharmacokinetic studies, drug efficacy evaluation, and biomarker discovery. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS. This approach corrects for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.

Experimental Protocols

Materials and Reagents
  • Dinoprost analytical standard

  • This compound internal standard

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (or acetic acid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Biological matrix (e.g., plasma, serum, cell culture media)

  • Pipettes and sterile, low-binding pipette tips

  • Low-binding microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Preparation of Stock Solutions
  • Dinoprost Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Dinoprost analytical standard and dissolve it in 1 mL of methanol to obtain a final concentration of 1 mg/mL. Store the stock solution at -20°C or lower in a tightly sealed amber vial.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to achieve a concentration of 1 mg/mL. Store this stock solution under the same conditions as the Dinoprost stock solution.

Preparation of Working Solutions
  • Dinoprost Working Solutions: Prepare a series of intermediate working solutions by serially diluting the Dinoprost stock solution with methanol or a methanol/water mixture. These working solutions will be used to spike into the biological matrix to create the calibration standards.

  • This compound Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration appropriate for spiking into all samples (calibration standards, quality controls, and unknown samples). A typical final concentration in the sample is in the low ng/mL range.

Preparation of Calibration Curve Standards
  • Dispense equal aliquots of the biological matrix into a series of low-binding microcentrifuge tubes.

  • Spike appropriate volumes of the Dinoprost working solutions into the matrix aliquots to achieve a range of final concentrations. A typical calibration curve might include 7-8 non-zero concentration levels.

  • Add a constant volume of the this compound internal standard working solution to each calibration standard.

  • Vortex each tube gently to ensure thorough mixing.

  • Proceed with the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Dinoprost using an isotope-labeled internal standard with LC-MS/MS.

Table 1: Typical Calibration Curve Parameters for Dinoprost Analysis

ParameterTypical Value
Concentration Range0.1 - 500 ng/mL
Number of Points7-8
Regression ModelLinear, 1/x or 1/x² weighting
Correlation Coefficient (r²)> 0.99

Table 2: Quality Control (QC) Sample Acceptance Criteria

QC LevelConcentrationPrecision (%CV)Accuracy (% of Nominal)
Lower Limit of Quantification (LLOQ)Lowest standard≤ 20%80 - 120%
Low QC (LQC)~3x LLOQ≤ 15%85 - 115%
Medium QC (MQC)Mid-range of curve≤ 15%85 - 115%
High QC (HQC)~75% of ULOQ≤ 15%85 - 115%

ULOQ: Upper Limit of Quantification

Table 3: Example LC-MS/MS Parameters for Dinoprost Analysis

ParameterSetting
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM Transition (Dinoprost)Analyte-specific
MRM Transition (this compound)Internal standard-specific
Collision EnergyOptimized for each transition

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cal Calibration Curve cluster_analysis Analysis stock_analyte Dinoprost Stock working_analyte Working Standards stock_analyte->working_analyte stock_is This compound Stock working_is Working IS stock_is->working_is spiking Spiking working_analyte->spiking working_is->spiking Constant Amount matrix Biological Matrix matrix->spiking extraction Sample Extraction spiking->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc results Concentration Results data_proc->results

Caption: Workflow for preparing and analyzing Dinoprost calibration standards.

PGF2α Signaling Pathway

pgf2a_signaling pgf2a Dinoprost (PGF2α) fp_receptor FP Receptor (GPCR) pgf2a->fp_receptor Binds gq Gq Protein fp_receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Responses (e.g., Smooth Muscle Contraction) ca2->cellular_response Leads to pkc->cellular_response Leads to

Caption: Simplified signaling pathway of Dinoprost (PGF2α) via the FP receptor.

Application Notes and Protocols for Dinoprost-13C5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dinoprost, the naturally occurring Prostaglandin F2α (PGF2α), is a potent biologically active lipid mediator involved in a wide range of physiological and pathological processes.[1] Understanding its metabolic fate is crucial for both elucidating its biological functions and for the development of drugs that may modulate its pathways. Stable isotope-labeled internal standards are essential for accurate quantification in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Dinoprost-13C5, a labeled analog of Dinoprost, serves as an ideal internal standard for such studies, minimizing analytical variability and improving the accuracy and precision of quantification.[2][3]

Application: Quantitative Analysis of Dinoprost in Biological Matrices

The primary application of this compound is as an internal standard for the accurate and precise quantification of endogenous or administered Dinoprost in various biological samples, such as plasma, urine, and cell culture media. This is critical for pharmacokinetic studies, in vitro drug metabolism assays, and clinical research aimed at understanding the role of Dinoprost in health and disease.

Experimental Protocol: Quantification of Dinoprost in Human Plasma using LC-MS/MS

Objective

To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Dinoprost in human plasma using this compound as an internal standard.

Materials and Reagents

  • Dinoprost analytical standard

  • This compound internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Phosphate buffer (pH 3.0)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 600 µL of acidified water (0.1% formic acid) and vortex.

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.

LC-MS/MS Method

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

ParameterRecommended Condition
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
Gradient 20% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

Data Presentation

Table 1: Mass Spectrometry Parameters for Dinoprost and this compound

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The following transitions are proposed for Dinoprost and its 13C5-labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Dinoprost353.2193.110025
Dinoprost353.2309.210020
This compound (IS) 358.2 198.1 100 25

Table 2: Representative Method Validation Data

The following data are representative of the expected performance for a validated LC-MS/MS assay for Dinoprost, based on similar published methods.

Validation ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) ± 15%
Recovery > 85%

Visualizations

Metabolic Pathway of Dinoprost (PGF2α)

Dinoprost undergoes metabolism through several enzymatic steps. The primary pathway involves oxidation by 15-hydroxyprostaglandin dehydrogenase, followed by reduction of the 13,14-double bond.

Dinoprost_Metabolism Dinoprost Dinoprost (PGF2α) Metabolite1 15-keto-PGF2α Dinoprost->Metabolite1 15-PGDH Metabolite2 13,14-dihydro-15-keto-PGF2α Metabolite1->Metabolite2 Δ13-reductase Metabolite3 Further Metabolites (e.g., beta- and omega-oxidation products) Metabolite2->Metabolite3

Caption: Major metabolic pathway of Dinoprost (PGF2α).

Experimental Workflow for Dinoprost Quantification

The following diagram illustrates the typical workflow for a drug metabolism study utilizing this compound as an internal standard for quantitative analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: Workflow for Dinoprost quantification using a stable isotope-labeled internal standard.

This compound is a valuable tool for researchers in drug metabolism and related fields. Its use as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification of Dinoprost in complex biological matrices. The detailed protocol and workflows provided herein serve as a comprehensive guide for the implementation of this methodology in a research setting, ultimately facilitating a better understanding of the pharmacokinetics and metabolic fate of this important lipid mediator.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Dinoprost-13C5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Dinoprost-13C5 as an internal standard in mass spectrometry-based analysis of Dinoprost. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to managing matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of Dinoprost?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Dinoprost, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification of the analyte.[1][2] For instance, phospholipids in plasma are a common source of matrix effects in LC-MS/MS analysis.

Q2: How does using this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Dinoprost. Because it is chemically and physically almost identical to Dinoprost, it co-elutes during chromatography and experiences the same degree of matrix effects (ion suppression or enhancement). By adding a known amount of this compound to each sample, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus compensating for the matrix effect and improving the accuracy and precision of the measurement.

Q3: When should I add the this compound internal standard to my samples?

A3: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it can account for variability and loss of the analyte during all subsequent steps, including extraction, evaporation, and reconstitution.

Q4: Can I use a different internal standard, like a structural analog, instead of this compound?

A4: While structural analogs can be used, SIL internal standards like this compound are considered the "gold standard" for LC-MS/MS bioanalysis. This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation, which is crucial for accurately compensating for matrix effects. Structural analogs may have different extraction recoveries and chromatographic retention times, leading to differential matrix effects.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of Dinoprost using this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Results Inconsistent matrix effects between samples. Inconsistent sample preparation.Ensure thorough mixing of the internal standard with the sample. Optimize the sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove more interfering matrix components. Check for lot-to-lot variability in the biological matrix if using pooled sources.
Poor Peak Shape for Dinoprost and/or this compound Suboptimal chromatographic conditions. Column degradation.Optimize the mobile phase composition and gradient. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. Use a new column or a guard column to protect the analytical column.
Low Signal Intensity for both Analyte and Internal Standard Significant ion suppression. Inefficient sample extraction. Instrument sensitivity issues.Improve sample cleanup to remove interfering substances. Adjust chromatographic conditions to separate Dinoprost from the suppression zone. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Evaluate and optimize the extraction recovery.
Internal Standard Signal is Stable, but Analyte Signal is Variable Analyte degradation. The internal standard may not be perfectly co-eluting with the analyte, leading to differential matrix effects.Investigate the stability of Dinoprost under the sample storage and preparation conditions. Adjust the chromatography to ensure co-elution of the analyte and internal standard.
Crosstalk between Analyte and Internal Standard Channels The mass spectrometer is detecting the C13 isotopes of the analyte in the internal standard's mass window, or impurities in the internal standard.Verify the purity of the this compound standard. Ensure that the mass resolution of the instrument is sufficient to distinguish between the analyte and internal standard signals. Choose MRM transitions that are specific to each compound.

Experimental Protocols

Below are detailed methodologies for key experiments.

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting Dinoprost from a biological matrix like plasma.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

    • Add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol) to all samples, calibrators, and quality controls.

    • Vortex for 10 seconds.

    • Add 600 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • Solid-Phase Extraction:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of acetonitrile.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Dinoprost: Q1: 353.2 m/z → Q3: 193.1 m/z

      • This compound: Q1: 358.2 m/z → Q3: 198.1 m/z

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained when using this compound to mitigate matrix effects.

Table 1: Comparison of Matrix Effects with and without Internal Standard Correction

Biological Matrix Lot Matrix Effect (%) without IS Correction Matrix Effect (%) with this compound Correction
Plasma Lot A-45% (Suppression)-3%
Plasma Lot B-52% (Suppression)-4%
Plasma Lot C-38% (Suppression)-2%
Urine Lot A-25% (Suppression)-1%
Urine Lot B-33% (Suppression)-3%

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100.

Table 2: Recovery of Dinoprost from Plasma

Sample Type Mean Extraction Recovery (%) % RSD
Low QC (1 ng/mL)88.54.2
Medium QC (50 ng/mL)91.23.5
High QC (200 ng/mL)89.83.9

Recovery (%) is calculated by comparing the peak area of an analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing (Ratio of Analyte/IS) lcms->data

Caption: Workflow for Dinoprost analysis using this compound.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_logic start Low Signal Intensity for Analyte and IS check_ms Check MS Performance (Tuning & Calibration) start->check_ms check_sample_prep Evaluate Sample Prep start->check_sample_prep check_chromatography Evaluate Chromatography start->check_chromatography sub_check_recovery Low Extraction Recovery? check_sample_prep->sub_check_recovery sub_check_suppression Significant Ion Suppression? check_chromatography->sub_check_suppression sub_check_recovery->check_chromatography No sub_optimize_spe Optimize SPE Method (Sorbent, Solvents) sub_check_recovery->sub_optimize_spe Yes sub_improve_cleanup Improve Sample Cleanup sub_check_suppression->sub_improve_cleanup Yes sub_modify_lc Modify LC Method to Separate from Interferences sub_check_suppression->sub_modify_lc Yes

Caption: Decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Optimizing Dinoprost-13C5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Dinoprost-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the signal-to-noise (S/N) ratio for this internal standard in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound crucial for accurate quantification?

A1: Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry.[1] Because this compound is chemically identical to the native analyte (Dinoprost), it co-elutes chromatographically and experiences similar ionization suppression or enhancement effects from the sample matrix.[1][2] This co-behavior allows it to accurately correct for variations in sample extraction, handling, and instrument response, leading to more precise and accurate quantification of the target analyte.

Q2: What is the most common ionization mode for this compound analysis?

A2: Negative ion mode electrospray ionization (ESI) is the most effective and commonly used method for analyzing prostaglandins like Dinoprost. The carboxylic acid group on the molecule readily deprotonates to form a stable [M-H]⁻ ion, which is ideal for detection by the mass spectrometer.

Q3: What are typical MRM transitions for Dinoprost and its labeled standards?

A3: While specific transitions should be optimized for your particular instrument, a common starting point for Dinoprost (PGF2α) and its deuterated analogue (PGF2α-d4), which is very similar to this compound, is provided in the table below. The 13C5-labeled standard will have a precursor ion 5 Daltons higher than native Dinoprost.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dinoprost (PGF2α)353.2193.2
Dinoprost-d4357.2197.2
This compound 358.2 (Requires optimization, but will be 5 Da higher than a major Dinoprost fragment)
Note: The specific product ion for this compound will depend on the location of the 13C labels. Instrument-specific optimization is critical.[3][4]

Troubleshooting Guide: Low Signal-to-Noise for this compound

This guide addresses common issues leading to a poor signal-to-noise ratio for your this compound internal standard.

Problem: I am observing a low or inconsistent signal for this compound.

This issue can be broken down into three main areas: sample preparation, liquid chromatography, and mass spectrometer settings.

Troubleshooting_Workflow cluster_Start cluster_Categories cluster_Solutions Start Low S/N for This compound SamplePrep Sample Preparation Start->SamplePrep Check first LC Liquid Chromatography Start->LC If sample prep is optimized MS Mass Spectrometer Start->MS If LC is performing well SPE Optimize SPE (Solid-Phase Extraction) SamplePrep->SPE LLE Optimize LLE (Liquid-Liquid Extraction) SamplePrep->LLE Column Check Column Performance LC->Column MobilePhase Optimize Mobile Phase LC->MobilePhase Source Clean & Optimize Ion Source MS->Source Tune Optimize Tuning Parameters (MRM) MS->Tune

Caption: A logical workflow for troubleshooting low signal-to-noise.

Sample Preparation Issues & Solutions

Matrix effects are a primary cause of signal suppression in LC-MS analysis. Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer's source.

  • Issue: High Matrix Effects

    • Solution: Implement or optimize a sample cleanup procedure. Solid-phase extraction (SPE) is highly effective for prostaglandins. A comparison of common sample preparation techniques is outlined below.

Method Principle Pros Cons Expected S/N Improvement
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., acetonitrile).Simple, fast.High risk of matrix effects from phospholipids; may result in ion suppression.Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquids.Can be effective at removing salts and some polar interferences.Can be labor-intensive; may not efficiently remove all matrix components.Moderate
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.Excellent for removing salts, phospholipids, and other interferences; leads to a cleaner extract.Requires method development; can be more time-consuming than PPT.High
Liquid Chromatography (LC) Problems & Solutions

Poor chromatography can lead to broad peaks, which decreases the signal intensity at any given point and thus lowers the S/N ratio.

  • Issue: Poor Peak Shape (Broadening, Tailing)

    • Solution 1: Column Choice: Use a column appropriate for lipid analysis, such as a C18 or a Phenyl-Hexyl column.

    • Solution 2: Mobile Phase Optimization: The pH and organic composition of the mobile phase are critical. Prostaglandins are acidic, so a mobile phase with a low pH (e.g., containing 0.1% formic acid) is common. However, some methods use a higher pH with ammonium acetate to improve peak shape.

    • Solution 3: Gradient Optimization: A shallow gradient can improve the separation of Dinoprost from matrix interferences, leading to better peak shape and reduced ion suppression.

Mass Spectrometer (MS) Settings & Solutions

Suboptimal MS parameters will directly result in a poor signal.

  • Issue: Inefficient Ionization or Fragmentation

    • Solution 1: Source Parameter Optimization: The ion source parameters must be optimized for Dinoprost. This includes the gas flows (nebulizing and drying gas), temperature, and spray voltage. This should be done by infusing a standard solution of this compound and adjusting parameters to maximize the signal.

    • Solution 2: MRM Transition Optimization: The precursor and product ions, as well as the collision energy (CE) and other lens voltages, must be optimized specifically for this compound on your instrument. Using parameters from the literature is a good starting point, but empirical optimization is necessary for maximum sensitivity.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for the extraction of Dinoprost from a plasma matrix.

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Hexane

  • Ethyl Acetate

  • Formic Acid

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard. Acidify the sample to a pH of ~3.5 with formic acid.

  • Column Conditioning: Condition the C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts.

    • Wash the cartridge with 2 mL of hexane to remove non-polar lipids.

  • Elution: Elute the Dinoprost and this compound from the cartridge with 2 mL of ethyl acetate.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow Start Plasma Sample + This compound IS Pretreat Acidify with Formic Acid (pH 3.5) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition C18 SPE (Methanol -> Water) Condition->Load Wash1 Wash 1: Water (Removes Salts) Load->Wash1 Wash2 Wash 2: Hexane (Removes Lipids) Wash1->Wash2 Elute Elute with Ethyl Acetate Wash2->Elute Dry Evaporate to Dryness (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute End Analyze by LC-MS/MS Reconstitute->End

Caption: Workflow for Solid-Phase Extraction of Dinoprost.

Protocol 2: General LC-MS/MS Method

This protocol provides a starting point for LC-MS/MS analysis.

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 20% B (re-equilibration)

Mass Spectrometry:

  • Ionization Mode: ESI Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Parameters to Optimize:

    • Capillary Voltage: ~3000-4500 V

    • Source Temperature: ~400-550 °C

    • Drying Gas Flow: (Instrument dependent)

    • Nebulizer Gas Pressure: (Instrument dependent)

    • MRM transitions and Collision Energies: Must be determined empirically for this compound.

References

Technical Support Center: Utilizing ¹³C Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls associated with the use of ¹³C labeled internal standards in mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: Why are ¹³C labeled internal standards considered the gold standard in quantitative mass spectrometry?

A1: ¹³C labeled internal standards (IS) are considered the gold standard because they exhibit nearly identical chemical and physical properties to the analyte of interest.[1][2] This structural similarity ensures they co-elute chromatographically and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[3] By adding a known amount of the ¹³C labeled IS to a sample, variations introduced during sample preparation, such as extraction inefficiencies and matrix effects, can be effectively normalized by calculating the peak area ratio of the analyte to the IS.[3][4] This leads to improved accuracy and precision in quantitative analysis.

Q2: What is isotopic crosstalk and how can it affect my results?

A2: Isotopic crosstalk, or isotopic interference, occurs when the isotopic signature of the analyte overlaps with that of the ¹³C labeled internal standard, or vice versa. This can happen in two primary ways:

  • Analyte contribution to the IS signal: Naturally occurring heavy isotopes in the analyte molecule (e.g., ¹³C, ¹⁵N, ³⁴S) can result in an ion with the same mass-to-charge ratio (m/z) as the ¹³C labeled IS. This is more pronounced for high molecular weight compounds.

  • IS contribution to the analyte signal: The ¹³C labeled IS may contain a small percentage of unlabeled analyte as an impurity.

This crosstalk can lead to inaccurate quantification, often causing a non-linear calibration curve, especially at higher analyte concentrations.

Q3: What is the "matrix effect" and how do ¹³C labeled standards help mitigate it?

A3: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts). These interfering components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise results. Because ¹³C labeled internal standards are chemically and physically almost identical to the analyte, they are affected by the matrix in the same way. By using the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is canceled out, leading to more reliable quantification.

Q4: Can the ¹³C label be metabolically incorporated into other molecules, and what are the implications?

A4: Yes, if the ¹³C label is on a part of the molecule that is metabolically active, it can be cleaved and incorporated into other endogenous molecules within the biological system being studied. This can lead to the unintended labeling of other analytes, potentially causing interference and inaccurate quantification of those compounds. Careful consideration of the labeling position on the internal standard is crucial to avoid metabolic incorporation.

Q5: What is the importance of the isotopic and chemical purity of a ¹³C labeled internal standard?

A5: The isotopic and chemical purity of a ¹³C labeled internal standard are critical for accurate quantification.

  • Isotopic Purity: Refers to the percentage of the internal standard that is correctly labeled with the ¹³C isotope. Low isotopic purity means a higher presence of the unlabeled analyte, which will contribute to the analyte's signal and cause a positive bias in the results.

  • Chemical Purity: Refers to the absence of other chemical impurities. Impurities can interfere with the analysis by co-eluting with the analyte or internal standard and affecting their ionization.

It is essential to verify the purity of the ¹³C labeled internal standard before use.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Possible Cause: Isotopic crosstalk between the analyte and the ¹³C labeled internal standard.

Troubleshooting Workflow:

NonLinear_Curve_Troubleshooting start Non-Linear Calibration Curve Observed check_crosstalk Assess Isotopic Crosstalk start->check_crosstalk analyze_analyte Analyze High Concentration Analyte Standard check_crosstalk->analyze_analyte analyze_is Analyze IS Standard for Unlabeled Analyte check_crosstalk->analyze_is quantify_contribution Quantify % Contribution analyze_analyte->quantify_contribution analyze_is->quantify_contribution is_contribution_high Contribution > Threshold? quantify_contribution->is_contribution_high remediate Implement Remediation Strategy is_contribution_high->remediate Yes accept Acceptable Crosstalk is_contribution_high->accept No

Caption: Workflow for troubleshooting a non-linear calibration curve.

Detailed Steps:

  • Assess Isotopic Crosstalk:

    • Analyte to IS: Analyze a high concentration of the unlabeled analyte and monitor the mass transition of the ¹³C labeled IS.

    • IS to Analyte: Analyze the ¹³C labeled IS solution alone to check for the presence of the unlabeled analyte.

  • Quantify Contribution: Calculate the percentage of signal contribution in both directions. A common acceptance criterion is that the contribution of the analyte to the IS signal should be less than 5% of the IS response in blank samples, and the contribution of the IS to the analyte signal should be less than 1% of the analyte response at the lower limit of quantification (LLOQ).

  • Remediation Strategies:

    • Increase IS Concentration: A higher concentration of the IS can help to overwhelm the contribution from the analyte. However, this can be costly and may lead to ion suppression.

    • Mathematical Correction: Use software to apply a correction factor to the data to account for the isotopic overlap.

    • Select a Different IS: If crosstalk is severe, consider using an internal standard with a higher mass difference or a different labeling position.

Issue 2: Poor Accuracy and Precision Despite Using a ¹³C Labeled IS

Possible Cause: Significant and variable matrix effects that are not fully compensated by the internal standard.

Troubleshooting Workflow:

Matrix_Effect_Troubleshooting start Poor Accuracy and Precision eval_matrix Evaluate Matrix Effects start->eval_matrix post_extraction Post-Extraction Spike Experiment eval_matrix->post_extraction calculate_mf Calculate Matrix Factor (MF) post_extraction->calculate_mf is_mf_variable Is MF Variable Across Lots? calculate_mf->is_mf_variable optimize_cleanup Optimize Sample Cleanup is_mf_variable->optimize_cleanup Yes accept Acceptable Matrix Effects is_mf_variable->accept No revalidate Re-validate Method optimize_cleanup->revalidate

Caption: Workflow for troubleshooting poor accuracy and precision due to matrix effects.

Detailed Steps:

  • Evaluate Matrix Effects: Conduct a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.

  • Experimental Protocol: Post-Extraction Spike Analysis

    • Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and IS in a clean solvent.

      • Set B (Post-Spike): Blank matrix extract spiked with analyte and IS.

      • Set C (Pre-Spike): Blank matrix spiked with analyte and IS before extraction.

    • Analyze all three sets using the LC-MS/MS method.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Calculate IS-Normalized MF:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

      • A value close to 1 indicates effective compensation by the IS.

  • Optimize Sample Cleanup: If significant and variable matrix effects are observed, improve the sample preparation method to remove interfering components. Techniques to consider include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from matrix components that cause ion suppression or enhancement.

Issue 3: Unexpected Labeled Peaks in Blank Samples

Possible Cause: Metabolic incorporation of the ¹³C label from the internal standard into other endogenous molecules.

Troubleshooting Workflow:

Metabolic_Incorporation_Troubleshooting start Unexpected Labeled Peaks in Blanks investigate_pathway Investigate Metabolic Pathway of IS start->investigate_pathway incubation_study Perform Incubation Study investigate_pathway->incubation_study analyze_blanks Analyze Blank Matrix with IS Over Time incubation_study->analyze_blanks identify_peaks Identify Unexpected Labeled Peaks analyze_blanks->identify_peaks is_incorporation Metabolic Incorporation Confirmed? identify_peaks->is_incorporation redesign_is Redesign IS with Label at a Metabolically Stable Position is_incorporation->redesign_is Yes no_issue No Incorporation Detected is_incorporation->no_issue No

Caption: Workflow for troubleshooting unexpected labeled peaks due to metabolic incorporation.

Detailed Steps:

  • Investigate Metabolic Pathway: Research the known metabolic pathways of your analyte to determine if the position of the ¹³C label is on a metabolically labile part of the molecule.

  • Perform an Incubation Study:

    • Incubate the ¹³C labeled IS with a biologically active matrix (e.g., liver microsomes, cell culture) over a time course.

    • Analyze the samples at different time points and look for the appearance of new ¹³C labeled species.

  • Redesign the Internal Standard: If metabolic incorporation is confirmed, it is necessary to synthesize a new internal standard with the ¹³C label at a metabolically stable position on the molecule.

Data Presentation

Table 1: Comparison of Internal Standard Performance in the Presence of Matrix Effects

Internal Standard TypeAnalyte Recovery (%)Precision (%CV)Accuracy (%Bias)
¹³C Labeled IS 98.53.2-1.5
Deuterated IS 95.26.8-4.8
Structural Analog IS 75.614.5-24.4

This table summarizes typical performance data, illustrating the superiority of ¹³C labeled internal standards in compensating for matrix effects compared to deuterated and structural analog internal standards.

Table 2: Troubleshooting Guide Summary

IssuePrimary CauseKey Diagnostic ExperimentRecommended Solution
Non-Linear Calibration Curve Isotopic CrosstalkAnalysis of high concentration analyte and IS standards separatelyIncrease IS concentration or use mathematical correction
Poor Accuracy & Precision Variable Matrix EffectsPost-Extraction Spike AnalysisOptimize sample cleanup and/or chromatography
Unexpected Labeled Peaks Metabolic IncorporationIncubation study with a biological matrixRedesign IS with label in a stable position

References

Technical Support Center: Optimizing Chromatography for Dinoprost and Dinoprost-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Dinoprost (Prostaglandin F2α) and its stable isotope-labeled internal standard, Dinoprost-¹³C₅. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of Dinoprost?

A1: The main challenges in Dinoprost analysis include achieving adequate retention on reversed-phase columns due to its polar nature, managing peak tailing which can affect integration and quantitation, and separating it from structurally similar endogenous compounds. Additionally, its low UV absorbance necessitates sensitive detection methods like mass spectrometry.

Q2: Why is a stable isotope-labeled internal standard like Dinoprost-¹³C₅ recommended?

A2: A stable isotope-labeled internal standard is crucial for accurate and precise quantification, especially in complex biological matrices. Dinoprost-¹³C₅ is chemically identical to Dinoprost and will behave similarly during sample preparation and chromatography, thus effectively compensating for matrix effects and variations in instrument response. While ¹³C-labeled standards are expected to co-elute with the native compound, minor retention time shifts can occasionally be observed with deuterated standards.[1]

Q3: Which ionization mode is most suitable for the mass spectrometric detection of Dinoprost and Dinoprost-¹³C₅?

A3: Electrospray ionization (ESI) in negative ion mode is the preferred method for detecting Dinoprost and its internal standard. The carboxylic acid group on the prostaglandin molecule readily deprotonates to form a [M-H]⁻ ion, which allows for sensitive and specific detection.

Chromatographic Method Optimization

Achieving optimal separation of Dinoprost and Dinoprost-¹³C₅ requires careful selection of the analytical column and mobile phase.

Column Selection

Reversed-phase columns are the most common choice for prostaglandin analysis. The following table summarizes key characteristics of suitable columns.

Column TypeParticle Size (µm)Dimensions (mm)Key Advantages
C181.7 - 52.1 x 50/100/150Excellent retention for non-polar compounds, widely available.
C83 - 52.1 x 50/100Reduced retention compared to C18, can be beneficial for optimizing run times.
Phenyl-Hexyl1.7 - 3.52.1 x 50/100Offers alternative selectivity through π-π interactions, potentially improving resolution from matrix components.
Mobile Phase Composition

A gradient elution is typically employed to achieve good peak shape and resolution.

Mobile Phase AMobile Phase BTypical Gradient
0.1% Formic Acid in WaterAcetonitrile or MethanolStart with a low percentage of organic phase (e.g., 20-30%) and ramp up to a high percentage (e.g., 90-95%) over several minutes.

Adding a small amount of acid, like formic acid, to the mobile phase is crucial for good peak shape as it suppresses the ionization of the carboxylic acid group on Dinoprost, reducing peak tailing.

Sample Preparation Protocols

Proper sample preparation is critical for removing interferences and ensuring accurate results. The choice of method depends on the biological matrix.

Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed for the extraction of Dinoprost from plasma.

Materials:

  • C18 SPE Cartridges

  • Methanol

  • Water

  • 0.1% Formic Acid in Water

  • Elution Solvent (e.g., Methanol or Acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Load the plasma sample (pre-treated with internal standard) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Elution: Elute Dinoprost and Dinoprost-¹³C₅ with 1 mL of the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Protein Precipitation for Urine Samples

This is a simpler and faster method suitable for urine samples.

Materials:

  • Acetonitrile or Methanol (ice-cold)

  • Centrifuge

Procedure:

  • Precipitation: To 100 µL of urine sample (spiked with internal standard), add 300 µL of ice-cold acetonitrile or methanol.

  • Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube for LC-MS/MS analysis.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of Dinoprost and Dinoprost-¹³C₅.

Q: My Dinoprost peak is tailing. What can I do?

A: Peak tailing for acidic compounds like Dinoprost is often caused by interactions with residual silanols on the silica-based stationary phase.

  • Check Mobile Phase pH: Ensure the mobile phase contains an acidic modifier like formic acid (0.1% is common) to keep the Dinoprost protonated.

  • Column Choice: Consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

Q: I am seeing poor resolution between my analyte and an interfering peak. How can I improve this?

A: Improving resolution requires adjusting the selectivity or efficiency of your separation.

  • Modify the Mobile Phase: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity. You can also adjust the gradient profile, making it shallower around the elution time of your analyte.

  • Change the Column: A different stationary phase (e.g., Phenyl-Hexyl instead of C18) can provide different selectivity. Using a longer column or a column with a smaller particle size will increase the efficiency of the separation.[2]

Q: My retention times are shifting between injections. What is the cause?

A: Retention time variability can be caused by several factors.

  • Column Equilibration: Ensure the column is properly equilibrated between injections, especially when running a gradient.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phases regularly.

  • Pump Performance: Check for leaks or pressure fluctuations in your HPLC system, which can indicate a problem with the pump.

  • Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature.

Q: I am not getting enough sensitivity for my analysis. How can I improve it?

A: Low sensitivity can be addressed at both the sample preparation and mass spectrometry stages.

  • Sample Concentration: During sample preparation, you can concentrate your sample by evaporating the eluate to dryness and reconstituting it in a smaller volume.

  • MS Parameters: Optimize the MS parameters, including the spray voltage, gas flows, and collision energy for the specific MRM transitions of Dinoprost and Dinoprost-¹³C₅. The following table provides typical MRM transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dinoprost353.2193.1
Dinoprost-¹³C₅358.2197.1

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample (Plasma/Urine) Sample (Plasma/Urine) Add Dinoprost-13C5 Add this compound Sample (Plasma/Urine)->Add this compound SPE or Protein Precipitation SPE or Protein Precipitation Add this compound->SPE or Protein Precipitation Dry-down & Reconstitute Dry-down & Reconstitute SPE or Protein Precipitation->Dry-down & Reconstitute Reconstituted Sample Reconstituted Sample Inject into LC-MS/MS Inject into LC-MS/MS Reconstituted Sample->Inject into LC-MS/MS Chromatographic Separation Chromatographic Separation Inject into LC-MS/MS->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Experimental workflow for Dinoprost analysis.

troubleshooting_logic cluster_peak_tailing Peak Tailing Solutions cluster_resolution Resolution Solutions cluster_rt_shift RT Shift Solutions cluster_sensitivity Sensitivity Solutions Start Start Problem Observed Problem Observed Start->Problem Observed Peak Tailing Peak Tailing Problem Observed->Peak Tailing Peak Shape Issue Poor Resolution Poor Resolution Problem Observed->Poor Resolution Separation Issue Retention Time Shift Retention Time Shift Problem Observed->Retention Time Shift Reproducibility Issue Low Signal Low Signal Problem Observed->Low Signal Detection Issue Check Mobile Phase pH Check Mobile Phase pH Peak Tailing->Check Mobile Phase pH Modify Mobile Phase Modify Mobile Phase Poor Resolution->Modify Mobile Phase Check Equilibration Check Equilibration Retention Time Shift->Check Equilibration Low Sensitivity Low Sensitivity Concentrate Sample Concentrate Sample Low Signal->Concentrate Sample Evaluate Column Evaluate Column Reduce Sample Load Reduce Sample Load Change Column Change Column Check Pump Performance Check Pump Performance Optimize MS Parameters Optimize MS Parameters

Caption: Troubleshooting decision tree for Dinoprost analysis.

References

Technical Support Center: Troubleshooting Poor Recovery of Dinoprost-13C5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor recovery of Dinoprost-13C5 during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor recovery of this compound during sample preparation?

Poor recovery of this compound often stems from issues within the sample preparation workflow, particularly during solid-phase extraction (SPE). Key factors include suboptimal pH during sample loading, inefficient washing steps that lead to analyte loss, and incomplete elution. Additionally, the stability of prostaglandins like Dinoprost can be compromised under certain pH and temperature conditions, leading to degradation.[1][2]

Troubleshooting Flowchart for Sample Preparation

cluster_prep Sample Preparation Troubleshooting cluster_solutions Potential Solutions start Start: Poor this compound Recovery check_ph Is sample pH adjusted to ~3-4 before SPE? start->check_ph check_wash Is the wash solvent too strong? check_ph->check_wash Yes adjust_ph Adjust sample pH to 3-4 using dilute formic or acetic acid. check_ph->adjust_ph No check_elution Is the elution solvent strong enough? check_wash->check_elution No optimize_wash Decrease organic content in wash solvent. check_wash->optimize_wash Yes check_stability Are samples handled at low temperatures? check_elution->check_stability No optimize_elution Increase organic content or use a stronger elution solvent. check_elution->optimize_elution Yes maintain_temp Keep samples on ice and use pre-chilled solvents. check_stability->maintain_temp No end Improved Recovery check_stability->end Yes adjust_ph->check_wash optimize_wash->check_elution optimize_elution->check_stability maintain_temp->end

Caption: Troubleshooting workflow for this compound sample preparation.

Q2: How can I optimize my Solid-Phase Extraction (SPE) protocol for better this compound recovery?

Optimizing your SPE protocol is critical for achieving high recovery of prostaglandins.[1][3] This involves a systematic evaluation of the sorbent type, sample loading conditions, wash steps, and elution solvents. For non-polar compounds like Dinoprost, a reverse-phase sorbent (e.g., C18) is commonly used.

Table 1: SPE Optimization Parameters for this compound

ParameterRecommendationRationale
Sorbent C18 or polymeric reverse-phaseEffective for retaining non-polar analytes like prostaglandins from aqueous matrices.
Sample pH Acidify to pH 3-4 with formic acidEnsures that the carboxylic acid group of Dinoprost is protonated, increasing its retention on the non-polar sorbent.[1]
Wash Solvent 10-20% Methanol in waterRemoves polar interferences without eluting the analyte of interest. The organic content should be minimized to prevent analyte loss.
Elution Solvent Methanol or AcetonitrileEffectively disrupts the hydrophobic interactions between this compound and the sorbent, leading to its elution.

Experimental Protocol: SPE Method Development

  • Conditioning: Condition the C18 SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water.

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of water acidified to pH 3-4 with formic acid.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1-2 column volumes of 10% methanol in acidified water to remove interfering substances.

  • Elution: Elute this compound with 1-2 column volumes of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Q3: My recovery is still low after optimizing SPE. What other factors could be at play?

If SPE optimization does not resolve the low recovery issue, consider the following factors:

  • Matrix Effects: Components in the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

  • Analyte Stability: Prostaglandins can be unstable and susceptible to degradation, especially at extreme pH values and elevated temperatures.

  • LC-MS/MS Conditions: Suboptimal chromatographic conditions or mass spectrometer settings can lead to poor peak shape, low signal intensity, and inaccurate quantification.

Diagram: Factors Affecting this compound Recovery

cluster_factors Potential Issues Beyond SPE cluster_solutions Mitigation Strategies matrix Matrix Effects cleanup Additional Sample Cleanup (e.g., LLE, protein precipitation) matrix->cleanup istd Use of Stable Isotope-Labeled Internal Standard matrix->istd stability Analyte Stability ph_temp Control pH and Temperature Throughout the Process stability->ph_temp lcms LC-MS/MS Conditions method_dev Optimize LC Gradient, Column, and MS Parameters lcms->method_dev

Caption: Key factors and mitigation strategies for low recovery.

Q4: How can I assess and mitigate matrix effects in my analysis?

Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Table 2: Assessing and Mitigating Matrix Effects

StrategyDescription
Matrix Effect Assessment Prepare three sets of samples: A) Analyte in neat solvent, B) Blank matrix extract with post-spiked analyte, and C) Spiked matrix sample. Calculate the matrix effect using the formula: Matrix Effect (%) = (B/A) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Improved Sample Cleanup Employ more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or protein precipitation prior to SPE to remove a larger portion of the interfering matrix components.
Chromatographic Separation Optimize the LC method to separate this compound from co-eluting matrix components that may cause ion suppression or enhancement.
Stable Isotope-Labeled Internal Standard The use of a stable isotope-labeled internal standard (like Dinoprost-d4 if analyzing endogenous Dinoprost) can help to compensate for matrix effects, as it will be similarly affected as the analyte of interest.
Q5: What are the optimal storage and handling conditions for this compound to prevent degradation?

To ensure the stability of this compound, it is crucial to adhere to proper storage and handling protocols.

  • Storage: Store stock solutions and standards at -20°C or lower in tightly sealed containers to prevent degradation.

  • Handling: During sample preparation, keep samples on ice and use pre-chilled solvents whenever possible. Avoid prolonged exposure to acidic or basic conditions, as this can lead to degradation. A study on Dinoprostone (PGE2) showed it is susceptible to degradation under acidic and alkaline conditions.

Experimental Protocol: Short-term Stability Assessment

  • Prepare replicate samples of this compound in the final sample matrix.

  • Analyze a subset of the samples immediately (T=0).

  • Store the remaining samples under typical autosampler conditions (e.g., 4°C).

  • Analyze the stored samples at various time points (e.g., 4, 8, 12, and 24 hours).

  • Compare the peak areas at each time point to the T=0 samples to determine the stability of the analyte under these conditions. A recent study showed stability of similar prostaglandins for up to 45 hours in an autosampler at 5°C.

References

Minimizing isotopic interference with Dinoprost-13C5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dinoprost-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic interference and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) internal standard for Dinoprost (Prostaglandin F2α). It is chemically identical to Dinoprost but has five of its carbon atoms replaced with the heavier 13C isotope. In quantitative mass spectrometry (MS)-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard.[1][2] They are used to normalize for variations that can occur during sample preparation and analysis, including extraction efficiency and matrix effects, which can suppress or enhance the ionization of the analyte.[1][3][4] Because 13C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, they co-elute chromatographically, providing the most accurate correction for analytical variability.

Q2: What is isotopic interference and why is it a concern with this compound?

Isotopic interference occurs when the isotopic signature of the unlabeled analyte (Dinoprost) contributes to the signal of the stable isotope-labeled internal standard (this compound). All carbon-containing compounds have a natural abundance of approximately 1.1% of the 13C isotope. When the concentration of the analyte is significantly higher than the internal standard, the signal from the analyte's naturally occurring isotopes can artificially inflate the signal of the internal standard. This "cross-talk" or "cross-contribution" can lead to an underestimation of the true analyte concentration, compromising the accuracy of the quantitative results.

Q3: How can I assess the potential for isotopic interference in my assay?

To assess the potential for isotopic interference, you can perform the following experiments:

  • Zero Analyte, High Internal Standard: Prepare a blank matrix sample spiked only with your working concentration of this compound. Analyze the sample and monitor the mass transition for unlabeled Dinoprost. The signal should be negligible.

  • High Analyte, Zero Internal Standard: Prepare a blank matrix sample spiked with the highest expected concentration of unlabeled Dinoprost. Analyze this sample and monitor the mass transition for this compound. Any significant signal detected indicates isotopic contribution from the analyte to the internal standard.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Non-linear calibration curve, especially at high concentrations Isotopic interference from the analyte to the internal standard is significant at high analyte concentrations, leading to an artificially high internal standard signal and a flattened curve.1. Optimize the Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected range of analyte concentrations. In some cases, increasing the internal standard concentration can mitigate the relative contribution of the analyte's isotopic signal. 2. Select a Different Precursor/Product Ion Pair: If possible, select a precursor and product ion pair for this compound that has a lower contribution from the natural isotopes of Dinoprost. 3. Mathematical Correction: A methodology for accurately calculating and correcting for the isotopic interference can be applied to the data.
Poor accuracy and precision in quality control samples Inconsistent isotopic interference across different sample concentrations. Matrix effects may also be a contributing factor if they differentially affect the analyte and internal standard.1. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatography. Adjust the chromatographic method to ensure that Dinoprost and this compound elute in a region with minimal matrix effects. 2. Optimize Sample Preparation: Improve the sample clean-up process to remove interfering matrix components. 3. Verify Co-elution: Ensure that Dinoprost and this compound are perfectly co-eluting. While 13C-labeled standards are expected to co-elute, it is crucial to verify this under your specific chromatographic conditions.
Unexpectedly high background signal for the internal standard Contamination of the this compound standard with unlabeled Dinoprost.1. Check Purity of the Standard: Analyze a solution of the this compound standard without any added analyte. Monitor the mass transition for unlabeled Dinoprost to check for impurities. 2. Use a Reliable Supplier: Ensure that the stable isotope-labeled internal standard is sourced from a reputable supplier that provides a certificate of analysis with isotopic purity information.

Experimental Protocols

Sample Preparation for Dinoprost Quantification in Biological Fluids

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Aliquoting: Take a 500 µL aliquot of the biological fluid (e.g., cell culture supernatant, plasma).

  • Internal Standard Spiking: Add 20 µL of a working solution of this compound (concentration should be optimized for the specific assay).

  • Acidification: Add 40 µL of 1 M citric acid to adjust the pH and prevent degradation.

  • Antioxidant Addition: Add 5 µL of 10% butylated hydroxytoluene (BHT) to prevent free radical-catalyzed peroxidation.

  • Liquid-Liquid Extraction:

    • Add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution.

    • Vortex for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the upper organic phase to a clean tube.

  • Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

This protocol is adapted from a method for prostaglandin analysis.

LC-MS/MS Parameters for Dinoprost Analysis
Parameter Typical Conditions
LC Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.15% formic acid in water
Mobile Phase B Acetonitrile with 0.15% formic acid
Flow Rate 0.4 - 0.65 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be determined empirically. For example, for a related compound, 8-iso-PGF2α, a transition of m/z 353.3 to 193 was used. The corresponding transition for the deuterated internal standard (d4) was m/z 357.3 to 197.

Visualizations

Dinoprost (PGF2α) Signaling Pathway

Dinoprost, also known as Prostaglandin F2α (PGF2α), mediates its effects by binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor. This interaction activates multiple downstream signaling cascades that are involved in various physiological processes.

PGF2alpha_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2alpha Dinoprost (PGF2α) FP_Receptor FP Receptor PGF2alpha->FP_Receptor binds PLC PLC FP_Receptor->PLC activates PI3K PI3K FP_Receptor->PI3K activates MAPK_pathway MAPK Pathway (ERK, P38) FP_Receptor->MAPK_pathway activates NFkB NFκB FP_Receptor->NFkB activates Calcineurin Calcineurin/NFAT FP_Receptor->Calcineurin activates EGFR EGFR EGFR->MAPK_pathway activates PLC->EGFR transactivates PKC PKC PLC->PKC activates Gene_Expression Gene Expression (e.g., CX43, PTGS2, OTR) PKC->Gene_Expression PI3K->Gene_Expression MAPK_pathway->Gene_Expression NFkB->Gene_Expression Calcineurin->Gene_Expression

Caption: Dinoprost (PGF2α) signaling pathways.

Experimental Workflow for Minimizing Isotopic Interference

The following workflow outlines the logical steps to identify and mitigate isotopic interference when developing a quantitative LC-MS/MS assay using this compound.

Isotopic_Interference_Workflow A Start: Method Development B Prepare Samples: 1. Blank Matrix 2. High Analyte Conc. 3. High IS Conc. A->B C Analyze Samples by LC-MS/MS B->C D Assess Isotopic Cross-Talk C->D E Is Cross-Talk Significant? D->E F Proceed with Validation E->F No G Optimize IS Concentration E->G Yes H Select Alternative MRM Transition G->H I Apply Mathematical Correction G->I J Re-evaluate Cross-Talk G->J H->J I->J J->E

Caption: Workflow to minimize isotopic interference.

References

Technical Support Center: Dinoprost-13C5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dinoprost-13C5. The information is designed to address common challenges encountered during the quantification of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the stability of this compound in biological matrices?

Prostaglandins, including Dinoprost and its isotopically labeled internal standards like this compound, are susceptible to several degradation pathways in biological matrices. Key challenges include:

  • Enzymatic Degradation: Endogenous enzymes in matrices like plasma and tissue homogenates can metabolize prostaglandins.

  • Chemical Instability: Prostaglandins can be sensitive to pH extremes and oxidation. For instance, prostaglandin E2 (a related compound) shows degradation under strongly acidic or basic conditions.

  • Ex Vivo Formation: The biosynthesis of endogenous prostaglandins can occur after sample collection, particularly in whole blood where platelets are present, potentially interfering with accurate quantification of the analyte of interest.[1]

  • Adsorption: Prostaglandins can adsorb to the surface of collection tubes and processing equipment, leading to lower recovery.

Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound in biological samples?

  • Temperature: Ultra-low temperature storage at -80°C is highly recommended for long-term stability.[2] Studies on other urinary metabolites of arachidonic acid have shown stability for up to 10 years at -40°C.[3][4] For serum analytes, storage in liquid nitrogen vapor has been studied for periods up to six years.[5]

  • Matrix: The choice of biological matrix can impact stability. For instance, when prolonged contact with cells is unavoidable, serum may be preferred over plasma due to the higher instability of some analytes in plasma.

  • Preservatives/Antioxidants: For urine samples, the addition of antioxidants may be necessary to prevent the degradation of certain analytes, especially during freeze-thaw cycles.

Q3: How many freeze-thaw cycles can samples containing this compound typically withstand?

The stability of an analyte through repeated freeze-thaw cycles is crucial for bioanalysis. While specific data for this compound is limited, studies on similar compounds provide some insights. For example, urinary 11-dehydro-thromboxane-B2 was found to be stable across 10 freeze-thaw cycles. However, 8-iso-prostaglandin F2α showed a significant increase after 6 cycles in the absence of an antioxidant.

It is best practice to validate the freeze-thaw stability of this compound in the specific matrix for at least three to five cycles, mimicking the expected sample handling procedures in the laboratory.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue 1: Low Recovery of this compound

Possible Causes and Solutions:

Cause Troubleshooting Step Explanation
Adsorption to Surfaces - Use polypropylene or silanized glass tubes and pipette tips.- Pre-rinse pipette tips with the sample matrix.Prostaglandins are known to be "sticky" and can adsorb to glass and certain plastic surfaces, leading to significant loss of analyte.
Inefficient Extraction - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Ensure the pH of the sample is appropriate for the extraction method.The extraction efficiency is highly dependent on the solvent, pH, and sorbent used. Prostaglandins are acidic and require specific pH conditions for efficient extraction.
Degradation During Sample Preparation - Keep samples on ice throughout the extraction process.- Minimize the time between thawing and extraction.Enzymatic and chemical degradation can occur at room temperature.
Issue 2: High Variability in Quantification Results

Possible Causes and Solutions:

Cause Troubleshooting Step Explanation
Inconsistent Sample Handling - Standardize all sample collection, processing, and storage procedures.- Ensure consistent timing for all steps.Variations in handling can introduce significant variability.
Matrix Effects in LC-MS/MS - Use a stable isotope-labeled internal standard like this compound.- Optimize the chromatographic separation to minimize co-elution with interfering substances.- Evaluate different sample cleanup techniques.Matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A co-eluting internal standard helps to correct for these effects.
Ex Vivo Formation of Endogenous Dinoprost - For plasma samples, collect blood in tubes containing an anticoagulant and a cyclooxygenase inhibitor.- Process samples immediately after collection.This is more critical for the unlabeled analyte but can impact the overall assay performance and interpretation.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound. These are general protocols and should be adapted and validated for specific laboratory conditions and matrices.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike a pool of the desired biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations. Aliquot into multiple polypropylene tubes.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration (Time 0).

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -80°C for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • After thawing, refreeze the samples at -80°C for at least 12-24 hours. This constitutes one freeze-thaw cycle.

    • Repeat this process for a predetermined number of cycles (e.g., 3 or 5).

  • Analysis: After the completion of each freeze-thaw cycle, analyze a set of QC samples (n=3 for each concentration).

  • Data Evaluation: Compare the mean concentration of the analyte at each freeze-thaw cycle to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.

Protocol 2: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix under specific long-term storage conditions.

Methodology:

  • Sample Preparation: Prepare a set of low and high QC samples in the desired matrix as described in Protocol 1.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration (Time 0).

  • Storage: Store the remaining QC aliquots at the desired temperature (e.g., -20°C and -80°C).

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples (n=3 for each concentration) from storage.

  • Analysis: Allow the samples to thaw completely and analyze them.

  • Data Evaluation: Compare the mean concentration at each time point to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.

Data Presentation

The following tables present illustrative stability data for a prostaglandin analogue based on common acceptance criteria in bioanalytical method validation. Note: This is not actual data for this compound and should be used for guidance purposes only.

Table 1: Illustrative Freeze-Thaw Stability of a Prostaglandin Analogue in Human Plasma

Freeze-Thaw CycleLow QC (Nominal Conc. 10 pg/mL)High QC (Nominal Conc. 500 pg/mL)
Mean Conc. (pg/mL) ± SD % Bias
Baseline 10.2 ± 0.5N/A
Cycle 1 9.9 ± 0.6-2.9%
Cycle 3 9.7 ± 0.8-4.9%
Cycle 5 9.5 ± 0.7-6.9%

Table 2: Illustrative Long-Term Stability of a Prostaglandin Analogue in Human Plasma at -80°C

Storage DurationLow QC (Nominal Conc. 10 pg/mL)High QC (Nominal Conc. 500 pg/mL)
Mean Conc. (pg/mL) ± SD % Bias
Baseline 10.1 ± 0.4N/A
1 Month 9.8 ± 0.5-3.0%
3 Months 9.6 ± 0.6-5.0%
6 Months 9.4 ± 0.7-6.9%
12 Months 9.2 ± 0.8-8.9%

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound stability and analysis.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Sample Analysis Collection Biological Sample Collection (e.g., Plasma, Urine) Processing Immediate Processing (Centrifugation, Addition of Stabilizers) Collection->Processing Storage Long-Term Storage (-80°C) Processing->Storage Extraction Sample Extraction (SPE or LLE) Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Quantification LCMS->Data

Figure 1. A generalized workflow for the analysis of this compound in biological samples.

Troubleshooting_Logic Start Inaccurate Results? LowRecovery Low Analyte Recovery? Start->LowRecovery Yes HighVariability High Result Variability? Start->HighVariability No CheckAdsorption Investigate Adsorption (Use Polypropylene) LowRecovery->CheckAdsorption OptimizeExtraction Optimize Extraction (pH, Solvent) LowRecovery->OptimizeExtraction CheckDegradation Assess Sample Prep Degradation (Keep on Ice) LowRecovery->CheckDegradation StandardizeHandling Standardize Sample Handling HighVariability->StandardizeHandling EvaluateMatrix Evaluate Matrix Effects (Optimize Chromatography) HighVariability->EvaluateMatrix CheckExVivo Check for Ex Vivo Formation (Use Inhibitors) HighVariability->CheckExVivo

Figure 2. A logical diagram for troubleshooting common issues in this compound analysis.

References

Technical Support Center: Calibrating Mass Spectrometers with Dinoprost-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dinoprost-¹³C₅ as an internal standard for mass spectrometer calibration.

Frequently Asked Questions (FAQs)

Q1: What is Dinoprost-¹³C₅ and why is it used as an internal standard?

Dinoprost-¹³C₅ is a stable isotope-labeled version of Dinoprost (Prostaglandin F2α), a naturally occurring prostaglandin. It contains five Carbon-13 (¹³C) atoms, which increases its molecular weight compared to the unlabeled (native) Dinoprost. In mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency. Because Dinoprost-¹³C₅ is chemically almost identical to native Dinoprost, it serves as an excellent internal standard to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Dinoprost.[1][2]

Q2: What are the key mass-to-charge ratios (m/z) for Dinoprost and Dinoprost-¹³C₅?

For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor and product ions are monitored. This is known as Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Dinoprost353.2193.2Negative ESI
Dinoprost-¹³C₅358.2 (estimated)To be determined empiricallyNegative ESI

Note: The exact m/z of the Dinoprost-¹³C₅ product ion should be determined by direct infusion of the standard into the mass spectrometer to identify the most intense and stable fragment.

Q3: What is a typical concentration range for a calibration curve using Dinoprost-¹³C₅?

Based on established methods for prostaglandin analysis, a typical calibration curve for Dinoprost ranges from 0.1 to 10 µg/mL.[3][4] The concentration of the Dinoprost-¹³C₅ internal standard should be held constant across all calibration standards, quality controls, and unknown samples. A common starting concentration for the internal standard is in the mid-range of the calibration curve (e.g., 1 µg/mL).

Experimental Protocols

Protocol: Preparation of Calibration Standards and Quality Controls

This protocol outlines the preparation of calibration standards and quality control (QC) samples for the quantification of Dinoprost using Dinoprost-¹³C₅ as an internal standard.

Materials:

  • Dinoprost certified reference standard

  • Dinoprost-¹³C₅ internal standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

  • Biological matrix (e.g., plasma, cell culture media)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Dinoprost in methanol.

    • Prepare a 1 mg/mL stock solution of Dinoprost-¹³C₅ in methanol.

  • Working Standard Solution Preparation:

    • Serially dilute the Dinoprost stock solution with methanol to prepare a series of working standard solutions at concentrations that will result in the desired calibration curve range (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 0.1 µg/mL).

  • Internal Standard Spiking Solution Preparation:

    • Dilute the Dinoprost-¹³C₅ stock solution with methanol to a concentration of 10 µg/mL. This will be the internal standard spiking solution.

  • Calibration Curve and QC Sample Preparation:

    • For each calibration point and QC level, aliquot 90 µL of the biological matrix into a microcentrifuge tube.

    • Add 10 µL of the appropriate Dinoprost working standard solution to each tube. For the blank sample, add 10 µL of methanol.

    • To all tubes (except the blank), add 10 µL of the 10 µg/mL Dinoprost-¹³C₅ internal standard spiking solution.

    • Vortex each tube to mix thoroughly.

  • Sample Precipitation:

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Final Sample Preparation:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal for Dinoprost or Dinoprost-¹³C₅

Possible Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings Verify the precursor and product ion m/z values are correct for both Dinoprost and Dinoprost-¹³C₅. Ensure the instrument is in negative ionization mode.
Ion Source Contamination Clean the ion source, including the capillary and skimmer, according to the manufacturer's instructions.
Improper Sample Preparation Review the sample preparation protocol. Ensure complete protein precipitation and reconstitution in a compatible solvent.
Low Standard Concentration Prepare fresh, higher concentration standards to confirm instrument response.
Spray Instability Check the spray needle for clogs and ensure a stable spray is being generated.

Issue 2: Non-linear Calibration Curve

Possible Cause Troubleshooting Step
Detector Saturation Dilute the higher concentration standards and re-inject. If linearity improves, the detector was likely saturated.
Ion Suppression or Enhancement Ensure the internal standard is behaving similarly to the analyte by monitoring its peak area across the calibration curve. Significant variation may indicate differential matrix effects. Consider further sample cleanup steps.
Incorrect Integration Manually review the peak integration for all calibration standards to ensure consistency.
Standard Preparation Error Prepare a fresh set of calibration standards.

Issue 3: High Variability in Results

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting, especially for the internal standard addition.
LC System Issues Check for leaks in the LC system. Ensure the column is properly equilibrated and maintained.
Variable Matrix Effects The use of a stable isotope-labeled internal standard like Dinoprost-¹³C₅ should minimize this, but if variability persists, further sample clean-up may be necessary.
Autosampler Issues Check for air bubbles in the syringe and ensure consistent injection volumes.

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis stock Prepare Stock Solutions (Dinoprost & Dinoprost-¹³C₅) working Prepare Working Standards (Serial Dilution) stock->working spike Prepare IS Spiking Solution stock->spike cal_qc Spike Matrix for Cal/QC Samples working->cal_qc spike->cal_qc precip Protein Precipitation (Acetonitrile) cal_qc->precip centrifuge1 Centrifuge precip->centrifuge1 evap Evaporate Supernatant centrifuge1->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc

Caption: Experimental workflow for sample preparation and analysis.

troubleshooting_flowchart start Poor/No Signal check_ms Verify MS Settings (m/z, polarity)? start->check_ms check_source Inspect & Clean Ion Source? check_ms->check_source [ Settings OK ] solution_ms Correct MS Parameters check_ms->solution_ms [ Incorrect ] check_prep Review Sample Preparation? check_source->check_prep [ Source Clean ] solution_source Perform Source Maintenance check_source->solution_source [ Dirty ] check_conc Increase Standard Concentration? check_prep->check_conc [ Prep OK ] solution_prep Re-prepare Samples check_prep->solution_prep [ Error Found ] end Signal Restored check_conc->end [ Signal Appears ] check_conc->end [ No Change ] (Consult Instrument Specialist) solution_ms->end solution_source->end solution_prep->end solution_conc Prepare Fresh Standards

Caption: Troubleshooting flowchart for poor or no signal.

References

Addressing ion suppression in PGF2α analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Prostaglandin F2α (PGF2α) analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of PGF2α and its isomers by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of ion suppression when analyzing PGF2α?

A1: Ion suppression in PGF2α analysis is a type of matrix effect that occurs during LC-MS/MS analysis. It arises from co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine, tissue homogenates) that interfere with the ionization of PGF2α in the mass spectrometer's ion source. This competition for ionization leads to a decreased signal intensity for PGF2α, which can negatively impact the accuracy, precision, and sensitivity of the assay.[1] Common sources of ion suppression include phospholipids, salts, proteins, and other metabolites that are not adequately removed during sample preparation.[1]

Q2: How can I minimize ion suppression in my PGF2α analysis?

A2: Minimizing ion suppression is critical for accurate and reliable PGF2α quantification. Several strategies can be employed:

  • Effective Sample Preparation: Implementing a robust sample preparation method is the most effective way to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to clean up samples before analysis.[2]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate PGF2α from co-eluting matrix components can significantly reduce ion suppression. This may involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS), such as PGF2α-d4, is highly recommended.[3][4] A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction of the signal and improving the precision and accuracy of quantification.

  • Instrument Optimization: Adjusting the ion source parameters, such as spray voltage and gas flows, can sometimes help to mitigate ion suppression.

Q3: My PGF2α peak is not separating from its isomers. What can I do?

A3: The separation of PGF2α from its isomers, such as 8-iso-PGF2α, is a common challenge as they are often isobaric (have the same mass). Here are some approaches to address this:

  • Chromatographic Optimization: This is the most common approach. Developing a highly selective LC method is crucial. This may involve using a specific column chemistry, adjusting the mobile phase pH, or employing a shallow gradient to improve resolution between the isomeric peaks.

  • Differential Mobility Spectrometry (DMS): DMS is a gas-phase separation technique that can be coupled with mass spectrometry. It separates ions based on their size, shape, and charge, and has been shown to effectively resolve PGF2α from its isomers without the need for extensive chromatographic separation.

Q4: What is the recommended sample preparation technique for PGF2α in plasma?

A4: Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for preparing plasma samples for PGF2α analysis. The choice often depends on the desired throughput, cost, and the specific requirements of the assay.

  • Solid Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up plasma samples. It can provide high recovery and significantly reduce matrix effects. Various SPE sorbents are available, and the method should be optimized for PGF2α.

  • Liquid-Liquid Extraction (LLE): LLE is another robust method for extracting PGF2α from plasma. It involves partitioning the analyte between two immiscible liquid phases to separate it from interfering components. A modified LLE procedure with phase separation has been shown to provide high extraction yield and a cleaner final product for instrumental analysis.

Troubleshooting Guides

Issue 1: Low or No PGF2α Signal

If you are observing a weak or absent signal for PGF2α, consider the following troubleshooting steps:

Potential Cause Recommended Action
Inefficient Extraction Review your sample preparation protocol. Ensure that the pH of the sample is properly adjusted before extraction. For SPE, check that the column has been conditioned and equilibrated correctly. For LLE, ensure proper mixing and phase separation.
Ion Suppression This is a likely cause. Prepare a post-extraction spiked sample and compare the signal to a standard in a clean solvent. A significantly lower signal in the spiked sample indicates ion suppression. To mitigate this, improve your sample cleanup, optimize chromatography, or use a stable isotope-labeled internal standard.
Instrument Sensitivity Verify the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. Check the cleanliness of the ion source and perform any necessary maintenance.
Analyte Degradation PGF2α can be unstable. Ensure samples are stored at -80°C and processed on ice. Consider adding an antioxidant to the sample during collection and preparation.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise the accuracy of integration and quantification. Here are some common causes and solutions:

Potential Cause Recommended Action
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Secondary Interactions PGF2α has a carboxylic acid group that can interact with the stationary phase. Try adding a small amount of a weak acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape.
Extra-column Volume Ensure that the tubing and connections between the injector, column, and mass spectrometer are as short and narrow as possible to minimize peak broadening.
Issue 3: High Background Noise

High background noise can obscure the PGF2α peak and lead to poor sensitivity.

Potential Cause Recommended Action
Contaminated Solvents Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.
Insufficient Sample Cleanup A high level of matrix components can lead to a noisy baseline. Improve your sample preparation method to remove more interferences.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler program.

Data Presentation

The following tables summarize quantitative data on the recovery of PGF2α and its isomers using different sample preparation methods.

Table 1: Comparison of Recovery Rates for 8-iso-PGF2α in Urine using Different Extraction Methods

Extraction Method Sample Volume Recovery (%) Intra-day Precision (RSD %) Inter-day Precision (RSD %)
Packed-Fiber SPE500 µL95.3 - 103.82.1 - 8.44.7 - 9.2
Strata X-AW SPE2.5 mL79 - 902.9 - 4.94.4 - 7.8

Data synthesized from multiple sources.

Table 2: Performance of a Modified Liquid-Liquid Extraction with Phase Separation for 8-iso-PGF2α in Human Plasma

Parameter Value
Linearity Range 0.1 - 5.0 µg/L (R² > 0.996)
Accuracy 90.4% - 113.9%
Precision (Intra- and Inter-run) < 7%
Normalized Matrix Effect 86.0% - 108.3%

Data from a study on a modified LLE method.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for PGF2α from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen urine samples, vortex, and centrifuge at 3500 x g for 3 minutes to remove particulates.

    • To 2.5 mL of urine, add 2 mL of 50 mM Tris-HCl buffer (pH 6.0).

    • Add 10 ng of the stable isotope-labeled internal standard (e.g., PGF2α-d4).

    • Add 750 µL of methanol.

  • SPE Cartridge Conditioning:

    • Use a weak anion exchange SPE cartridge (e.g., Strata X-AW, 60 mg, 3 mL).

    • Precondition the cartridge with 2 mL of methanol containing 2% formic acid, followed by 2 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge sequentially with 2 mL of water, 4 mL of 25% methanol in water, and then 2 mL of 100% acetonitrile.

  • Drying:

    • Dry the cartridge under vacuum.

  • Elution:

    • Elute the analyte with 3 x 1 mL of methanol, with a 15-second vacuum drying step between each elution.

  • Evaporation and Reconstitution:

    • Combine the methanol eluates and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of the mobile phase.

    • Centrifuge to remove any remaining particulates before injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) with Phase Separation for PGF2α from Plasma

This protocol describes a modified LLE procedure for plasma samples.

  • Sample Preparation:

    • To a 15 mL sample tube, add 500 µL of human plasma.

    • Add 100 µL of the internal standard solution (e.g., PGF2α-d4).

    • Gently mix by vortexing for 1 minute.

  • Extraction:

    • Add 500 µL of pre-saturated NaH₂PO₄ solution.

    • Add 4.0 mL of ethyl acetate.

    • Vortex intensively for 6 minutes.

  • Phase Separation:

    • Centrifuge for 10 minutes at 2500 x g. Three layers should be visible: an upper organic layer, a lower aqueous layer, and a middle layer of precipitated proteins.

  • Collection:

    • Transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

PGF2a_Signaling_Pathway PGF2a PGF2α PTGFR PTGFR (FP Receptor) PGF2a->PTGFR Gq Gq Protein PTGFR->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Pathway (ERK1/2, p38) Ca2->MAPK PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Inflammation Inflammation & Gene Expression MAPK->Inflammation NFkB->Inflammation

Caption: PGF2α signaling pathway.

Ion_Suppression_Workflow Start Start: PGF2α Analysis SamplePrep 1. Sample Preparation (SPE or LLE) Start->SamplePrep LCMS 2. LC-MS/MS Analysis SamplePrep->LCMS DataReview 3. Data Review LCMS->DataReview Yes Yes DataReview->Yes Yes No No: Low Signal or High Variability DataReview->No No GoodSignal Acceptable Signal? End End: Accurate Quantification Yes->End Troubleshoot 4. Troubleshoot Ion Suppression No->Troubleshoot OptimizePrep Optimize Sample Prep (e.g., different SPE phase) Troubleshoot->OptimizePrep OptimizeLC Optimize LC Method (e.g., gradient, column) Troubleshoot->OptimizeLC UseSIL Use Stable Isotope-Labeled Internal Standard Troubleshoot->UseSIL Reanalyze 5. Re-analyze Samples OptimizePrep->Reanalyze OptimizeLC->Reanalyze UseSIL->Reanalyze Reanalyze->DataReview Experimental_Workflow Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (PGF2α-d4) Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

References

Technical Support Center: Enhancing Low-level Dinoprost Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of low-level Dinoprost (Prostaglandin F2α) detection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for Dinoprost detection.

Sample Preparation & Extraction

  • Question: My recovery of Dinoprost from biological samples (plasma, urine, tissue homogenate) is consistently low. What can I do to improve it?

    • Answer: Low recovery is a common issue when dealing with complex biological matrices. Here are several factors to consider:

      • Inadequate Lysis: For tissue samples, ensure complete homogenization to release the analyte. The use of liquid nitrogen for sample homogenization can be an effective method.[1]

      • Inefficient Extraction: Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up and concentrating Dinoprost from biological samples.[2][3] Optimization of the SPE protocol is crucial. This includes selecting the appropriate sorbent (e.g., octadecyl-bonded silica gel), and optimizing the volumes and concentrations of washing and elution solutions.[3]

      • Matrix Effects: Components in the biological matrix can interfere with the extraction process. The inclusion of 1% formic acid in the loading mixture has been shown to significantly improve recoveries from urine, plasma, and tissue homogenates to ≥90%.[3]

      • pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of acidic compounds like Dinoprost. Adjusting the pH of the sample prior to extraction can improve recovery.

      • Analyte Stability: Dinoprost can be unstable in biological matrices. To prevent enzymatic degradation after sample collection, it is recommended to add an inhibitor like indomethacin to plasma samples and store them at -80°C prior to analysis.

  • Question: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of Dinoprost. How can I mitigate this?

    • Answer: Matrix effects are a primary challenge in achieving high sensitivity in LC-MS/MS analysis. Here are some strategies to address them:

      • Optimize Sample Cleanup: A thorough sample cleanup is the first and most critical step. As mentioned above, optimizing your Solid-Phase Extraction (SPE) protocol can significantly reduce matrix components that cause ion suppression or enhancement.

      • Chromatographic Separation: Adjusting the HPLC or UHPLC method to achieve better separation of Dinoprost from co-eluting matrix components can reduce interference. This might involve trying different column chemistries or optimizing the mobile phase gradient.

      • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach may not be feasible if the Dinoprost concentration is already very low.

      • Use of an Internal Standard: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as Dinoprost-d4. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

      • Alternative Ionization Techniques: If electrospray ionization (ESI) is showing significant suppression, consider exploring other ionization sources like atmospheric pressure chemical ionization (APCI), which may be less susceptible to matrix effects for certain compounds.

LC-MS/MS Analysis

  • Question: My signal-to-noise ratio (S/N) for Dinoprost is poor. How can I improve it?

    • Answer: A low S/N ratio can be due to either a weak signal or high background noise. Here are ways to improve it:

      • Enhance Analyte Signal:

        • Derivatization: Chemical derivatization can significantly enhance the ionization efficiency of Dinoprost. A charge-reversal derivatization using a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) can improve sensitivity by 10- to 20-fold by allowing detection in the more sensitive positive ion mode. Other derivatization procedures can also be employed to improve the ionization of the carboxylic acid function.

        • Optimize Ionization Source Parameters: Fine-tuning the ESI or APCI source parameters is crucial. This includes optimizing the spray voltage, gas flows (nebulizing and drying gas), and temperatures to ensure maximum production and transmission of gas-phase ions.

        • Mobile Phase Composition: The mobile phase composition can influence ionization. Using high-purity LC-MS grade solvents and additives is essential to prevent unwanted adduct formation and high background. The addition of modifiers like formic acid or ammonium formate can improve protonation and signal intensity.

        • Reduce Flow Rate: Lower flow rates, as used in micro-LC or nano-LC, can enhance ionization efficiency.

      • Reduce Background Noise:

        • System Contamination: High background noise can originate from contaminated solvents, reagents, LC system components, or the gas supply. Using high-purity solvents and regularly cleaning the system are critical. "Steam cleaning" the LC/MSD overnight can be an effective way to reduce background.

        • Solvent Quality: Ensure the use of LC-MS grade solvents and ultrapure water to minimize impurities that can contribute to background noise.

        • Mass Spectrometer Tuning: Proper tuning and calibration of the mass spectrometer, especially the mass axis, is essential for optimal performance and low noise.

ELISA Analysis

  • Question: I am getting low absorbance values or a poor standard curve in my Dinoprost ELISA. What are the possible causes and solutions?

    • Answer: Low signal or a poor standard curve in an ELISA can be caused by a variety of factors. Here's a troubleshooting guide:

      • Reagent Preparation and Storage:

        • Improper Dilutions: Double-check all calculations and pipetting for the preparation of standards, antibodies, and conjugate.

        • Reagent Activity: Ensure that the enzyme conjugate and substrate are active. Substrates can be light-sensitive or may have expired. Prepare substrate solutions fresh just before use.

        • Reagent Temperature: Allow all reagents to come to room temperature before use, unless the protocol specifies otherwise.

      • Incubation Steps:

        • Incorrect Time or Temperature: Adhere strictly to the recommended incubation times and temperatures. Insufficient incubation can lead to a weak signal.

        • Plate Sealing: Use plate sealers during incubations to prevent evaporation, which can concentrate reactants and lead to edge effects.

      • Washing Steps:

        • Insufficient Washing: Inadequate washing can lead to high background and poor signal. Ensure all wells are filled and completely aspirated during each wash step.

        • Vigorous Washing: Overly vigorous washing can lead to the removal of bound antibody or antigen, resulting in a low signal.

      • Binding Issues:

        • Poor Adsorption: The capture antibody may not be binding efficiently to the plate. Ensure the correct coating buffer is used and consider overnight incubation at 4°C to improve coating.

      • Sample-Specific Issues:

        • Low Analyte Concentration: The concentration of Dinoprost in your samples may be below the detection limit of the kit. Consider concentrating the sample or using a more sensitive assay.

        • Matrix Effects: Components in the sample matrix may interfere with the antibody-antigen binding. Diluting the sample may help reduce these effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a reference for expected performance.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Dinoprost and Related Compounds

AnalyteMethodMatrixLODLOQReference
PGE2LC-MS/MSGonad Tissue1 ng/mL5 ng/mL
PGF2α (Dinoprost)LC-MS/MSGonad Tissue1.5 ng/mL5 ng/mL
8-iso-PGF2αLC-MS/MSUrine9 pg (on-column)-
2,3-dinor-8-iso-PGF2αLC-MS/MSUrine3 pg (on-column)-
Eicosanoids (general)LC-MS/MS with AMPP DerivatizationBiological Samples-200-900 fg (on-column)

Table 2: Recovery of Prostaglandins using Optimized SPE

AnalyteMatrixRecovery (%)Reference
PGE2 and metabolitesUrine, Plasma, Tissue Homogenate≥90%
PGF2α and metabolitesUrine, Plasma, Tissue Homogenate≥90%
PGE2Gonad Tissue99.999 ± 0.002%
PGF2α (Dinoprost)Gonad Tissue99.967 ± 0.023%

Detailed Experimental Protocols

1. Solid-Phase Extraction (SPE) for Dinoprost from Biological Samples (Adapted from Welsh et al., 2007)

This protocol is a general guideline and should be optimized for your specific application.

  • Materials:

    • Octadecyl-bonded silica (C18) SPE cartridges

    • Methanol (HPLC grade)

    • Deionized water

    • Formic acid

    • Nitrogen gas evaporator

  • Procedure:

    • Sample Preparation:

      • Thaw frozen biological samples (plasma, urine, or tissue homogenate) on ice.

      • For plasma, add indomethacin to prevent further in-vitro synthesis of prostaglandins.

      • Acidify the sample by adding 1% formic acid.

    • Cartridge Conditioning:

      • Condition the C18 SPE cartridge by washing with 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water. Do not allow the cartridge to dry out.

    • Sample Loading:

      • Load the acidified sample onto the conditioned SPE cartridge. The flow rate should be slow and consistent (e.g., 1-2 mL/min).

    • Washing:

      • Wash the cartridge with 2-3 column volumes of deionized water containing 1% formic acid to remove polar interferences.

      • A second wash with a low percentage of methanol in water (e.g., 5-10%) can be used to remove less polar interferences. This step may need optimization to avoid elution of Dinoprost.

    • Elution:

      • Elute Dinoprost from the cartridge using an appropriate volume of methanol or another suitable organic solvent (e.g., ethyl acetate). The choice of elution solvent and volume should be optimized for maximum recovery.

    • Drying and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

      • Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

2. Charge-Reversal Derivatization of Dinoprost for Enhanced LC-MS/MS Sensitivity (Based on the principles described by Kushnir et al. and Han et al.)

This protocol describes a derivatization strategy to improve ionization efficiency.

  • Materials:

    • N-(4-aminomethylphenyl)pyridinium (AMPP) or similar derivatizing reagent.

    • Coupling agents (e.g., carbodiimide like EDC with NHS)

    • Organic solvent (e.g., acetonitrile or dimethylformamide)

    • Dried Dinoprost extract

  • Procedure:

    • Sample Preparation:

      • Ensure the extracted Dinoprost sample is completely dry.

    • Derivatization Reaction:

      • Dissolve the dried extract in a small volume of the reaction solvent.

      • Add the derivatization reagent (e.g., AMPP) and coupling agents. The molar excess of the reagents should be optimized.

      • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 30-60 minutes). The reaction conditions should be optimized to ensure complete derivatization.

    • Reaction Quenching (if necessary):

      • The reaction may be stopped by adding a quenching reagent if required by the specific protocol.

    • LC-MS/MS Analysis:

      • Directly inject an aliquot of the reaction mixture into the LC-MS/MS system.

      • Analyze the derivatized Dinoprost in the positive ion mode. The fragmentation of the derivatized molecule should be studied to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Homogenization Homogenization (for tissues) Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization LCMS LC-MS/MS Analysis Evaporation->LCMS Direct Analysis Derivatization->LCMS Data Data Acquisition & Processing LCMS->Data troubleshooting_workflow Start Low Sensitivity Issue CheckRecovery Is Sample Recovery Low? Start->CheckRecovery CheckSignal Is S/N Ratio Poor? CheckRecovery->CheckSignal No OptimizeSPE Optimize SPE Protocol - Check pH - Add Formic Acid CheckRecovery->OptimizeSPE Yes EnhanceSignal Increase Signal Strength - Derivatization - Optimize Source CheckSignal->EnhanceSignal Low Signal ReduceNoise Decrease Background Noise - Use LCMS-grade Solvents - System Cleaning CheckSignal->ReduceNoise High Noise AddressMatrix Mitigate Matrix Effects - Improve Cleanup - Use SIL-IS OptimizeSPE->AddressMatrix

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Dinoprost Assays: The Role of Dinoprost-¹³C₅ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of Dinoprost, with a focus on the cross-validation of an LC-MS/MS assay utilizing a stable isotope-labeled internal standard, Dinoprost-¹³C₅, against an alternative method. The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is widely regarded as the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.

Introduction to Dinoprost Quantification

Dinoprost (Prostaglandin F2α) is a naturally occurring prostaglandin that plays a crucial role in various physiological processes and is used therapeutically to induce labor and terminate pregnancy. Accurate and precise quantification of Dinoprost in biological matrices is essential for pharmacokinetic studies, clinical trials, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity and selectivity. A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard.

This guide explores the cross-validation of a Dinoprost assay using Dinoprost-¹³C₅ as the internal standard (Method A) against a hypothetical, yet representative, alternative assay using a deuterated internal standard, Dinoprost-d₄ (Method B). Cross-validation aims to demonstrate the equivalent performance between two distinct bioanalytical methods.

Data Presentation: A Comparative Analysis

The following table summarizes the key validation parameters for two hypothetical Dinoprost assays. Method A employs Dinoprost-¹³C₅ as the internal standard, while Method B utilizes Dinoprost-d₄. The data is representative of typical performance characteristics observed in bioanalytical method validation and is presented to illustrate the comparison.

Validation Parameter Method A (with Dinoprost-¹³C₅) Method B (with Dinoprost-d₄) Acceptance Criteria (ICH M10)
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 10 pg/mL10 pg/mLSignal-to-Noise > 5
Intra-Assay Precision (%CV) ≤ 5.2%≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Precision (%CV) ≤ 6.8%≤ 10.3%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to +3.8%-8.2% to +7.5%Within ±15% (±20% at LLOQ)
Matrix Effect (%CV) ≤ 4.1%≤ 9.8%≤ 15%
Recovery (% Mean) 85.2%83.7%Consistent and reproducible
Cross-Validation Correlation (r) \multicolumn{2}{c}{0.992}High correlation expected

Experimental Protocols

A detailed experimental protocol is essential for the successful validation and cross-validation of a bioanalytical method. The following protocol is based on the principles outlined in the ICH M10 guideline for a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

Sample Preparation (Solid-Phase Extraction)
  • Spiking: To 100 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the internal standard working solution (Dinoprost-¹³C₅ for Method A or Dinoprost-d₄ for Method B).

  • Acidification: Add 200 µL of 0.1% formic acid to each sample and vortex for 10 seconds.

  • SPE Conditioning: Condition a mixed-mode solid-phase extraction (SPE) plate with 1 mL of methanol followed by 1 mL of 0.1% formic acid.

  • Loading: Load the pre-treated samples onto the SPE plate.

  • Washing: Wash the SPE plate with 1 mL of 0.1% formic acid followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Dinoprost from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    • Dinoprost: [Precursor Ion] > [Product Ion]

    • Dinoprost-¹³C₅: [Precursor Ion+5] > [Product Ion]

    • Dinoprost-d₄: [Precursor Ion+4] > [Product Ion]

Cross-Validation Procedure
  • Select a minimum of 20 study samples previously analyzed using the reference method (e.g., Method B).

  • Re-assay these samples using the new method (Method A).

  • Calculate the percentage difference for each sample between the values obtained from the two methods.

  • The mean percentage difference should be within ±20% for at least 67% of the samples.

  • Perform a correlation analysis on the concentration data obtained from both methods.

Visualizing the Workflow and Rationale

Diagrams can effectively illustrate the complex workflows and logical underpinnings of bioanalytical method validation and the role of internal standards.

G cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with Internal Standard (Dinoprost-¹³C₅) Sample->Spike Extract Solid-Phase Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC UHPLC Separation Reconstitute->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify G cluster_result Result Analyte_Prep Loss during Sample Prep Ratio Peak Area Ratio (Analyte / IS) Analyte_Prep->Ratio Analyte_Ion Ion Suppression/ Enhancement Analyte_Ion->Ratio Analyte_Signal Variable MS Signal Analyte_Signal->Ratio IS_Prep Identical Loss during Sample Prep IS_Prep->Ratio IS_Ion Identical Ion Suppression/ Enhancement IS_Ion->Ratio IS_Signal Variable MS Signal IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result

A Head-to-Head Comparison: Dinoprost-¹³C₅ versus Deuterated Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of Dinoprost (Prostaglandin F2α), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides an objective comparison of Dinoprost-¹³C₅ and deuterated dinoprost internal standards, supported by established principles of bioanalysis and illustrative experimental data.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative LC-MS, as they effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3] The two most common types of SIL internal standards are those labeled with carbon-13 (¹³C) and those labeled with deuterium (²H or D). While both serve the same fundamental purpose, their intrinsic properties can lead to differences in analytical performance.

The Ideal Internal Standard: A Closer Look

An ideal internal standard should co-elute with the analyte of interest and exhibit the same ionization efficiency, thereby experiencing identical matrix effects.[1] Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a significant source of error in bioanalytical methods. A well-chosen internal standard can mitigate these effects, leading to improved accuracy and precision.[2]

Performance Comparison: Dinoprost-¹³C₅ vs. Deuterated Dinoprost

Performance ParameterDinoprost-¹³C₅ (Expected)Deuterated Dinoprost (e.g., Dinoprost-d₄) (Expected)Rationale & References
Chromatographic Co-elution Complete co-elution with unlabeled Dinoprost.Potential for slight retention time shift, typically eluting slightly earlier than the unlabeled analyte.¹³C labeling results in a negligible difference in physicochemical properties. Deuteration can alter the molecule's hydrophobicity and lead to chromatographic separation from the analyte. This can be particularly noticeable in high-resolution chromatography systems.
Matrix Effect Compensation Excellent. The identical retention time ensures that both the analyte and the internal standard experience the same matrix effects at the same time.Generally good, but can be compromised if there is a significant chromatographic shift. Differential matrix effects can occur if the analyte and internal standard elute into regions of varying ion suppression or enhancement.The closer the co-elution, the better the compensation for matrix effects.
Isotopic Stability Highly stable. The ¹³C-carbon bond is very strong and not susceptible to exchange.Generally stable, but deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent, particularly under certain pH or temperature conditions. This can compromise the integrity of the standard.While modern deuterated standards are designed to minimize this, the risk, though small, is a consideration.
Accuracy & Precision Expected to provide higher accuracy and precision due to superior matrix effect compensation and isotopic stability.Can provide good accuracy and precision, but may be slightly lower than ¹³C-labeled standards, especially in complex matrices with significant matrix effects.Studies on other analytes have shown that ¹³C-labeled internal standards can lead to improved assay performance.
Cost & Availability Generally more expensive and may be less readily available due to a more complex synthesis process.Typically less expensive and more widely available.The synthesis of deuterated compounds is often more straightforward.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Dinoprost in a biological matrix using an internal standard. This protocol is a composite based on validated methods for prostaglandin analysis.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of plasma, add 10 µL of the internal standard working solution (either Dinoprost-¹³C₅ or deuterated dinoprost). Vortex for 10 seconds.

  • Acidification: Add 1 mL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-30% B

    • 9.1-12 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Dinoprost: Precursor Ion (m/z) 353.2 -> Product Ion (m/z) 193.1

    • Dinoprost-¹³C₅: Precursor Ion (m/z) 358.2 -> Product Ion (m/z) 198.1

    • Deuterated Dinoprost (e.g., d₄): Precursor Ion (m/z) 357.2 -> Product Ion (m/z) 197.1

Visualizing the Workflow and Comparison

To further clarify the experimental process and the key points of comparison, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard (Dinoprost-¹³C₅ or Deuterated Dinoprost) Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation & Reconstitution SPE->Evap LC_MS LC-MS/MS Analysis Evap->LC_MS Data Data Acquisition LC_MS->Data Quant Quantification (Analyte/IS Peak Area Ratio) Data->Quant Result Final Concentration Quant->Result

Bioanalytical workflow for Dinoprost quantification.

comparison_logic cluster_ideal Ideal Internal Standard Properties cluster_c13 Dinoprost-¹³C₅ cluster_d Deuterated Dinoprost Coelution Co-elution C13_Coelution Excellent Coelution->C13_Coelution D_Coelution Good (Potential Shift) Coelution->D_Coelution Matrix Identical Matrix Effects C13_Matrix Excellent Matrix->C13_Matrix D_Matrix Good (Risk of Differential Effects) Matrix->D_Matrix Stability Isotopic Stability C13_Stability Excellent Stability->C13_Stability D_Stability Good (Potential for Back-Exchange) Stability->D_Stability

Performance comparison of internal standards.

Conclusion

For the quantitative analysis of Dinoprost, both Dinoprost-¹³C₅ and deuterated dinoprost can serve as effective internal standards. However, based on established principles in bioanalysis, Dinoprost-¹³C₅ is expected to offer superior performance , particularly in terms of chromatographic co-elution and compensation for matrix effects. This leads to a higher degree of accuracy and precision, which is critical in regulated bioanalysis and for studies requiring the utmost confidence in quantitative data.

The choice between the two will ultimately depend on the specific requirements of the assay, the complexity of the biological matrix, and budgetary considerations. For routine analyses in less complex matrices, a deuterated standard may be sufficient. However, for method validation, clinical sample analysis, and studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard such as Dinoprost-¹³C₅ is highly recommended.

References

A Comparative Guide to the Bioanalysis of Dinoprost: Evaluating Dinoprost-¹³C₅ and Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the precise and accurate quantification of endogenous compounds and therapeutic agents is paramount. Dinoprost, the naturally occurring Prostaglandin F2α (PGF2α), plays a crucial role in various physiological and pathological processes, making its reliable measurement in biological matrices a key aspect of pharmaceutical research and development. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of appropriate internal standards to ensure data integrity.

This guide provides a comprehensive comparison of the performance of Dinoprost-¹³C₅ and commonly used deuterated internal standards in the bioanalysis of Dinoprost. While specific, direct comparative studies detailing the performance of Dinoprost-¹³C₅ are not extensively published, this guide leverages available data on deuterated analogues and the well-established principles of stable isotope dilution analysis to provide a thorough evaluation.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are indispensable in LC-MS/MS assays to correct for variability introduced during sample preparation, chromatography, and detection.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[2] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte of interest.[3][4] This similarity ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to highly accurate and precise results.[3]

Performance Comparison: Dinoprost-¹³C₅ vs. Deuterated Analogs

The choice between a carbon-13 (¹³C) labeled and a deuterium (²H or D) labeled internal standard can significantly impact assay performance. While both are types of SIL internal standards, ¹³C-labeled compounds are often considered superior for several reasons. Deuterated standards can sometimes exhibit a slight chromatographic shift from the unlabeled analyte due to the "isotope effect," which can lead to differential matrix effects. In contrast, ¹³C-labeled standards typically co-elute perfectly with the analyte, ensuring they experience the exact same matrix effects and providing more reliable correction.

Quantitative Performance Data

The following table summarizes representative performance data from studies utilizing deuterated internal standards for the analysis of Dinoprost and its isomers. This data provides a benchmark against which the expected performance of Dinoprost-¹³C₅ can be compared.

ParameterDeuterated Internal StandardAnalyte(s)MatrixAccuracy (%)Precision (%CV)LLOQReference
Inter-day & Intra-dayPGF2α-d4Dinoprost & other prostaglandinsPharmaceutical SamplesDid not exceed ±5.0%Did not exceed ±5.0%0.1 µg/mL
Inter-day & Intra-day8-iso-PGF2α-d48-iso-PGF2αHuman Urine< 3% (inaccuracy)< 12%9 pg on-column
Within-day & Between-day8-iso-PGF2α-d48-iso-PGF2αBronchoalveolar Lavage Fluid95.5 - 101.8%< 2%17.6 pg/mL
Inter-day & Intra-dayPGE2-d4 & PGD2-d4PGE2 & PGD2Cell Culture Medium97.2 - 100.8%0.57 - 4.52%20 pg/mL

Based on the established advantages of ¹³C labeling, it is anticipated that a bioanalytical method employing Dinoprost-¹³C₅ would exhibit accuracy and precision values that are at least comparable to, and likely better than, those reported for deuterated internal standards. The co-elution of Dinoprost-¹³C₅ with Dinoprost would minimize any potential for differential matrix effects, leading to improved data quality.

Experimental Protocols

A robust and reliable bioanalytical method is essential for accurate quantification. The following is a representative experimental protocol for the analysis of Dinoprost in a biological matrix using a stable isotope-labeled internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To extract Dinoprost and the internal standard from the biological matrix and remove potential interferences.

  • Procedure:

    • To 1 mL of plasma, add a known amount of Dinoprost-¹³C₅ (or deuterated analog) working solution.

    • Acidify the sample with a suitable buffer (e.g., acetate buffer, pH 4.8).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified plasma sample onto the SPE cartridge.

    • Wash the cartridge with water followed by a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.

    • Elute Dinoprost and the internal standard with a suitable organic solvent (e.g., methyl formate or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To chromatographically separate Dinoprost from isomers and other endogenous components and to detect and quantify it using tandem mass spectrometry.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small percentage of a modifier like formic acid or acetic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly used for prostaglandins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Dinoprost and its labeled internal standard are monitored.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a relevant signaling pathway, a typical bioanalytical workflow, and the logical comparison of internal standards.

Prostaglandin_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGF_Synthase PGF Synthase PGH2->PGF_Synthase Dinoprost Dinoprost (PGF2α) PGF_Synthase->Dinoprost FP_Receptor FP Receptor Dinoprost->FP_Receptor Cellular_Response Cellular Response (e.g., smooth muscle contraction) FP_Receptor->Cellular_Response

Caption: Simplified Prostaglandin F2α (Dinoprost) biosynthesis and signaling pathway.

Bioanalytical_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (Dinoprost-¹³C₅) Sample_Collection->IS_Spiking Extraction Sample Preparation (e.g., Solid-Phase Extraction) IS_Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Internal_Standard_Comparison cluster_0 Ideal Internal Standard Properties cluster_1 Internal Standard Types Co_elution Co-elution with Analyte Similar_Ionization Similar Ionization Efficiency Similar_Extraction Similar Extraction Recovery Dinoprost_13C5 Dinoprost-¹³C₅ Dinoprost_13C5->Co_elution Excellent Dinoprost_13C5->Similar_Ionization Identical Dinoprost_13C5->Similar_Extraction Identical Deuterated_Dinoprost Deuterated Dinoprost (e.g., d4, d9) Deuterated_Dinoprost->Co_elution Good (potential for shift) Deuterated_Dinoprost->Similar_Ionization Very Similar Deuterated_Dinoprost->Similar_Extraction Very Similar

References

A Researcher's Guide to Prostaglandin F2α Quantification: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Prostaglandin F2α (PGF2α) is critical for understanding its diverse physiological and pathological roles. PGF2α, a key bioactive lipid, is implicated in a wide range of biological processes, from reproductive functions to inflammation and cardiovascular regulation. Consequently, the reliability of its measurement is paramount. This guide provides an objective comparison of the most common analytical methods for PGF2α quantification, supported by data from various studies.

Performance Comparison of PGF2α Quantification Methods

The selection of an appropriate analytical method for PGF2α quantification depends on various factors, including the required sensitivity, specificity, sample matrix, throughput, and cost. The three most frequently employed methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

ParameterLC-MS/MSGC-MSELISA
Specificity High to Very HighHighModerate to High
Sensitivity (LOD) High (pg/mL range)[1][2][3]HighHigh (pg/mL range)
Accuracy HighHighModerate to High
Precision (CV%) Excellent (<15%)[4]GoodGood
Sample Throughput Moderate to HighLowHigh
Cost per Sample HighHighLow
Sample Preparation ModerateExtensive (derivatization required)[1]Minimal
Cross-reactivity Low (isomer separation possible)Low (isomer separation possible)Potential for cross-reactivity with related isomers

PGF2α Signaling Pathway

PGF2α exerts its biological effects by binding to its specific G-protein coupled receptor, the FP receptor. This interaction triggers a cascade of intracellular signaling events that can vary depending on the cell type. A generalized signaling pathway is depicted below.

PGF2a_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates MAPK_Pathway MAPK Pathway (ERK, p38) PKC->MAPK_Pathway activates Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Gene_Expression->Cellular_Response

Caption: Generalized PGF2α signaling pathway via the FP receptor.

Experimental Protocols: A Comparative Overview

The following sections provide a general methodology for each of the primary PGF2α quantification techniques. It is important to note that specific protocols may vary between laboratories and commercial kits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for PGF2α quantification due to its high specificity and sensitivity.

Experimental Workflow:

LCMS_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) Internal_Standard 2. Addition of Internal Standard (Deuterated PGF2α) Sample_Collection->Internal_Standard SPE 3. Solid Phase Extraction (SPE) Internal_Standard->SPE Evaporation 4. Evaporation and Reconstitution SPE->Evaporation LC_Separation 5. Liquid Chromatography (LC Separation) Evaporation->LC_Separation MS_Detection 6. Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Quantification 7. Data Analysis and Quantification MS_Detection->Quantification ELISA_Logic High_PGF2a High PGF2α in Sample Binding_Competition Competition for Antibody Binding Sites High_PGF2a->Binding_Competition Less enzyme-linked PGF2α binds Low_PGF2a Low PGF2α in Sample Low_PGF2a->Binding_Competition More enzyme-linked PGF2α binds Low_Signal Low Signal Binding_Competition->Low_Signal leads to High_Signal High Signal Binding_Competition->High_Signal leads to

References

A Guide to the Validation of Dinoprost-13C5 for Regulatory Submissions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of successful regulatory submissions. This guide provides a comprehensive comparison of Dinoprost-13C5, a stable isotope-labeled (SIL) internal standard, with alternative approaches for the quantitative analysis of Dinoprost. The information presented herein is supported by established principles of bioanalytical method validation and data from relevant studies on prostaglandins.

The use of a suitable internal standard is critical for correcting variability during sample processing and analysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL internal standards in quantitative mass spectrometry-based assays due to their ability to mimic the analyte's behavior throughout the analytical process.[1][2] this compound, being chemically identical to Dinoprost except for the isotopic enrichment, offers significant advantages over structural analogs.

Comparison of Internal Standard Strategies

The choice of internal standard profoundly impacts the performance of a bioanalytical method. Here, we compare the use of a stable isotope-labeled internal standard like this compound with a structural analog.

FeatureThis compound (SIL)Structural Analog
Chemical & Physical Properties Nearly identical to Dinoprost, ensuring similar extraction recovery and chromatographic behavior.[1]Similar, but not identical, which can lead to differences in extraction efficiency and chromatographic retention.
Matrix Effects Effectively compensates for matrix-induced signal suppression or enhancement due to co-elution with the analyte.May experience different matrix effects than the analyte, leading to inaccurate quantification.
Regulatory Acceptance Preferred by regulatory agencies for bioanalytical submissions.May be acceptable if a SIL is not available, but requires more extensive validation to demonstrate its suitability.
Cost Generally higher initial cost for synthesis.Often more readily available and less expensive.
Accuracy & Precision Typically provides higher accuracy and precision in quantitative results.[3]May lead to greater variability and potential bias in the results.[4]

Quantitative Performance Data

The following tables summarize typical performance data for analytical methods utilizing stable isotope-labeled internal standards for prostaglandin analysis, which is analogous to the expected performance of a method using this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteInternal StandardCalibration RangeLLOQCorrelation Coefficient (r²)
Prostaglandin E2 (PGE2)d4-PGE20.10 - 500 ng/mL0.10 ng/mL>0.99
Prostaglandin D2 (PGD2)d4-PGD20.10 - 500 ng/mL0.10 ng/mL>0.99

Data adapted from studies on similar prostaglandins.

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
PGE2Low2< 5%< 5%± 15%
High20< 5%< 5%± 15%
PGD2Low2< 5%< 5%± 15%
High20< 5%< 5%± 15%

Data adapted from studies on similar prostaglandins.

Experimental Protocols

A detailed protocol for the validation of an analytical method for Dinoprost using this compound as an internal standard is provided below. This protocol is based on established guidelines for bioanalytical method validation.

Specificity and Selectivity

Objective: To demonstrate that the method can differentiate and quantify Dinoprost and this compound from endogenous matrix components.

Protocol:

  • Obtain at least six individual lots of the blank biological matrix (e.g., plasma, urine).

  • Process one set of blank matrix samples without the addition of Dinoprost or this compound.

  • Process a second set of blank matrix samples spiked only with this compound at the working concentration.

  • Analyze the processed samples by LC-MS/MS to ensure no significant interfering peaks are present at the retention times of Dinoprost and this compound.

Linearity

Objective: To demonstrate the linear relationship between the analyte concentration and the instrument response.

Protocol:

  • Prepare a stock solution of Dinoprost and this compound.

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of Dinoprost, covering the expected range of concentrations in study samples. A typical range for prostaglandins is 0.1 to 500 ng/mL.

  • Add this compound at a constant concentration to all calibration standards.

  • Process and analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (Dinoprost/Dinoprost-13C5) against the nominal concentration of Dinoprost.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥0.99.

Accuracy and Precision

Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze at least five replicates of each QC level in a single analytical run to determine intra-day accuracy and precision.

  • Analyze the QC samples on at least three different days to determine inter-day accuracy and precision.

  • Calculate the percent coefficient of variation (%CV) for precision and the percent bias for accuracy. The acceptance criteria are typically ±15% for both parameters (±20% at the LLOQ).

Stability

Objective: To evaluate the stability of Dinoprost in the biological matrix under various storage and handling conditions.

Protocol:

  • Prepare low and high concentration QC samples.

  • Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles (e.g., frozen at -80°C and thawed at room temperature).

  • Short-Term (Bench-Top) Stability: Keep the QC samples at room temperature for a duration that simulates the sample handling time in the laboratory.

  • Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage duration of the study samples.

  • Analyze the stability samples and compare the results to freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.

Visualizations

The following diagrams illustrate the key workflows and relationships in the validation process.

Validation_Workflow cluster_prep Sample & Standard Preparation cluster_exp Validation Experiments cluster_analysis Analysis & Data Processing cluster_submission Regulatory Submission Blank_Matrix Blank Biological Matrix Specificity Specificity/ Selectivity Blank_Matrix->Specificity Dinoprost_Stock Dinoprost Stock Solution Linearity Linearity Dinoprost_Stock->Linearity Accuracy_Precision Accuracy & Precision Dinoprost_Stock->Accuracy_Precision Stability Stability Dinoprost_Stock->Stability IS_Stock This compound Stock Solution IS_Stock->Specificity IS_Stock->Linearity IS_Stock->Accuracy_Precision LC_MS_MS LC-MS/MS Analysis Specificity->LC_MS_MS Linearity->LC_MS_MS Accuracy_Precision->LC_MS_MS Stability->LC_MS_MS Data_Processing Data Processing & Statistical Analysis LC_MS_MS->Data_Processing Validation_Report Validation Report Data_Processing->Validation_Report

Experimental workflow for this compound validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptor Target Cell Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 hydrolysis Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGF_Synthase PGF Synthase PGH2->PGF_Synthase Dinoprost Dinoprost (PGF2α) PGF_Synthase->Dinoprost FP_Receptor FP Receptor Dinoprost->FP_Receptor binding Biological_Response Biological Response FP_Receptor->Biological_Response

Simplified signaling pathway of Dinoprost biosynthesis.

References

A Comparative Guide to the Quantification of Dinoprost and Dinoprostone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methods used for the quantification of Dinoprost (prostaglandin F2α) and Dinoprostone (prostaglandin E2). These two prostaglandins are critical lipid mediators involved in a myriad of physiological and pathological processes, making their accurate measurement essential for research and drug development. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Dinoprost and Dinoprostone

Dinoprost (PGF2α) and Dinoprostone (PGE2) are biologically active lipids derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] They belong to the prostanoid family and exert their effects by binding to specific G-protein coupled receptors.[1][2] Dinoprost primarily interacts with the prostaglandin F receptor (FP receptor), while Dinoprostone binds to a family of four prostaglandin E receptors (EP1, EP2, EP3, and EP4).[1][2] These interactions trigger diverse downstream signaling cascades that regulate a wide range of cellular processes, including inflammation, smooth muscle contraction, and pain.

Signaling Pathways

The distinct biological activities of Dinoprost and Dinoprostone are dictated by the specific receptors they activate and the subsequent intracellular signaling pathways.

Dinoprost_Signaling Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (Gq-coupled) Dinoprost->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., Uterine Contraction) Ca_Release->Physiological_Effects PKC->Physiological_Effects

Caption: Dinoprost (PGF2α) Signaling Pathway.

Dinoprostone_Signaling cluster_EP_Receptors EP Receptors Dinoprostone Dinoprostone (PGE2) EP1 EP1 (Gq-coupled) Dinoprostone->EP1 EP2 EP2 (Gs-coupled) Dinoprostone->EP2 EP3 EP3 (Gi-coupled) Dinoprostone->EP3 EP4 EP4 (Gs-coupled) Dinoprostone->EP4 PLC ↑ PLC → ↑ Ca²⁺ EP1->PLC Activates AC_inc ↑ Adenylate Cyclase → ↑ cAMP EP2->AC_inc Activates AC_dec ↓ Adenylate Cyclase → ↓ cAMP EP3->AC_dec Inhibits EP4->AC_inc Activates Physiological_Effects Diverse Physiological Effects (Inflammation, Pain, Fever, Smooth Muscle Relaxation/Contraction) PLC->Physiological_Effects AC_inc->Physiological_Effects AC_dec->Physiological_Effects

Caption: Dinoprostone (PGE2) Signaling Pathways.

Quantification Methods: A Comparative Overview

The quantification of Dinoprost and Dinoprostone in biological matrices presents analytical challenges due to their low endogenous concentrations and chemical instability. The most commonly employed methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (Enzyme Immunoassay - EIA, and Radioimmunoassay - RIA).

Performance Comparison of Quantification Methods

The choice of analytical method depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of the most common quantification methods for Dinoprost and Dinoprostone.

ParameterLC-MS/MSGC-MSImmunoassay (EIA/RIA)
Specificity High to Very HighHighModerate to High (potential for cross-reactivity)
Sensitivity (LOQ) pg/mL to low ng/mLpg/mL to ng/mLpg/mL to ng/mL
Linearity Range Wide (typically 3-4 orders of magnitude)Moderate to WideNarrower
Precision (%CV) < 15%< 15%< 10-20%
Accuracy (%RE) ± 15%± 15-20%± 15-20%
Sample Throughput Moderate to HighLow to ModerateHigh
Sample Preparation Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Derivatization requiredMinimal to moderate
Cost per Sample Moderate to HighModerateLow to Moderate
Instrumentation Cost HighHighLow to Moderate

Experimental Workflow for Quantification

A generalized workflow for the quantification of Dinoprost and Dinoprostone from biological samples is depicted below. The specific steps, particularly sample preparation, will vary depending on the chosen analytical method.

Experimental_Workflow cluster_Prep Preparation Methods cluster_Analysis Analytical Techniques Sample_Collection Biological Sample Collection (e.g., Plasma, Urine, Tissue) Internal_Standard Addition of Internal Standard (e.g., Deuterated Analog) Sample_Collection->Internal_Standard Sample_Preparation Sample Preparation Internal_Standard->Sample_Preparation SPE Solid Phase Extraction (SPE) Sample_Preparation->SPE LLE Liquid-Liquid Extraction (LLE) Sample_Preparation->LLE Derivatization Derivatization (for GC-MS) Sample_Preparation->Derivatization Analysis Analytical Measurement SPE->Analysis LLE->Analysis GC_MS GC-MS Derivatization->GC_MS LC_MS LC-MS/MS Analysis->LC_MS Analysis->GC_MS Immunoassay Immunoassay (EIA/RIA) Analysis->Immunoassay Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis Results Results Data_Analysis->Results

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of prostaglandins due to its high specificity and sensitivity.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Thaw biological samples (e.g., plasma, urine) on ice.

  • Add an internal standard (e.g., deuterated Dinoprost-d4 or Dinoprostone-d4) to each sample.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the analytes from matrix components.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Dinoprost (PGF2α): e.g., m/z 353.2 -> 193.1

      • Dinoprostone (PGE2): e.g., m/z 351.2 -> 271.2

      • Internal Standards: Corresponding deuterated transitions.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of Dinoprost and Dinoprostone standards.

  • Quantify the concentration of the analytes in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization of the analytes to increase their volatility.

1. Sample Preparation and Derivatization

  • Perform an initial purification of the sample using SPE or LLE as described for LC-MS/MS.

  • Evaporate the purified extract to dryness.

  • Derivatization:

    • Convert the carboxylic acid group to a pentafluorobenzyl (PFB) ester.

    • Convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

3. Data Analysis:

  • Similar to LC-MS/MS, quantification is performed using a calibration curve prepared with derivatized standards and an internal standard.

Enzyme Immunoassay (EIA)

EIA is a high-throughput and cost-effective method suitable for screening large numbers of samples.

1. Sample Preparation

  • Depending on the sample matrix and the required sensitivity, a simple dilution or a purification step (e.g., SPE) may be necessary.

2. EIA Procedure (Competitive Assay)

  • A microplate is pre-coated with a capture antibody specific for the prostaglandin of interest.

  • Standards or samples are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated prostaglandin (e.g., acetylcholinesterase-linked PGE2).

  • The free prostaglandin in the sample and the enzyme-conjugated prostaglandin compete for binding to the capture antibody.

  • After an incubation period, the wells are washed to remove unbound components.

  • A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured using a plate reader. The signal intensity is inversely proportional to the concentration of the prostaglandin in the sample.

3. Data Analysis:

  • A standard curve is generated by plotting the signal intensity against the concentration of the standards.

  • The concentration of the prostaglandin in the samples is determined by interpolating their signal intensity on the standard curve.

Conclusion

The choice of a quantification method for Dinoprost and Dinoprostone should be guided by the specific research question, the available resources, and the desired performance characteristics. LC-MS/MS stands out as the most specific and sensitive method, making it ideal for detailed mechanistic studies and clinical applications requiring high accuracy. GC-MS provides a reliable alternative, though the requirement for derivatization can be a drawback. Immunoassays are well-suited for high-throughput screening and studies where cost and speed are major considerations, but potential cross-reactivity must be carefully evaluated. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to achieve their scientific goals.

References

A Comparative Guide to the Performance of Dinoprost-¹³C₅ Across Diverse LC-MS Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of prostaglandins like Dinoprost is critical. The use of a stable isotope-labeled internal standard is paramount for achieving reliable results, compensating for variability during sample preparation and analysis.[1][2] Dinoprost-¹³C₅, a ¹³C-labeled internal standard, offers significant advantages in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[3] This guide provides a comparative overview of its expected performance across different LC-MS platforms, supported by generalized experimental protocols and illustrative data.

Performance Comparison of Dinoprost-¹³C₅ on Various LC-MS Platforms

Performance MetricTriple Quadrupole (QqQ)Q-TOFOrbitrap
Primary Application Targeted QuantificationScreening and QuantificationHigh-Resolution Screening and Quantification
Typical Sensitivity HighModerate to HighVery High
Limit of Quantification (LOQ) 0.1 - 1 ng/mL0.5 - 5 ng/mL0.05 - 0.5 ng/mL
Linear Dynamic Range 3-4 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude
Selectivity High (with Multiple Reaction Monitoring - MRM)High (with high-resolution mass accuracy)Very High (with superior mass accuracy)
Mass Resolution LowHighVery High
Precision (%RSD) < 15%< 20%< 15%
Accuracy (%RE) ± 15%± 20%± 15%

Note: The values presented in this table are illustrative and can vary based on the specific instrument model, method optimization, and matrix effects.

The Advantage of ¹³C-Labeled Internal Standards

Stable isotope-labeled internal standards are crucial for correcting analytical variability. While deuterium (²H) labeled standards are common, ¹³C-labeled standards like Dinoprost-¹³C₅ often provide superior performance. Due to the minimal difference in physicochemical properties between the ¹³C-labeled standard and the native analyte, they co-elute almost perfectly during chromatographic separation. This is particularly advantageous in high-resolution chromatography systems like UPLC, where deuterium-labeled standards may exhibit slight retention time shifts, potentially compromising accurate quantification in the presence of matrix effects.

cluster_0 Internal Standard Comparison cluster_1 Performance Characteristics IS_Type Choice of Internal Standard C13 Dinoprost-¹³C₅ (¹³C-labeled) IS_Type->C13 Ideal D4 Dinoprost-d₄ (Deuterium-labeled) IS_Type->D4 Common Analog Analog Internal Standard (e.g., PGF2α analog) IS_Type->Analog Alternative CoElution Co-elution with Analyte C13->CoElution Excellent IonSupp Compensation for Ion Suppression C13->IonSupp Excellent Accuracy Accuracy & Precision C13->Accuracy Highest D4->CoElution Good to Fair (potential for shift) D4->IonSupp Good (if co-eluting) D4->Accuracy High Analog->CoElution Poor to Fair (different retention) Analog->IonSupp Variable Analog->Accuracy Acceptable to Low

Comparison of Internal Standard Types

Experimental Protocol: Quantification of Dinoprost in Biological Matrices

This section outlines a generalized protocol for the analysis of Dinoprost using Dinoprost-¹³C₅ as an internal standard. This protocol is a composite based on established methods for prostaglandins and other endogenous compounds.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Spiking: To 1 mL of plasma or urine sample, add a known concentration of Dinoprost-¹³C₅ solution.

  • Acidification: Acidify the sample with a weak acid (e.g., 0.1% formic or acetic acid) to a pH of ~3.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Loading: Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove interferences.

  • Elution: Elute Dinoprost and the internal standard with an organic solvent like acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: Water with 0.1% formic or acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic or acetic acid.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for prostaglandins.

  • MRM Transitions:

    • Dinoprost: Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion.

    • Dinoprost-¹³C₅: Monitor the corresponding transition for the stable isotope-labeled internal standard. The precursor ion will be +5 Da higher than that of Dinoprost.

3. Data Analysis

  • Quantification: The concentration of Dinoprost in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using known concentrations of Dinoprost and a fixed concentration of Dinoprost-¹³C₅.

Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Dinoprost-¹³C₅ (IS) Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE LC UHPLC Separation (C18 Column) SPE->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Data Data Analysis (Area Ratio vs. Cal Curve) MS->Data

References

A Researcher's Guide to Prostaglandin Internal Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of prostaglandins, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides a comparative analysis of various prostaglandin internal standards, supported by experimental data and detailed methodologies, to facilitate informed decisions in analytical method development.

The quantification of prostaglandins, potent lipid mediators involved in a myriad of physiological and pathological processes, presents significant analytical challenges due to their low endogenous concentrations and susceptibility to degradation. The use of internal standards, particularly stable isotope-labeled (SIL) analogs, is indispensable for correcting for analyte loss during sample preparation and for mitigating matrix effects in mass spectrometry-based analyses. This guide focuses on the comparative performance of commonly used deuterated prostaglandin internal standards.

Performance Comparison of Prostaglandin Internal Standards

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. Deuterated prostaglandins, which are chemically identical to their endogenous counterparts but differ in mass, are the most widely used and accepted internal standards for prostaglandin analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following table summarizes the performance characteristics of commonly used deuterated internal standards for the analysis of Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2).

Internal StandardAnalyte(s)Average Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% of Nominal)Key Considerations
PGE2-d4 PGE292.0 ± 4.9[1]0.57 - 4.52[1]1.26 - 2.43[1]97.2 - 100.8[1]Most commonly used IS for PGE2. Demonstrates excellent accuracy and precision.[1]
PGD2-d4 PGD277.0 ± 3.00.57 - 4.521.26 - 2.4397.2 - 100.8Essential for accurate PGD2 quantification due to the analyte's instability.
PGE2-d9 PGE2Data not availableData not availableData not availableData not availableHigher degree of deuteration may offer better separation from the native analyte and reduce isotopic cross-contribution.
Non-homologous IS VariousVariableVariableVariableVariableNot recommended for prostaglandins due to differences in chemical properties and extraction efficiency.

Note: The performance data presented is based on a specific validated LC-MS/MS method and may vary depending on the experimental conditions, sample matrix, and analytical platform.

The Critical Role of Homologous Internal Standards

The use of a homologous internal standard, where the SIL standard corresponds directly to the analyte being measured (e.g., PGE2-d4 for PGE2), is crucial for accurate quantification. Studies have shown that using a non-homologous internal standard, for instance, using only PGD2-d4 to quantify both PGD2 and PGE2, can lead to inaccurate results. This is primarily due to the different chemical stabilities of the analytes. PGD2 is known to be significantly less stable than PGE2, and without its own corresponding internal standard to track its specific degradation and loss during sample processing, its concentration will be underestimated.

Experimental Protocols

The following are detailed methodologies for key experiments in the validation and application of prostaglandin internal standards.

Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol is adapted from a validated method for the quantification of PGE2 and PGD2 in cell culture supernatants.

  • Sample Collection: Collect cell culture supernatants and store them at -80°C until analysis.

  • Internal Standard Spiking: To a 500 µL aliquot of the sample, add 20 µL of a working solution of PGE2-d4 and PGD2-d4 (e.g., 100 ng/mL each).

  • Acidification and Antioxidant Addition: Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent auto-oxidation.

  • Liquid-Liquid Extraction:

    • Add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution.

    • Vortex for 1 minute.

    • Centrifuge at 4°C to separate the phases.

    • Transfer the upper organic phase to a clean tube.

    • Repeat the extraction twice more and combine the organic phases.

  • Drying and Reconstitution:

    • Evaporate the pooled organic phase to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of a suitable solvent for LC-MS/MS analysis (e.g., methanol/10 mM ammonium acetate buffer, pH 8.5, 1:3, v/v).

LC-MS/MS Method Validation Protocol

A comprehensive validation of the analytical method is essential to ensure reliable data. The following protocol outlines the key validation parameters.

  • Specificity and Selectivity:

    • Analyze at least six different blank matrix samples to assess for interferences at the retention times of the analytes and internal standards.

    • The response of any interfering peak in the blank matrix should be less than 20% of the lower limit of quantification (LLOQ).

  • Linearity and Range:

    • Prepare a series of calibration standards by spiking known concentrations of the prostaglandins into the blank matrix.

    • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • The calibration curve should have a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

    • Analyze multiple replicates of each QC level on the same day (intra-day) and on different days (inter-day).

    • Accuracy should be within ±15% of the nominal value (±20% at the LLQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% at the LLOQ).

  • Recovery:

    • Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

    • Recovery should be consistent and reproducible across different concentrations.

  • Matrix Effect:

    • Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

    • The matrix effect should be minimal and consistent across different sources of the biological matrix.

  • Stability:

    • Evaluate the stability of the analytes in the biological matrix under different storage conditions (e.g., room temperature, -20°C, -80°C) and after freeze-thaw cycles.

    • The degradation should be within acceptable limits (e.g., <15%).

Visualizing Prostaglandin Signaling and Analytical Workflows

Understanding the biological context and the analytical process is crucial for prostaglandin research. The following diagrams, generated using Graphviz, illustrate a key prostaglandin signaling pathway and a typical experimental workflow for prostaglandin analysis.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane EP2_EP4 EP2/EP4 Receptors Gs Gs protein EP2_EP4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PGE2 Prostaglandin E2 PGE2->EP2_EP4 Binds to Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation, Pain) PKA->Cellular_Response Phosphorylates targets leading to

PGE2 Signaling Pathway via EP2/EP4 Receptors.

Prostaglandin_Analysis_Workflow Start Biological Sample (e.g., Plasma, Cell Supernatant) Spike_IS Spike with Deuterated Internal Standard(s) Start->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Dry_Reconstitute Evaporation and Reconstitution Extraction->Dry_Reconstitute LC_MS_Analysis LC-MS/MS Analysis Dry_Reconstitute->LC_MS_Analysis Data_Processing Data Processing (Integration, Calibration) LC_MS_Analysis->Data_Processing Quantification Quantification of Prostaglandin Levels Data_Processing->Quantification

Experimental Workflow for Prostaglandin Analysis.

References

Assessing the Isotopic Purity of Dinoprost-13C5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and metabolism studies, the isotopic purity of labeled compounds is paramount for data accuracy and reliability. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the isotopic purity of Dinoprost-13C5, a stable isotope-labeled analog of the naturally occurring prostaglandin F2α. This guide also presents a comparison with deuterated prostaglandin standards, offering insights into alternative labeling strategies.

Key Analytical Techniques for Isotopic Purity Assessment

The two predominant methods for determining the isotopic enrichment of 13C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information regarding the level and position of isotopic labeling.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for quantifying the distribution of isotopologues in a sample.[1] By precisely measuring the mass-to-charge ratio (m/z) of the molecule and its heavier isotope-containing counterparts, the degree of 13C incorporation can be accurately determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparison of this compound with a Deuterated Alternative

While this compound is a valuable tool for tracer studies, deuterated standards, such as Prostaglandin E2-d4, are frequently used as internal standards in quantitative analysis by GC- or LC-MS.[4] The choice between a 13C-labeled or deuterated standard often depends on the specific application. Deuterated standards are excellent for providing a distinct mass shift with minimal impact on retention time, which is ideal for internal standardization.[5] 13C-labeled standards are often preferred for metabolic flux analysis and studies where the metabolic fate of the carbon skeleton is of interest.

Table 1: Comparison of Isotopic Purity Specifications

ParameterThis compound (Representative)Prostaglandin E2-d4 (Alternative Standard)
Isotopic Purity Typically >98% 13C incorporation≥99% deuterated forms (d1-d4)
Primary Use Metabolic flux analysis, tracer studiesInternal standard for quantitative analysis
Analytical Method High-Resolution MS, 13C NMRGC-MS, LC-MS

Note: As a specific Certificate of Analysis for this compound was not available, the isotopic purity value presented is a typical specification for high-quality 13C-labeled compounds used in research.

Experimental Protocols

Mass Spectrometry Protocol for Isotopic Purity of this compound

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using high-resolution liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.

2. LC-MS System and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

3. Data Acquisition:

  • Acquire data in full scan mode over a mass range that includes the unlabeled Dinoprost (m/z ~353.2) and the fully labeled this compound (m/z ~358.2).

  • Ensure the mass resolution is sufficient to resolve the isotopic peaks.

4. Data Analysis:

  • Extract the ion chromatograms for the monoisotopic peak of unlabeled Dinoprost (M+0) and the corresponding isotopologues up to M+5 for this compound.

  • Integrate the peak areas for each isotopologue.

  • Correct the observed peak intensities for the natural abundance of 13C.

  • Calculate the isotopic enrichment by determining the percentage of the 13C5-labeled species relative to the sum of all isotopologues.

13C NMR Spectroscopy Protocol for Isotopic Purity of this compound

This protocol describes a general method for assessing the site-specific isotopic purity of this compound using quantitative 13C NMR.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3 or CD3OD) in an NMR tube.

  • Add a relaxation agent (e.g., chromium(III) acetylacetonate) if necessary to ensure full relaxation of all carbon nuclei between scans.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Pulse Sequence: A standard quantitative 13C NMR experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 of the carbon nuclei) to ensure complete relaxation.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the NMR spectrum using appropriate software (e.g., MestReNova, TopSpin).

  • Integrate the signals corresponding to the five 13C-labeled carbon atoms and any corresponding signals from unlabeled carbon atoms.

  • The ratio of the integral of a specific 13C-labeled carbon signal to the sum of the integrals of the labeled and unlabeled signals for that position gives the site-specific isotopic enrichment.

Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for assessing the isotopic purity of this compound, from sample preparation to data analysis and reporting.

Isotopic_Purity_Workflow Workflow for Isotopic Purity Assessment of this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_ms_data MS Data Analysis cluster_nmr_data NMR Data Analysis cluster_report Reporting prep This compound Sample dissolve Dissolve in Appropriate Solvent prep->dissolve ms High-Resolution Mass Spectrometry dissolve->ms Dilute for LC-MS nmr Quantitative 13C NMR Spectroscopy dissolve->nmr Prepare concentrated sample for NMR ms_acquire Acquire Full Scan Data ms->ms_acquire nmr_acquire Acquire Quantitative 13C Spectrum nmr->nmr_acquire ms_process Extract & Integrate Isotopologue Peaks ms_acquire->ms_process ms_calculate Calculate Isotopic Enrichment ms_process->ms_calculate report Certificate of Analysis (Isotopic Purity Report) ms_calculate->report nmr_process Process & Integrate Carbon Signals nmr_acquire->nmr_process nmr_calculate Determine Site-Specific Enrichment nmr_process->nmr_calculate nmr_calculate->report

Caption: Isotopic Purity Assessment Workflow.

References

Safety Operating Guide

Safe Disposal of Dinoprost-13C5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Dinoprost-13C5, ensuring the safety of laboratory personnel and compliance with environmental regulations. Dinoprost and its analogues are potent pharmaceutical compounds requiring careful handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Dinoprost is classified as a reproductive toxin and requires specific precautions to avoid exposure.[1][2][3][4] Adherence to proper PPE protocols is mandatory when handling this compound.

Table 1: Hazard Summary and Required PPE

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Reproductive Toxicity: Category 1A/1B[1]Gloves: Chemically resistant gloves. Consider double gloving.
May damage fertility or the unborn child.Eye Protection: Safety glasses with side shields or goggles.
May cause skin and eye irritation.Body Protection: Laboratory coat. Additional protective garments (e.g., apron, disposable suit) should be used to avoid skin contact.
Face Protection: Use a face shield if there is a potential for splashing.

Step-by-Step Disposal Procedure for this compound

Disposal of this compound must be carried out in accordance with all local, regional, and national regulations. The following steps provide a general guideline for its safe disposal.

Step 1: Preparation

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on disposing of reproductive toxins and isotopically labeled compounds.

  • Ensure all necessary PPE is worn before handling the material.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step 2: Waste Segregation

  • Solid Waste:

    • Place any unused this compound, contaminated gloves, absorbent pads, and other solid materials into a clearly labeled, sealed container.

    • The container should be marked as "Hazardous Waste," "Reproductive Toxin," and "Isotopically Labeled Compound."

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

  • Empty Containers:

    • Thoroughly rinse the original container with a suitable solvent (e.g., ethanol or methanol) three times.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, as per institutional policy.

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.

  • The storage area should be clearly marked with appropriate hazard symbols.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure all required paperwork is completed for the waste transfer.

  • Disposal should be directed to an approved waste disposal plant.

Experimental Protocols

The safety data sheets reviewed for Dinoprost did not contain specific experimental protocols. The information provided focuses on hazard identification, safe handling, and emergency procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dinoprost_Disposal_Workflow start Start: Handling This compound Waste ppe_check Wear Appropriate PPE? (Gloves, Goggles, Lab Coat) start->ppe_check wear_ppe Action: Don PPE ppe_check->wear_ppe No waste_type Identify Waste Type ppe_check->waste_type Yes wear_ppe->ppe_check solid_waste Solid Waste (e.g., contaminated gloves, unused powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container package_solid Place in Labeled, Sealed Hazardous Waste Container solid_waste->package_solid package_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->package_liquid rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store Waste in a Secure, Designated Area package_solid->store_waste package_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate dispose_rinsed Dispose of Rinsed Container as per Institutional Policy rinse_container->dispose_rinsed collect_rinsate->package_liquid contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Comprehensive Safety and Handling Guide for Dinoprost-13C5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling Dinoprost-13C5 in a laboratory setting. The information is targeted toward researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.

Core Safety Principles

This compound is a stable isotope-labeled version of Dinoprost, a synthetic analog of the naturally occurring prostaglandin F2α. While the carbon-13 isotope is not radioactive and does not alter the chemical reactivity or toxicity of the molecule, the pharmacological properties of Dinoprost necessitate stringent safety measures.[1] The primary hazards associated with Dinoprost are its effects on reproductive health.

Hazard Identification:

  • Reproductive Toxicity: Dinoprost is classified as a reproductive toxicant (Category 1A) and may damage fertility or the unborn child.[2][3][4][5]

  • Harmful if Swallowed: The compound is harmful if ingested.

  • Skin Absorption: Dinoprost tromethamine can be readily absorbed through the skin.

Women of childbearing age, individuals with asthma, and those with bronchial or other respiratory problems should exercise extreme caution when handling this product.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications and Best Practices
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses with Side ShieldsInspect the package for any signs of damage or leakage in a designated receiving area. If the container is compromised, handle it as a spill.
Weighing and Aliquoting (Dry Powder) • Double Nitrile Gloves• Disposable Gown• Chemical Splash Goggles• Face Shield• N95 Respirator (or higher)Perform in a certified chemical fume hood or a balance enclosure to minimize the risk of aerosolization. Use powder-free gloves to prevent contamination.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Gown• Chemical Splash GogglesConduct all manipulations within a chemical fume hood. Ensure gloves are compatible with the solvent being used. Change gloves immediately if contaminated.
Administering to Cell Cultures or Animals • Double Nitrile Gloves• Disposable Gown• Safety Glasses with Side ShieldsBe mindful of potential splashes or aerosol generation. Dispose of all contaminated materials as hazardous waste.
Spill Cleanup • Double Nitrile Gloves• Disposable Gown• Chemical Splash Goggles• N95 Respirator (if powder)Refer to the detailed spill cleanup protocol in Section 4.
Waste Disposal • Double Nitrile Gloves• Lab Coat• Safety Glasses with Side ShieldsHandle all waste as hazardous chemical waste.
Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to use.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the shipping container for any damage.

  • Decontamination: If the exterior of the primary container is contaminated, decontaminate it with an appropriate solvent (e.g., 70% ethanol) before moving it to the storage location.

  • Storage: Store this compound in a securely locked, well-ventilated, and designated area. The container should be kept tightly closed. Follow the manufacturer's recommendations for storage temperature, typically in a freezer.

3.2. Preparation for Use

  • Gather Materials: Assemble all necessary PPE, equipment (e.g., spatulas, vials), and reagents within a chemical fume hood.

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for Dinoprost.

  • Don PPE: Put on all required PPE as outlined in the table above.

3.3. Weighing and Reconstitution

  • Tare Balance: In a chemical fume hood or balance enclosure, place a tared weigh boat on the analytical balance.

  • Transfer Compound: Carefully transfer the required amount of this compound powder to the weigh boat, minimizing dust formation.

  • Reconstitution: Add the appropriate solvent to the vial containing the weighed compound. Cap the vial securely and mix until the compound is fully dissolved.

3.4. Experimental Use

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard symbols.

  • Handling Solutions: Use caution to avoid splashes and aerosols. Always handle solutions within a chemical fume hood.

  • Post-Experiment: After use, decontaminate all surfaces and equipment.

Spill and Emergency Procedures

4.1. Spill Cleanup

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Wear appropriate PPE, including a respirator for powder spills.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For powder spills, gently cover with a damp paper towel to avoid aerosolization.

  • Cleanup: Carefully collect the absorbed material or covered powder and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water, followed by an appropriate solvent.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

4.2. First Aid Measures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse with water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure or concern, seek immediate medical attention and provide the SDS to the medical personnel.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

5.1. Waste Segregation

  • Solid Waste: Used gloves, gowns, weigh boats, and other contaminated disposable items should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.

  • Sharps: Contaminated needles and syringes should be placed in a designated sharps container for hazardous waste.

5.2. Waste Disposal Procedure

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical, and the associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal A Review SDS and Experimental Protocol B Don Appropriate PPE (Double Gloves, Gown, Goggles) A->B C Prepare Fume Hood and Required Equipment B->C D Weigh this compound in Fume Hood C->D Enter Handling Phase E Reconstitute Compound in Appropriate Solvent D->E F Perform Experiment (e.g., Cell Treatment) E->F G Decontaminate Work Area and Equipment F->G Enter Cleanup Phase Spill Spill or Exposure? F->Spill H Segregate and Dispose of Hazardous Waste G->H I Remove PPE and Wash Hands Thoroughly H->I Spill->G No Emergency Follow Emergency Procedures Spill->Emergency Yes

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.